Product packaging for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine(Cat. No.:CAS No. 293737-81-2)

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1331260
CAS No.: 293737-81-2
M. Wt: 289.13 g/mol
InChI Key: RBEUAXOSGXEKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C13H9BrN2O and its molecular weight is 289.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrN2O B1331260 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEUAXOSGXEKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352204
Record name 2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-81-2
Record name 2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point in drug discovery and development. The specific substitution pattern on the benzoxazole ring system dictates its physicochemical properties and biological targets. The title compound, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, incorporates a brominated phenyl ring at the 2-position and an amine group at the 5-position, suggesting potential for further functionalization and a unique electronic profile that warrants a thorough structural characterization. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule, grounded in the principles of modern analytical chemistry.

Molecular Structure Overview

A clear understanding of the molecular framework is paramount before delving into the analytical methodologies. The structure of this compound is presented below, with a systematic numbering convention that will be used for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

The Analytical Workflow: A Multi-pronged Strategy

The elucidation of a novel or complex organic molecule is rarely achieved through a single analytical technique. A robust and self-validating approach involves the integration of multiple spectroscopic and spectrometric methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the structure elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. Based on established chemical shift data for benzoxazole and substituted benzene rings, the following ¹H NMR spectrum is predicted for this compound in a suitable deuterated solvent like DMSO-d₆.[1][2]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.30t, J ≈ 1.8 Hz1HH-2'Located ortho to the bromine atom and the benzoxazole ring, expected to be the most deshielded proton on the phenyl ring.
~8.10ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-6'Influenced by the ortho bromine and meta benzoxazole.
~7.75ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH-4'Coupled to H-2' and H-6', with a typical aromatic coupling constant.
~7.50t, J ≈ 8.0 Hz1HH-5'Coupled to H-4' and H-6'.
~7.40d, J ≈ 8.5 Hz1HH-7Ortho to the benzoxazole nitrogen and part of the fused ring system.
~7.00d, J ≈ 2.0 Hz1HH-4Meta to the amine group and ortho to the benzoxazole oxygen.
~6.80dd, J ≈ 8.5, 2.0 Hz1HH-6Ortho to the amine group, showing coupling to both H-7 and H-4.
~5.50br s2H-NH₂The broad singlet is characteristic of amine protons, and the chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~163.0C-2The imine-like carbon of the benzoxazole ring, highly deshielded.
~151.0C-7aFused aromatic carbon adjacent to the benzoxazole nitrogen.
~145.0C-5Aromatic carbon bearing the electron-donating amine group, expected to be shielded relative to other unsubstituted aromatic carbons.
~142.0C-3aFused aromatic carbon adjacent to the benzoxazole oxygen.
~134.0C-1'Quaternary carbon of the phenyl ring attached to the benzoxazole.
~132.0C-4'Aromatic CH carbon in the bromophenyl ring.
~131.5C-6'Aromatic CH carbon in the bromophenyl ring.
~130.0C-2'Aromatic CH carbon in the bromophenyl ring.
~128.0C-5'Aromatic CH carbon in the bromophenyl ring.
~122.5C-3'Carbon bearing the bromine atom, its chemical shift is influenced by the heavy atom effect.
~118.0C-6Aromatic CH carbon in the benzoxazole ring.
~110.0C-7Aromatic CH carbon in the benzoxazole ring.
~105.0C-4Aromatic CH carbon in the benzoxazole ring.
2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between them, which is crucial for unambiguous assignment.[3][4][5]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum would confirm the coupling between adjacent protons on both the benzoxazole and the bromophenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the protons on the bromophenyl ring (H-2', H-4', H-5', H-6') to the C-2 carbon of the benzoxazole ring would confirm the connectivity between the two ring systems.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use standard pulse programs provided by the spectrometer manufacturer.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise ratio, especially for the less sensitive ¹³C and HMBC experiments.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of the molecule. For C₁₃H₉BrN₂O, the expected monoisotopic mass is approximately 287.9898 m/z. The presence of bromine is readily identified by a characteristic isotopic pattern: two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

MS/MS experiments involve the isolation of the molecular ion followed by its fragmentation, providing valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways.

Fragmentation_Pathway M [M]+• m/z 288/290 F1 Loss of CO [M-CO]+• M->F1 - CO F2 Loss of HCN [M-HCN]+• M->F2 - HCN F3 [C6H4Br]+• m/z 155/157 M->F3 Cleavage of C-C bond F4 [C7H5N2O]+• m/z 133 M->F4 Cleavage of C-C bond

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document synthesizes predicted values, data from structurally analogous compounds, and established chemical principles to offer a robust profile. A significant focus is placed on detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to generate empirical data. This guide is structured to provide not just data, but a foundational understanding of the molecule's behavior in chemical and biological systems, thereby supporting rational drug design and development efforts.

Introduction to this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The benzoxazole core, being an isostere of naturally occurring nucleic bases like adenine and guanine, can readily interact with biological macromolecules.[1] The subject molecule is functionalized with a 3-bromophenyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring system. These substitutions are anticipated to significantly influence its electronic distribution, lipophilicity, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic profiles.

The aromaticity of the benzoxazole ring system contributes to its relative stability.[1] However, as a heterocycle, it possesses reactive sites that are amenable to further functionalization.[1]

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. Understanding these core properties is the first step in predicting its behavior in more complex systems.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Core Molecular Properties

PropertyValueSource
CAS Number 293737-81-2[3][4][5]
Molecular Formula C₁₃H₉BrN₂O[3][6]
Molecular Weight 289.13 g/mol [3][4]
Monoisotopic Mass 287.98984 Da[6]
Predicted XlogP 3.4 - 3.84[4][6]

Physicochemical Properties: A Deeper Dive

The interplay of a molecule's functional groups and core scaffold dictates its physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Aqueous solubility is a critical determinant of bioavailability for orally administered drugs.[7] Poorly water-soluble compounds often present significant formulation challenges.[7] The benzoxazole core is largely hydrophobic, and the presence of the bromophenyl group is expected to further decrease aqueous solubility. However, the amine group at the 5-position can be protonated at physiological pH, which would enhance solubility.

Expected Solubility Profile:

  • In aqueous media: The compound is expected to be poorly soluble in neutral water. Its solubility will likely be pH-dependent, increasing in acidic conditions due to the protonation of the 5-amino group.

  • In organic solvents: It is anticipated to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols such as ethanol and methanol.[7]

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the equilibrium solubility of this compound in a given solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound (solid)

  • Selected solvent (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and UV detector

Procedure:

  • Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • The solubility is then calculated from the concentration of the saturated solution.

G cluster_0 Shake-Flask Solubility Determination A Add excess solid compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw and dilute supernatant D->E F Analyze concentration by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for shake-flask solubility determination.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[10] It is a key parameter influencing membrane permeability and plasma protein binding. The predicted XlogP of 3.4 to 3.84 suggests that this compound is a lipophilic molecule.[4][6]

The shake-flask method is the traditional approach for LogP and LogD determination.[11]

Objective: To determine the distribution coefficient (LogD) of the compound between n-octanol and an aqueous buffer at a physiologically relevant pH.

Materials:

  • This compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer, pH 7.4 (e.g., PBS, pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • In a centrifuge tube, combine a known volume of the aqueous buffer and n-octanol.

  • Add a small volume of the compound's stock solution to the biphasic system.

  • Vortex the mixture vigorously for several minutes to facilitate partitioning.

  • Allow the mixture to equilibrate, often with gentle mixing, for a defined period (e.g., 1 hour).[12]

  • Centrifuge the tube to ensure complete separation of the two phases.

  • Carefully remove an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using an appropriate analytical method.

  • The LogD is calculated using the formula: LogD = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

G cluster_1 LogD Determination Workflow A Prepare biphasic system (n-octanol/buffer) B Add compound stock solution A->B C Vortex and equilibrate B->C D Centrifuge for phase separation C->D E Sample both phases D->E F Analyze concentration in each phase E->F G Calculate LogD F->G

Caption: General workflow for LogD determination.

Ionization Constant (pKa)

The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms. The 5-amino group on the benzoxazole ring is basic and is expected to have a pKa in the range typical for aromatic amines. The nitrogen atom in the oxazole ring is weakly basic. The pKa will significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.

Predicted pKa:

  • Basic pKa (5-amino group): Expected to be in the range of 3-5, typical for anilines.

  • Weakly basic pKa (oxazole nitrogen): Expected to be very low, likely less than 1.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and purity assessment.

UV-Vis Spectroscopy

2-Arylbenzoxazoles are known to be strong UV absorbers.[13] The extended conjugation between the bromophenyl ring and the benzoxazole system is expected to result in strong absorption in the UVA range. The long-wavelength absorption band in 2-phenylbenzoxazoles is typically a π-π* transition.

Expected λmax: Based on similar structures, the maximum absorption wavelength (λmax) is anticipated to be in the range of 330-380 nm.[13]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure.[14]

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • Aromatic protons (benzoxazole ring): δ 7.0 - 7.8 ppm.[14]

  • Aromatic protons (bromophenyl ring): δ 7.3 - 8.3 ppm.

  • Amine protons (-NH₂): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

  • C2 of benzoxazole: δ ~163 ppm.

  • Carbons of the benzoxazole ring: δ 110 - 151 ppm.

  • Carbons of the bromophenyl ring: δ 120 - 135 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Synthesis and Chemical Stability

The synthesis of 2-arylbenzoxazoles is well-documented and typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[15]

Plausible Synthetic Route

A common method for the synthesis of this compound involves the reaction of 4-amino-2-nitrophenol with 3-bromobenzaldehyde, followed by reduction of the nitro group. A more direct route would be the condensation of 2,4-diaminophenol with 3-bromobenzoic acid or 3-bromobenzaldehyde.[16]

G cluster_2 Plausible Synthetic Pathway A 2,4-Diaminophenol C Condensation (e.g., with PPA) A->C B 3-Bromobenzoic Acid B->C D This compound C->D

References

An In-depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (CAS No. 293737-81-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document details the physicochemical properties, a probable synthetic route based on established methodologies, comprehensive characterization techniques, and critical safety and handling protocols for this compound. The potential applications of this compound in drug discovery and development are also explored, providing a valuable resource for researchers in the field.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[6][7] Its derivatives are known to exhibit a wide array of pharmacological activities, making them attractive targets for the development of novel therapeutic agents.[8] The 2-aryl-5-aminobenzoxazole core, as seen in the title compound, offers multiple points for chemical modification, allowing for the fine-tuning of its biological and pharmacokinetic properties. The bromine substituent on the phenyl ring can also serve as a handle for further synthetic transformations, such as cross-coupling reactions, to generate diverse chemical libraries for screening.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties
PropertyValueSource
CAS Number 293737-81-2[9]
Molecular Formula C₁₃H₉BrN₂O[9]
Molecular Weight 289.13 g/mol [9]
Appearance Solid (Form not specified)[9]
Purity Typically ≥95% from commercial suppliers[9]
LogP 3.84 (Predicted)[9]
Rotatable Bonds 1[9]
Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye irritation.[10] It may also cause long-lasting harmful effects to aquatic life.[10]

Hazard Statements:

  • H301: Toxic if swallowed.[10]

  • H319: Causes serious eye irritation.[10]

  • H413: May cause long lasting harmful effects to aquatic life.[10]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[10]

  • P270: Do not eat, drink or smoke when using this product.[10]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents.[10] The container should be kept tightly closed.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not explicitly detailed in the available literature, a highly plausible and widely utilized method for the synthesis of 2-aryl-5-aminobenzoxazoles involves the condensation of a 2,4-diaminophenol derivative with a corresponding benzoic acid, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[8]

Proposed Synthetic Pathway

The synthesis can be logically proposed as a one-pot reaction between 2,4-diaminophenol and 3-bromobenzoic acid.

Synthetic Pathway reactant1 2,4-Diaminophenol reagents Polyphosphoric Acid (PPA) Heat (e.g., 170-200°C) reactant1->reagents reactant2 3-Bromobenzoic Acid reactant2->reagents product This compound reagents->product Condensation & Cyclization

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar compounds and should be optimized for this specific synthesis.[8]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 3-bromobenzoic acid (1 equivalent).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) in a sufficient amount to ensure a stirrable paste (typically 10-20 times the weight of the limiting reagent).

  • Reaction: Heat the mixture with stirring under a nitrogen atmosphere to 170-200°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is cautiously poured into a beaker of ice-cold water or a dilute solution of sodium bicarbonate to neutralize the acid. This should be done in a fume hood with appropriate personal protective equipment.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Analysis

Unequivocal characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this exact molecule is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and the bromophenyl rings. The protons of the aminobenzoxazole moiety will likely appear as a set of coupled signals, while the protons on the bromophenyl ring will also exhibit a characteristic splitting pattern. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.[11][12] The addition of D₂O would lead to the disappearance of the amine proton signal due to deuterium exchange.[12]

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom will be in the typical range for aryl bromides. The carbons of the benzoxazole core will have characteristic chemical shifts, with the C2 carbon (part of the oxazole ring) appearing at a lower field.[11]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.[13]

  • N-H bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[13]

  • C=N stretching: The C=N bond of the oxazole ring will show a characteristic absorption.

  • C-O stretching: Aromatic ether C-O stretching will also be present.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

  • C-Br stretching: A weak absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C₁₃H₉BrN₂O).

  • Fragmentation Pattern: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways may involve the loss of small molecules or cleavage of the bonds linking the aromatic rings.

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise for the development of new therapeutic agents.

Antimicrobial and Antifungal Agents

Benzoxazole derivatives have been extensively studied for their antimicrobial and antifungal activities.[6][7] The presence of the amine group and the bromophenyl moiety could contribute to interactions with microbial targets. Further derivatization of the amine group could lead to compounds with enhanced potency and a broader spectrum of activity.

Anticancer Agents

Many benzoxazole-containing compounds have demonstrated significant anticancer activity.[5] The planar aromatic system can intercalate with DNA, and the molecule can be designed to inhibit key enzymes involved in cancer cell proliferation. The 5-amino group provides a site for the attachment of various pharmacophores to target specific cancer-related pathways.

Kinase Inhibitors and Other Targeted Therapies

The 2-aryl-5-aminobenzoxazole structure can serve as a scaffold for the design of inhibitors for various enzymes, such as kinases, which are often dysregulated in diseases like cancer and inflammatory disorders. The amine group can act as a key hydrogen bond donor or acceptor, crucial for binding to the active site of target proteins.

Potential_Applications cluster_apps Potential Therapeutic Areas Core This compound Antimicrobial Antimicrobial Agents Core->Antimicrobial Broad-spectrum activity Anticancer Anticancer Agents Core->Anticancer Targeting oncogenic pathways Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Enzyme inhibition Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Modulation of inflammatory response

Caption: Potential applications of the core scaffold.

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its structure offers numerous possibilities for derivatization to explore structure-activity relationships. While specific biological data for this compound is limited in the public domain, the broader class of 2-aryl-5-aminobenzoxazoles has shown significant therapeutic potential. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a panel of biological targets to uncover its full therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective treatments for a range of diseases.

References

An In-depth Technical Guide on the Potential Mechanism of Action for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(3-bromophenyl)-1,3-benzoxazol-5-amine represents a novel chemical entity with significant therapeutic potential, yet its precise mechanism of action remains to be fully elucidated. This guide synthesizes current knowledge on the broader class of benzoxazole derivatives to propose a data-driven, hypothetical mechanism of action for this specific molecule. Benzoxazoles are a prominent class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Drawing from this established foundation, we hypothesize that this compound primarily functions as a modulator of critical signaling pathways implicated in cancer cell proliferation and survival. This document outlines the scientific rationale for this hypothesis, details a comprehensive strategy for its experimental validation, and provides in-depth protocols for key assays.

Introduction: The Benzoxazole Scaffold and Its Therapeutic Promise

The benzoxazole ring system, which features a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives have demonstrated a remarkable diversity of biological activities, leading to their investigation for a variety of therapeutic applications.[1][5] Notably, 2-substituted benzoxazoles have attracted considerable attention for their potent pharmacological effects, which include antimicrobial, antiviral, and anticancer properties.[6] The subject of this guide, this compound, is a unique member of this class, characterized by a bromophenyl group at the 2-position and an amine group at the 5-position of the benzoxazole core. While no direct studies on this specific compound's mechanism of action are publicly available, its structural features suggest a strong likelihood of interaction with key biological targets.

Proposed Mechanism of Action: A Multi-faceted Approach

Based on the known biological activities of structurally related benzoxazole derivatives, we propose a primary mechanism of action centered on the inhibition of key cellular signaling pathways involved in oncogenesis. The proposed mechanisms are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

Inhibition of Protein Kinases

A significant number of benzoxazole-containing compounds have been identified as potent inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The planar, heterocyclic nature of the benzoxazole core makes it an ideal scaffold for interaction with the ATP-binding pocket of kinases. The substituents on the benzoxazole ring can be tailored to enhance potency and selectivity for specific kinases.

Hypothesized Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers. We hypothesize that this compound may directly or indirectly inhibit one or more kinases within this pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-(3-Bromophenyl)-1,3- benzoxazol-5-amine Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition target_id_workflow Start Start: 2-(3-Bromophenyl)-1,3- benzoxazol-5-amine InSilico In Silico Target Prediction (e.g., PharmMapper, SwissTargetPrediction) Start->InSilico CellScreen Broad Cell Line Screening (e.g., NCI-60) Start->CellScreen TargetList List of Potential Protein Targets InSilico->TargetList Hypothesis Formulate Mechanistic Hypothesis TargetList->Hypothesis HitSelection Selection of Sensitive Cell Lines CellScreen->HitSelection HitSelection->Hypothesis

References

An In-depth Technical Guide to the Predicted Biological Activity of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted biological activities of the novel heterocyclic compound, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. Synthesizing data from extensive literature on the benzoxazole scaffold, this document outlines the rationale for its potential as a therapeutic agent, details robust methodologies for its synthesis and biological evaluation, and proposes putative mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new chemical entities with therapeutic potential.

Executive Summary

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific compound, this compound (Figure 1), is a relatively unexplored molecule. However, a systematic analysis of its structural features, in the context of established structure-activity relationships (SAR) for the 2-arylbenzoxazole class, allows for the formulation of strong hypotheses regarding its biological potential. This guide predicts that this compound is likely to exhibit significant anticancer and anti-inflammatory activities, primarily through the inhibition of key enzymes such as topoisomerases and cyclooxygenases. The presence of a bromine atom on the phenyl ring and an amine group on the benzoxazole core are anticipated to modulate its potency and selectivity. This document provides the scientific foundation and experimental framework to investigate these predictions.

Figure 1: Chemical Structure of this compound

CAS Number: 293737-81-2

Molecular Formula: C13H9BrN2O

Molecular Weight: 289.13 g/mol [5]

Predicted Biological Activities and Mechanistic Rationale

The benzoxazole scaffold is a key component in numerous biologically active compounds.[6] Its planar structure allows for intercalation with DNA and interaction with the active sites of various enzymes. The diverse therapeutic potential of benzoxazole derivatives has been extensively reviewed.[1][2][3]

Predicted Anticancer Activity

A substantial body of evidence supports the anticancer potential of 2-arylbenzoxazoles.[3][7] These compounds have been reported to exert cytotoxic effects against a range of human cancer cell lines, including lung, breast, and colon cancer.[1][2]

Hypothesized Mechanism of Action: Topoisomerase II Inhibition

Several 2-arylbenzoxazole derivatives have been identified as potent inhibitors of eukaryotic topoisomerase II.[7] This enzyme plays a crucial role in DNA replication and repair, and its inhibition leads to cell cycle arrest and apoptosis. The planar benzoxazole ring system is capable of intercalating between DNA base pairs, while the substituted phenyl ring can interact with amino acid residues in the enzyme's active site. The bromine atom at the meta-position of the phenyl ring in this compound may enhance binding affinity through halogen bonding interactions.

Workflow for Investigating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of 2-(3-Bromophenyl) -1,3-benzoxazol-5-amine cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Topoisomerase II Assay) ic50->mechanism animal_model Xenograft Animal Model mechanism->animal_model Promising In Vitro Results efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: Workflow for anticancer activity evaluation.

Predicted Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Benzoxazole derivatives have shown promise as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[8][9] The therapeutic benefit of selective COX-2 inhibitors lies in their ability to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Hypothesized Mechanism of Action: COX-2 Inhibition

The 2-arylbenzoxazole scaffold has been identified as a novel ligand for the COX-2 enzyme.[9] The structural features of this compound, particularly the substituted phenyl ring, may allow it to fit into the active site of COX-2. The amine group at the 5-position of the benzoxazole ring could form hydrogen bonds with key residues in the enzyme's active site, contributing to its inhibitory activity.

Signaling Pathway for COX-2 Mediated Inflammation

G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) membrane Cell Membrane Phospholipids stimuli->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate pgs Prostaglandins cox2->pgs converts to inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation compound 2-(3-Bromophenyl)-1,3- benzoxazol-5-amine compound->cox2 Inhibits

Caption: COX-2 signaling pathway and predicted inhibition.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of 2-amino-4-nitrophenol with 3-bromobenzaldehyde, followed by reduction of the nitro group. A general method for the synthesis of 2-arylbenzoxazoles is the reaction of 2-aminophenols with aromatic aldehydes.[10]

Step-by-Step Protocol:

  • Synthesis of 2-(3-Bromophenyl)-5-nitro-1,3-benzoxazole:

    • To a solution of 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent (e.g., ethanol), add 3-bromobenzaldehyde (1.1 eq).

    • Add a catalytic amount of an oxidizing agent (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and isolate the crude product by filtration.

    • Purify the product by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the synthesized 2-(3-Bromophenyl)-5-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (3.0 eq) or catalytic hydrogenation (H2/Pd-C).

    • Stir the reaction mixture at room temperature or gentle heat until the reduction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the different concentrations to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Predicted Biological Activities and Targets

Predicted ActivityPutative Molecular TargetRationale based on Benzoxazole Literature
AnticancerTopoisomerase II2-Arylbenzoxazoles are known inhibitors.[7]
Anti-inflammatoryCyclooxygenase-2 (COX-2)The 2-arylbenzoxazole scaffold is a selective COX-2 ligand.[9]
AntimicrobialBacterial DNA GyraseBenzoxazole derivatives exhibit broad-spectrum antimicrobial activity.[4][11]
AntiviralViral PolymerasesSome benzoxazoles show activity against influenza viruses.[12]

Conclusion and Future Directions

The in-silico analysis and literature review presented in this guide strongly suggest that this compound is a promising candidate for further investigation as a potential anticancer and anti-inflammatory agent. The proposed synthetic route is feasible, and the outlined experimental protocols provide a clear path for the validation of its predicted biological activities.

Future research should focus on a comprehensive evaluation of its efficacy and safety profile. This includes screening against a broader panel of cancer cell lines, in vivo studies using animal models, and detailed mechanistic studies to elucidate its precise mode of action. Furthermore, SAR studies involving modifications of the phenyl and benzoxazole rings could lead to the discovery of even more potent and selective analogs.

References

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical scaffold, this compound. We will delve into its synthesis, physicochemical properties, characterization, and its pivotal role as a versatile building block in the synthesis of novel compounds with significant therapeutic potential.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif extensively utilized in drug discovery and medicinal chemistry.[1][2][3] This scaffold, consisting of a benzene ring fused to an oxazole ring, is found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities.[1][4] Benzoxazole derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point of intensive research.[4][5]

This compound is a strategically functionalized derivative of this core structure. Its architecture is notable for three key features:

  • The Benzoxazole Core: Provides a rigid, planar structure that can effectively interact with biological targets.[2]

  • The 5-Amino Group: A versatile functional handle that allows for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR).[6]

  • The 2-(3-Bromophenyl) Group: The bromine atom serves as a valuable reactive site for modern cross-coupling reactions, permitting the introduction of diverse molecular fragments.

Primarily, this compound serves as a high-value intermediate or building block for constructing more complex molecules with tailored pharmacological profiles.[7][8][9]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its application in synthesis and for predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₁₃H₉BrN₂O[10][11][12]
Molecular Weight 289.13 g/mol [10]
CAS Number 293737-81-2[10]
MDL Number MFCD00445929[10]
Appearance Solid (Predicted)[10]
XLogP (Predicted) 3.4[11][13]
Hydrogen Bond Donor Count 1[11]
Hydrogen Bond Acceptor Count 3[11]
Rotatable Bond Count 1[10]

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of the benzoxazole core, a reliable and commonly employed strategy for 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a substituted benzaldehyde or its equivalent, followed by functional group manipulations.[3] A robust, two-step synthetic pathway for this compound is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-nitrophenol + 3-Bromobenzaldehyde B Step 1: Condensation & Cyclization (e.g., PPA, heat) A->B Reagents C 2-(3-Bromophenyl)-5-nitrobenzoxazole B->C Intermediate D Step 2: Nitro Group Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) C->D Reactant E This compound (Target Molecule) D->E Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Condensation and Oxidative Cyclization. The synthesis commences with the reaction between 2-amino-4-nitrophenol and 3-bromobenzaldehyde. This transformation is typically facilitated by a condensing and dehydrating agent like polyphosphoric acid (PPA) under thermal conditions.[6] PPA serves a dual purpose: it catalyzes the formation of the Schiff base intermediate and then promotes the intramolecular cyclization to form the oxazole ring.

Step 2: Reduction of the Nitro Group. The resulting 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate is then subjected to a reduction reaction to convert the nitro group into the desired primary amine. This can be achieved through various established methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst or by using reducing agents like iron powder in the presence of an acid source like ammonium chloride.[6][14]

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on established chemical principles. It should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 2-(3-bromophenyl)-5-nitrobenzoxazole

  • To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq) and 3-bromobenzaldehyde (1.1 eq).

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.

  • Heat the reaction mixture to 180-200°C with vigorous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the nitro intermediate.

Step 2: Synthesis of this compound

  • Dissolve the 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add iron powder (Fe, ~5.0 eq) and a solution of ammonium chloride (NH₄Cl, ~5.0 eq) in water.

  • Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extract the residue with an organic solvent like ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final compound using column chromatography on silica gel to obtain pure this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following table outlines the expected spectroscopic data.

TechniqueExpected Characteristics
¹H NMR Multiple signals in the aromatic region (approx. 6.8-8.2 ppm) corresponding to the protons on the benzoxazole and bromophenyl rings. A broad singlet for the -NH₂ protons (shift is solvent-dependent).
¹³C NMR Approximately 12 distinct signals in the aromatic region (approx. 110-160 ppm), including carbons of both aromatic rings and the C=N of the oxazole.[15][16]
Mass Spec (MS) A molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[15]
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C=N stretching of the oxazole ring (approx. 1630 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹).[16]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its two distinct functional handles—the nucleophilic amine and the electrophilic bromo-substituted ring—allow for sequential and orthogonal chemical modifications.

Applications cluster_0 Core Scaffold cluster_1 Amine (Position 5) Chemistry cluster_2 Bromo (Phenyl Ring) Chemistry Core This compound Amidation Amidation / Acylation (R-COCl) Core->Amidation Forms Amides Sulfonylation Sulfonylation (R-SO₂Cl) Core->Sulfonylation Forms Sulfonamides Alkylation Reductive Amination / Alkylation Core->Alkylation Forms Secondary/ Tertiary Amines Suzuki Suzuki Coupling (Aryl-B(OH)₂) Core->Suzuki Forms Biaryls Heck Heck Coupling (Alkenes) Core->Heck Forms Stilbenes Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald Forms Aryl Amines/ Ethers

Caption: Key reactive sites and potential derivatization pathways.

  • Derivatization of the Amine Group: The 5-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, sulfonylation to form sulfonamides, and alkylation.[6] These modifications are fundamental in SAR studies to modulate properties like solubility, polarity, and hydrogen bonding capacity, which directly influence biological activity.

  • Cross-Coupling Reactions: The 3-bromo substituent is ideal for palladium-catalyzed cross-coupling reactions. Suzuki coupling allows for the introduction of new aryl or heteroaryl rings, Buchwald-Hartwig amination can introduce further amine functionalities, and Heck coupling can append vinyl groups. This allows for the systematic extension of the molecule to probe interactions with specific pockets of a biological target.

Given the established activities of the broader benzoxazole class, derivatives synthesized from this building block are promising candidates for evaluation in several therapeutic areas, including:

  • Oncology: Many benzoxazole derivatives exhibit potent anticancer activity.[5][17]

  • Infectious Diseases: The scaffold has been explored for developing novel antibacterial, antifungal, and antiviral agents.[7][18][19][20]

  • Inflammatory Disorders: Certain benzoxazoles have shown anti-inflammatory properties.[1][7]

  • Neurological Disorders: The benzoxazole core is being investigated for its potential in treating neurodegenerative diseases.[1]

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its synthesis is achievable through established and reliable chemical transformations. The compound's true power is realized in its role as a bifunctional building block, offering two distinct and versatile sites for chemical modification. This dual reactivity provides medicinal chemists with a powerful platform to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents across a wide range of diseases.

References

An In-depth Technical Guide to the Solubility and Stability Studies of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of the novel compound, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active agents.[1][2] A thorough understanding of the physicochemical properties of new derivatives, such as the title compound, is paramount for their advancement in the drug discovery and development pipeline. This document outlines detailed, field-proven protocols for determining thermodynamic solubility across a physiologically relevant pH range and for assessing chemical stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] The experimental designs described herein are intended to establish a robust physicochemical profile, identify potential liabilities, and inform formulation strategies.

Introduction and Theoretical Background

This compound is a heterocyclic compound featuring a benzoxazole core. Benzoxazoles are aromatic and generally stable chemical entities.[1][2] The structure of the title compound incorporates a basic amine group on the benzoxazole ring and a bromophenyl substituent. The presence of the basic amine suggests that the compound's aqueous solubility will be pH-dependent, with higher solubility expected at lower pH due to the formation of a more soluble protonated species. Conversely, the bulky and hydrophobic bromophenyl group is anticipated to contribute to low intrinsic aqueous solubility.

A preliminary assessment of the compound's properties can be made using in silico predictions. The predicted octanol-water partition coefficient (XlogP) is 3.4, indicating a lipophilic character that often correlates with low aqueous solubility.[3][8]

A comprehensive evaluation of solubility and stability is a critical early-stage activity in drug development. Poor aqueous solubility can lead to low and variable bioavailability, hindering the translation of in vitro activity to in vivo efficacy.[9] Stability studies are crucial for identifying degradation pathways and establishing a suitable shelf-life for the drug substance.[3][10][11] Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[3][10][11][12][13]

This guide will detail the necessary experimental workflows to quantitatively determine these critical parameters for this compound.

Physicochemical Characterization: Solubility Determination

The thermodynamic equilibrium solubility is a fundamental property of a drug candidate. The shake-flask method is the gold-standard technique for its determination due to its robustness and ability to ensure that a true equilibrium is reached between the dissolved and solid states of the compound.[8]

Predicted Solubility Profile

Based on the chemical structure, a qualitative prediction of the solubility of this compound in various media can be hypothesized.

Solvent/MediumPredicted SolubilityRationale
Water (pH 7.4)Poorly solubleThe hydrophobic bromophenyl and benzoxazole moieties are expected to dominate, leading to low aqueous solubility.
0.1 N HCl (pH 1.2)Moderately solubleThe basic amine group will be protonated, forming a more polar and water-soluble salt.
0.1 N NaOH (pH 13)Poorly solubleThe amine group will be in its free base form, which is less polar and thus less soluble in aqueous media.
Dimethyl Sulfoxide (DMSO)Freely solubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[14]
EthanolSolubleEthanol is a polar protic solvent that is effective at solvating many organic molecules.[15]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility in various aqueous buffers and organic solvents.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (200 proof)

  • Type I ultrapure water

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound to separate vials containing a known volume (e.g., 1 mL) of each solvent (water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, DMSO, Ethanol).

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.[8]

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

  • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • Express the solubility in units of mg/mL or µg/mL.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent vials B Seal vials A->B C Incubate on orbital shaker (24-48h) B->C D Centrifuge samples C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify by HPLC F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[3][10][11] These studies are conducted under conditions more severe than accelerated stability testing.[3][13]

Experimental Design

The following stress conditions are recommended based on ICH guidelines to evaluate the stability of this compound.

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 N HCl, 1 N HClTo assess degradation in an acidic environment.
Base Hydrolysis 0.1 N NaOH, 1 N NaOHTo evaluate susceptibility to basic conditions.
Oxidation 3% H₂O₂, 30% H₂O₂To investigate degradation via oxidative pathways.
Thermal Stress 60°C, 80°C (solid and solution)To determine the effect of heat on stability.
Photostability ICH Q1B conditions (UV and visible light)To assess degradation upon exposure to light.
Experimental Protocol: Forced Degradation

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions

  • Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂) solution

  • HPLC grade water and acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: Mix the stock solution with the acidic or basic solutions to the desired final concentration and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot and neutralize it before analysis.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution and incubate at room temperature for a defined period.

    • Thermal Stress:

      • Solution: Incubate the stock solution in a temperature-controlled oven at the specified temperatures.

      • Solid: Place the solid compound in a temperature-controlled oven.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the formation of any degradation products and their relative peak areas.

    • Elucidate the degradation pathway based on the identified degradation products.

Stability_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Data Evaluation A Prepare stock solution of compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC/LC-MS G->H I Quantify degradation H->I J Identify degradation products I->J K Elucidate degradation pathway J->K

Caption: Forced Degradation Study Workflow.

Data Analysis and Interpretation

The data generated from these studies will provide a comprehensive profile of the solubility and stability of this compound.

  • Solubility Data: The quantitative solubility values in different media will guide the selection of appropriate formulation strategies. For instance, if the compound exhibits low aqueous solubility but higher solubility at acidic pH, an oral formulation designed to enhance dissolution in the stomach may be considered.

  • Stability Data: The forced degradation studies will reveal the compound's intrinsic stability and its degradation pathways. This information is critical for:

    • Developing a stability-indicating analytical method.

    • Identifying critical formulation and storage parameters to prevent degradation.

    • Guiding the synthesis process to minimize the formation of potential impurities.

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to understand the physicochemical properties of this novel compound. A thorough characterization of solubility and stability is an indispensable step in the early-phase development of any new chemical entity, laying the foundation for successful formulation development and regulatory submissions.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, particularly in oncology.[1][2] This technical guide focuses on a specific, yet under-investigated, derivative: 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (henceforth referred to as Cpd-X). While direct biological data for Cpd-X is scarce, this document synthesizes existing knowledge on structurally related analogs to logically infer and propose high-probability therapeutic targets. We present a comprehensive, field-proven framework for the experimental validation of these targets, intended for researchers, medicinal chemists, and drug development professionals. The core hypotheses center on Cpd-X's potential as an inhibitor of key oncogenic kinases, such as VEGFR-2, and as a modulator of the Aryl Hydrocarbon Receptor (AhR) pathway, leading to the induction of apoptosis in cancer cells.

Introduction: The Benzoxazole Scaffold in Oncology

The benzoxazole core is a versatile heterocyclic system that has garnered significant attention in drug discovery.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing targeted therapeutic agents. Numerous 2-arylbenzoxazole derivatives have been reported to possess potent anticancer properties, acting through diverse mechanisms of action.[1][3]

The specific structure of Cpd-X, featuring a 3-bromophenyl group at the 2-position and an amine group at the 5-position, provides critical clues to its potential bioactivity.

  • The 2-(3-Bromophenyl) Moiety: The presence of a halogen, specifically bromine, on the phenyl ring is a common strategy in kinase inhibitor design.[4][5] The bromine atom can form halogen bonds with protein active sites and serves as a valuable synthetic handle for developing structure-activity relationships (SAR).[4] The meta position of the bromine influences the molecule's electronics and conformational presentation to its target.

  • The 5-Amine Group: Substitutions at the 5-position of the benzoxazole ring are known to be crucial for biological activity.[6][7] An amino group at this position can act as a hydrogen bond donor, significantly impacting target engagement and specificity.

Based on the established pharmacology of related benzoxazoles, this guide will focus on two primary, interconnected hypotheses for the therapeutic targeting of Cpd-X in oncology.

Hypothesis 1: Cpd-X functions as a competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.

Hypothesis 2: Cpd-X acts as an agonist of the Aryl Hydrocarbon Receptor (AhR), leading to CYP1A1 induction and subsequent apoptosis in sensitive cancer cell lines.

Hypothesis 1: Targeting Tumor Angiogenesis via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for tumor growth and metastasis.[8] The VEGFR-2 tyrosine kinase is a primary mediator of this process. Numerous benzoxazole derivatives have been designed and validated as potent VEGFR-2 inhibitors, making this a highly probable target for Cpd-X.[8][9][10][11]

Mechanistic Rationale

VEGFR-2 inhibitors typically act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation events that trigger downstream signaling. The benzoxazole scaffold can serve as a "hinge-binding" motif, a key pharmacophoric feature for many kinase inhibitors.[11] The overall molecular architecture of Cpd-X aligns well with known structural requirements for VEGFR-2 inhibition.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Cpd-X as a VEGFR-2 inhibitor.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation Promotes CpdX Cpd-X CpdX->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by Cpd-X.

Experimental Validation Workflow

A multi-tiered approach is required to validate Cpd-X as a VEGFR-2 inhibitor.[12]

The initial step is to confirm direct inhibition of the isolated enzyme.[13]

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Objective: To determine the IC50 value of Cpd-X against purified human VEGFR-2 kinase domain.

  • Materials: Recombinant human VEGFR-2 (e.g., from Carna Biosciences), [γ-³²P]ATP, kinase buffer, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), Cpd-X stock solution (in DMSO), positive control inhibitor (e.g., Sorafenib).

  • Procedure:

    • Prepare serial dilutions of Cpd-X (e.g., from 1 nM to 100 µM) in assay buffer.

    • In a 96-well plate, add VEGFR-2 enzyme, substrate peptide, and Cpd-X dilutions (or DMSO vehicle control).

    • Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Next, confirm target engagement and functional effects in a relevant cellular context.

Protocol: Inhibition of VEGF-induced Cell Proliferation (MTT Assay)

  • Objective: To assess the ability of Cpd-X to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

  • Materials: HUVECs, endothelial cell growth medium, recombinant human VEGF, Cpd-X, MTT reagent, DMSO, solubilization buffer.

  • Procedure:

    • Seed HUVECs in a 96-well plate and allow them to attach overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat cells with various concentrations of Cpd-X for 1 hour.

    • Stimulate the cells with VEGF (e.g., 20 ng/mL), leaving some wells unstimulated as a baseline control.

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Add solubilization buffer to dissolve the crystals.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 for the inhibition of VEGF-stimulated proliferation.

Assay TypeTarget/Cell LineParameterExpected Value for Active Compound
Biochemical Recombinant VEGFR-2IC50< 100 nM[11]
Cell-Based HUVEC ProliferationIC50< 1 µM
Cell-Based VEGFR-2 Autophosphorylation (Western Blot)IC50< 1 µM

Hypothesis 2: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway

The compound Phortress is an anticancer prodrug whose active metabolite is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[14] This activation leads to the expression of the cytochrome P450 enzyme CYP1A1, which in turn metabolizes the compound into cytotoxic products within the cancer cell. Given the structural similarities between many benzoxazoles and AhR ligands, Cpd-X may function through a similar mechanism.[14][15]

Mechanistic Rationale

AhR is a ligand-activated transcription factor.[15] Upon binding a ligand like Cpd-X, the AhR complex translocates to the nucleus, dimerizes with ARNT, and binds to response elements in the DNA, upregulating target genes like CYP1A1.[15][16]

Proposed Signaling Pathway

The diagram below outlines the proposed AhR-mediated therapeutic action of Cpd-X.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-AIP Complex Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change CpdX Cpd-X CpdX->AhR_complex Binds Metabolite Cytotoxic Metabolite CpdX:e->Metabolite:w Metabolized by Dimer AhR-ARNT Dimer Activated_AhR->Dimer Translocates & Dimerizes with ARNT ARNT XRE XRE (DNA) Dimer->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induces Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_gene->CYP1A1_protein Translation Apoptosis Apoptosis Metabolite->Apoptosis Induces Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Administer Cpd-X (e.g., i.p., oral) or Vehicle Control Daily Randomization->Dosing Measurement 6. Measure Tumor Volume & Body Weight (2-3 times/week) Dosing->Measurement Termination 7. Terminate Study (e.g., after 21 days or max tumor burden) Measurement->Termination Analysis 8. Excise Tumors for Weight & Biomarker Analysis (IHC, Western) Termination->Analysis

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. As a Senior Application Scientist, the following information is synthesized from established safety data, chemical reactivity principles, and field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Hazard Profile

This compound is a complex organic molecule with a hazard profile that necessitates careful handling. Its structure, featuring a brominated aromatic ring, a benzoxazole core, and an amine group, contributes to its potential reactivity and toxicity.

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a starting point for understanding the risks associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2]
Aquatic Hazard, Long-TermCategory 4H413: May cause long lasting harmful effects to aquatic life[1]

1.2. Causality of Hazards

  • Aromatic Amine Toxicity: The amine group on the benzoxazole ring is a key contributor to the compound's toxicity. Aromatic amines as a class are known for their potential to be absorbed through the skin and can have systemic effects.[3][4] Many are classified as known or suspected carcinogens and mutagens.[3][4]

  • Brominated Aromatic System: The presence of a bromine atom on the phenyl ring increases the molecule's lipophilicity, potentially enhancing its ability to be absorbed through the skin.[5] Halogenated organic compounds can be persistent in the environment and may bioaccumulate.[5]

  • Benzoxazole Core: While the benzoxazole moiety is found in many pharmaceuticals and is relatively stable, the overall reactivity of the molecule is influenced by its substituents.[6][7]

Prudent Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent approach to personal protection is non-negotiable. The primary routes of exposure to be controlled are inhalation of dust particles, skin contact, and eye contact.

2.1. Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[8] These engineering controls are essential for maintaining a safe breathing zone for the researcher.

2.2. Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[1][9]
Hand Protection Nitrile or neoprene glovesNitrile gloves offer good resistance to a wide range of chemicals, including many aromatic and halogenated compounds.[10] Neoprene provides excellent protection against acids, bases, and many organic solvents.[10] Double gloving is recommended for extended handling periods.
Body Protection A lab coat that fastens securelyProtects against incidental skin contact.
Respiratory Protection Not typically required when using a fume hoodIf engineering controls are not available or are insufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

2.3. Minimizing Dust Exposure

As a solid, the primary inhalation risk from this compound is airborne dust. The following practices are crucial for minimizing dust generation:

  • Careful Weighing: Weigh the compound in a fume hood or a balance enclosure.[1]

  • Gentle Transfers: Avoid rapid pouring or scooping that can create dust clouds.

  • Wet Methods: When possible, wet the powder with a suitable solvent to create a slurry before transfer.

  • Good Housekeeping: Prohibit dry sweeping. Clean work surfaces with a damp cloth or a vacuum cleaner equipped with a HEPA filter.[1]

Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is fundamental to safe handling and storage, as well as for designing synthetic routes.

3.1. Reactivity of the Amine Group

The aromatic amine group is a key reactive site.

  • Reaction with Acids: As a base, the amine will react vigorously with strong acids to form salts.[9][11] This is an exothermic reaction.

  • Reaction with Oxidizing Agents: Aromatic amines can be sensitive to strong oxidizing agents, which can lead to decomposition and the formation of colored byproducts.[12]

  • Diazotization: Aromatic primary amines react with nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[3] These salts can be unstable and, in some cases, explosive.

3.2. Reactivity of the Brominated Phenyl Ring

The bromine atom can participate in various substitution and coupling reactions, which are often the basis for its use in further synthesis. It is generally stable under normal laboratory conditions but can be displaced under specific catalytic conditions.[5][13]

3.3. Incompatible Materials

To prevent hazardous reactions, avoid contact with:

  • Strong oxidizing agents

  • Strong acids

  • Nitrous acid and other nitrosating agents

Storage and Disposal

Proper storage is essential for maintaining the chemical's integrity and for ensuring safety within the laboratory.

4.1. Storage Conditions

  • Container: Store in a tightly sealed, well-labeled container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][2]

  • Light: Protect from direct sunlight, as benzoxazole derivatives can be light-sensitive.[1]

  • Incompatibles: Store away from the incompatible materials listed in section 3.3.[14]

4.2. Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent unintended reactions.[14]

  • Labeling: Clearly label waste containers with their contents and associated hazards.[14]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[14]

Emergency Procedures: Spill and Exposure Management

Prompt and appropriate action is critical in the event of a spill or exposure.

5.1. Spill Cleanup Protocol

For a small spill of solid this compound:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the fume hood is operating.

  • Don PPE: Wear the appropriate PPE as outlined in section 2.2.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[11]

  • Collection: Carefully scoop the contained material into a labeled hazardous waste container.[11] Avoid creating dust.

  • Decontamination: Decontaminate the spill area. For aromatic amines, a common procedure involves:

    • Wiping the area with a solution of dilute acid (like 1 M hydrochloric acid) to convert the amine to a more water-soluble salt.[2]

    • Following with a water rinse.

    • Finally, wiping with a solvent such as ethanol or acetone.

    • All cleaning materials should be disposed of as hazardous waste.[11]

5.2. Exposure Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visualization of Workflows

6.1. Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS and SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Clean Work Area with Damp Wipe handle2->handle3 clean1 Properly Store Compound handle3->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove and Clean PPE clean2->clean3

Caption: Workflow for the safe handling of this compound.

6.2. Spill Response Logic

spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate and Call Emergency Services is_major->evacuate Yes don_ppe Don PPE is_major->don_ppe No contain Contain Spill don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Decision-making process for responding to a spill.

References

Methodological & Application

in vitro assay protocols for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the in vitro evaluation of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds. This document provides a strategic framework and detailed protocols for assessing its potential therapeutic activities, with a primary focus on oncology.

Introduction: The Benzoxazole Scaffold as a Privileged Structure

This compound (CAS: 293737-81-2, Molecular Formula: C₁₃H₉BrN₂O) is a synthetic small molecule featuring the benzoxazole core.[1][2] While specific biological data for this particular compound is not extensively published, the benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties.[3][5][6][7][8]

The established therapeutic potential of the benzoxazole class provides a strong rationale for the systematic in vitro evaluation of novel analogues like this compound. This guide outlines a logical, tiered approach to screen for and characterize its biological activity, beginning with foundational cytotoxicity assays and progressing to more specific mechanistic studies. The protocols provided are designed for researchers in academic and industrial drug discovery settings.

Section 1: Foundational Screening: Assessing General Cytotoxicity

Scientific Rationale: The initial and most critical step in evaluating a compound with potential anticancer activity is to determine its effect on cell viability and proliferation. This foundational screen establishes the concentration range over which the compound exerts a biological effect and identifies cell lines that are particularly sensitive. The MTT assay is a robust, colorimetric method widely used for this purpose.[9] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11]

Protocol 1.1: MTT Cell Viability and Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured, allowing for the quantitative determination of cytotoxicity.

Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in serum-free medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various 2x working concentrations of the compound. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only). Typically, an 8-point, 3-fold serial dilution is effective (e.g., 100 µM down to 0.045 µM final concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (including controls) and incubate for an additional 3-4 hours at 37°C.[12] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis & Presentation:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

  • Summarize the results in a table for clarity.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell Line Tissue of Origin Incubation Time (h) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 72 8.5
A549 Lung Carcinoma 72 15.2
HCT116 Colorectal Carcinoma 72 5.1

| HEK293 | Normal Kidney | 72 | > 100 |

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 prep_cpd 3. Prepare Serial Dilutions of Test Compound incubate1->prep_cpd treat 4. Treat Cells with Compound prep_cpd->treat incubate2 5. Incubate 48-72h treat->incubate2 add_mtt 6. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 7. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis Calculate % Viability & Determine IC₅₀ read->analysis

References

Application Notes: Investigating the Anticancer Potential of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] A significant body of research has demonstrated that derivatives of this scaffold can exert potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[1][3] This has led to sustained interest in the synthesis and evaluation of novel benzoxazole analogs as potential next-generation cancer therapeutics.

This document provides detailed application notes and experimental protocols for investigating the anticancer properties of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (CAS: 293737-81-2). While direct, peer-reviewed studies on this specific meta-bromo isomer are limited in the public domain, extensive research on its close positional isomer, 5-amino-2-[p-bromophenyl]-benzoxazole (the para-bromo isomer), provides a strong rationale and a predictive framework for its potential mechanism of action.[4] These notes are designed for researchers, scientists, and drug development professionals to guide the systematic evaluation of this compound's efficacy and molecular mechanism in cancer cell line models.

Postulated Signaling Pathway and Mechanism of Action

Based on the compelling evidence from its para-bromo isomer, it is hypothesized that this compound exerts its anticancer effects through a dual mechanism: the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow).[4]

The proposed intracellular cascade is initiated by the compound's interaction with key regulatory proteins. It is postulated to trigger the intrinsic apoptotic pathway, characterized by changes in the expression of apoptosis-related proteins. A study on the para-bromo isomer demonstrated an increase in pro-apoptotic Cytochrome C levels, particularly in MDA-MB breast cancer cells, and a decrease in the levels of Caspase 9 and the transcription factor NF-κB, which is a known regulator of cell survival.[4] Concurrently, the compound is expected to suppress tumor-supportive processes by downregulating the expression of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates angiogenesis.[4]

The diagram below illustrates this postulated signaling pathway.

postulated_signaling_pathway cluster_cell Cancer Cell Compound 2-(3-Bromophenyl)- 1,3-benzoxazol-5-amine NFkB NF-κB Compound->NFkB inhibition Casp9 Caspase 9 Compound->Casp9 inhibition* VEGF VEGF Compound->VEGF inhibition Mitochondrion Mitochondrion Compound->Mitochondrion triggers Apoptosis Apoptosis NFkB->Apoptosis inhibits Casp9->Apoptosis promotes CytC Cytochrome C (release) CytC->Apoptosis promotes Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Mitochondrion->CytC caption *Note: The observed decrease in Caspase 9 in the reference study may warrant further investigation, as it could suggest a more complex, non-canonical pathway. experimental_workflow start Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treat cells with This compound (Dose-response & Time-course) start->treatment viability Protocol 1: Cell Viability Assay (MTT) treatment->viability apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Protocol 3: Western Blot Analysis treatment->western ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression (Caspases, NF-κB, VEGF, etc.) western->protein_exp

References

Application Notes & Protocols: A Guide to the Antimicrobial Screening of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Rationale for a Targeted Screening Strategy

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial evaluation of a specific novel compound: 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine .

Our approach is not merely a list of procedures but a strategic workflow designed to efficiently characterize the compound's antimicrobial potential. We will progress from broad, qualitative assessments to precise, quantitative determinations of efficacy and safety. The causality behind each step—from the choice of media to the inclusion of specific controls—is explained to ensure robust, reproducible, and meaningful results. This guide is built on the principles of establishing a self-validating experimental system, grounding every protocol in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5]

Section 1: Compound Profile & Preparation

Compound: this compound Molecular Formula: C₁₃H₉BrN₂O[6] Appearance: Typically a solid at room temperature.[7]

Critical First Step: Stock Solution Preparation The solubility of the test compound is a critical variable. Benzoxazole derivatives are often poorly soluble in aqueous media.

  • Rationale: An appropriate solvent is required to create a homogenous stock solution for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing power and low toxicity at the concentrations typically used in screening assays. However, it is imperative to determine the highest non-inhibitory concentration of the solvent against the test organisms.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~34.6 mM) of this compound in 100% DMSO.

    • Perform a solvent toxicity test by adding corresponding dilutions of DMSO (without the compound) to microbial cultures to identify the maximum concentration that does not affect microbial growth. This concentration should not be exceeded in subsequent assays.

Section 2: The Antimicrobial Screening Cascade

A tiered approach is the most efficient method for evaluating a new chemical entity. This cascade rapidly identifies promising activity, quantifies potency, and provides an initial assessment of the therapeutic window.

G cluster_0 Screening Workflow A Compound This compound B Primary Screening Agar Well Diffusion Assay (Qualitative) A->B Broad Spectrum Screen C Secondary Screening Broth Microdilution for MIC (Quantitative Potency) B->C If Active (Zone of Inhibition > 8mm) D Bactericidal vs. Bacteriostatic Determination of MBC (Mechanism of Inhibition) C->D Determine Cidal Activity E Preclinical Safety Assessment Mammalian Cell Cytotoxicity Assay (Selectivity) D->E Assess Therapeutic Index F Lead Candidate Profile E->F Synthesize Data

Caption: High-level workflow for antimicrobial evaluation.

Section 3: Primary Screening Protocol

Agar Well Diffusion Assay

This method serves as an excellent initial screen. It is cost-effective, technically simple, and provides a clear visual indication of antimicrobial activity.[1][8] The principle relies on the diffusion of the compound from a well through an agar medium seeded with a test microorganism.[9]

  • Causality: A clear zone of inhibition around the well indicates that the compound has diffused and prevented microbial growth. The size of this zone gives a semi-quantitative measure of activity.[1] This method is particularly useful for screening against a broad panel of bacteria and fungi to quickly determine the compound's spectrum of activity.[10]

  • Detailed Protocol:

    • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. MHA is the standard medium recommended by CLSI for susceptibility testing of non-fastidious, rapidly growing bacteria.[5]

    • Inoculum Preparation: Grow the test microorganism in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

    • Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the standardized inoculum to create a bacterial lawn. Rotate the plate 60 degrees between streaks to ensure uniform coverage.[9]

    • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar using a sterile cork borer.[8]

    • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound stock solution (dissolved in DMSO) into a designated well.

    • Controls:

      • Positive Control: Load a well with a standard antibiotic (e.g., Ciprofloxacin at 10 µg/mL).

      • Negative Control: Load a well with the same volume of the pure solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure the solvent itself is not causing inhibition.[9]

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[12]

    • Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Section 4: Quantitative Potency & Cidal Activity

If the compound shows promising activity in the primary screen (typically a zone of inhibition >8-10 mm), the next step is to quantify its potency by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This protocol is adapted from CLSI guidelines.[5]

  • Causality: This assay provides a quantitative value for the compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing it to existing drugs. The use of 96-well plates allows for higher throughput screening of multiple concentrations and strains simultaneously.[15]

G cluster_plate 96-Well Plate Setup for MIC Assay W1 Well 1 200µL Cmpd (2x Max Conc) W2 Well 2 W1->W2 100µL Transfer W3 Well 3 W2->W3 100µL Transfer W4 Well 4 W3->W4 100µL Transfer W5 Well 5 W4->W5 100µL Transfer W6 Well 6 W5->W6 100µL Transfer W7 Well 7 W6->W7 100µL Transfer W8 Well 8 W7->W8 100µL Transfer W9 Well 9 W8->W9 100µL Transfer W10 Well 10 W9->W10 100µL Transfer W11 Growth Control W12 Sterility Control A1 100µL Broth (Wells 2-12) A2 Serial Dilution (100µL Transfer) A3 Add 100µL Inoculum (Wells 1-11)

Caption: 96-well plate layout for a single-row MIC determination.

  • Detailed Protocol:

    • Plate Preparation: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[16]

    • Compound Addition: Add 200 µL of the test compound solution (prepared in CAMHB at twice the desired starting concentration) to well 1.

    • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10.[16] This creates a gradient of decreasing compound concentration.

    • Control Wells:

      • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

      • Well 12 (Sterility Control): Contains only 100 µL of CAMHB. This well should remain clear, confirming the sterility of the medium.

    • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to wells 1 through 11.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a logical follow-up to the MIC assay and determines the lowest concentration of an antimicrobial that kills ≥99.9% of the initial bacterial population.[17][18]

  • Causality: This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal action.[16] This information is critical for predicting clinical outcomes, as bactericidal agents are often preferred for treating severe infections.

  • Detailed Protocol:

    • Subculturing: Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all subsequent clearer wells).

    • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate. Be sure to label each spot corresponding to its well concentration.

    • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

    • MBC Reading: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (typically corresponding to ≤1-2 colonies).[19]

Section 5: Preclinical Safety Assessment

A potent antimicrobial is only useful if it is selective for microbial cells over host cells. Therefore, an early assessment of cytotoxicity is a mandatory step.[20][21]

MTT Assay for Mammalian Cell Viability

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[22][23]

  • Causality: Viable mammalian cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. A reduction in this signal in the presence of the test compound indicates cytotoxicity.

  • Detailed Protocol:

    • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, L929 fibroblasts) at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

    • Controls: Include wells with cells treated with vehicle (e.g., DMSO at the highest concentration used) and wells with untreated cells (100% viability control).

    • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically ~570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting viability versus compound concentration.

Section 6: Data Presentation and Interpretation

Organizing the screening data into a clear, comparative format is essential for decision-making.

Test Organism Strain (ATCC) Agar Diffusion (Zone of Inhibition, mm) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Cytotoxicity (CC₅₀, µg/mL on L929 cells)
Staphylococcus aureus2921318482>128
Escherichia coli25922158324>128
Pseudomonas aeruginosa27853764>128>2>128
Candida albicans900281216644>128

Interpreting the Results:

  • Spectrum: The compound shows activity against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans), but is less effective against P. aeruginosa.

  • Potency: The lowest MIC is against S. aureus (4 µg/mL), indicating it is the most susceptible organism in this panel.

  • Mechanism: The MBC/MIC ratio for S. aureus is 2, and for E. coli and C. albicans it is 4. This suggests the compound is bactericidal against these strains.[16]

  • Selectivity Index (SI): The SI is calculated as CC₅₀ / MIC. For S. aureus, the SI would be >128 / 4 = >32. A higher SI value is desirable, indicating the compound is significantly more toxic to the microbe than to mammalian cells.

References

application of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine as a molecular probe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Application of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine as a Versatile Synthetic Intermediate for Molecular Probe Development

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Extensive investigation into the direct applications of this compound as a molecular probe has revealed a notable absence of specific data in peer-reviewed literature and patent filings. This compound is commercially available and possesses a chemical structure highly amenable to further functionalization.[1] This guide, therefore, pivots from a direct application note to a more practical and scientifically grounded exploration of this molecule as a versatile synthetic intermediate for the development of novel molecular probes. We will provide expert analysis of its structural features, propose detailed synthetic protocols for its derivatization, and discuss the potential applications of the resulting functionalized probes in cellular imaging and drug discovery, all grounded in the established chemistry of the benzoxazole scaffold.

The Benzoxazole Scaffold: A Privileged Structure in Probe Design

The benzoxazole core is a prominent heterocyclic motif in the design of fluorescent probes and pharmacologically active agents.[2][3][4] Its rigid, planar structure often imparts favorable photophysical properties, including environmental sensitivity and high quantum yields in its derivatives. The benzoxazole moiety is found in a variety of natural products and has been successfully incorporated into a wide range of synthetic compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Furthermore, the intrinsic fluorescence of many benzoxazole derivatives makes them excellent candidates for the development of probes for bio-imaging and sensing applications.[5]

Structural Analysis of this compound: A Chemist's Perspective

The utility of this compound as a synthetic intermediate stems from its two key functional handles: a primary aromatic amine (-NH₂) at the 5-position and a bromo (-Br) group on the 2-phenyl ring.

  • The 5-Amino Group: This nucleophilic site is a prime location for the introduction of various functionalities through well-established amine chemistry. For instance, it can be acylated to introduce targeting ligands, sulfonylated to modify electronic properties, or used as a handle to attach environmentally sensitive fluorophores.

  • The 3-Bromo Group: This functionality is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, enabling the fine-tuning of the molecule's steric and electronic properties.

The strategic positioning of these two functional groups provides a powerful platform for creating a diverse library of molecular probes with tailored properties.

Synthetic Pathways for Probe Development

The following section outlines detailed, yet adaptable, protocols for the derivatization of this compound. These protocols are based on established synthetic methodologies for benzoxazoles and related heterocyclic systems.

General Synthesis of the Benzoxazole Core

The parent compound, this compound, can be synthesized through the condensation of 2-amino-4-nitrophenol with 3-bromobenzoyl chloride, followed by the reduction of the nitro group. This is a common and robust method for the formation of the benzoxazole ring system.[2]

Diagram: General Synthetic Workflow

G cluster_synthesis Synthesis of Functionalized Probes Start This compound Amine_Mod Amine Functionalization (e.g., Acylation, Sulfonylation) Start->Amine_Mod Targeting Ligand or Fluorophore Attachment Bromo_Mod Bromo Functionalization (e.g., Suzuki, Sonogashira Coupling) Start->Bromo_Mod Property Tuning Probe_Library Library of Functionalized Molecular Probes Amine_Mod->Probe_Library Bromo_Mod->Probe_Library

Caption: Synthetic workflow for probe development.

Protocol: Amine Functionalization via Acylation

This protocol describes the attachment of a carboxylic acid-containing moiety (e.g., a targeting ligand or a fluorophore) to the 5-amino group.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) and the carboxylic acid of interest (1.1 eq) in anhydrous DMF.

  • Add TEA or DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the coupling reagent (DCC or PyBOP, 1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Bromo Functionalization via Suzuki Coupling

This protocol details the introduction of an aryl or heteroaryl group at the 3-position of the phenyl ring.

Materials:

  • This compound (or its acylated derivative)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Potential Applications of a Derived Probe Library

By combining the functionalization strategies described above, a diverse library of molecular probes can be generated from this compound. The potential applications of these derivatives are vast and can be tailored by the choice of appended moieties.

Probe Derivative Type Potential Application Rationale
Biotinylated Derivative Affinity-based protein profilingThe biotin group allows for the selective capture of target proteins for identification by mass spectrometry.
Fluorescently Labeled Derivative Cellular imaging of specific organelles or proteinsA conjugated fluorophore enables visualization by fluorescence microscopy. The targeting moiety directs the probe to its subcellular location.
Photo-crosslinker Conjugate Covalent capture of binding partnersIncorporation of a photo-activatable group allows for the permanent labeling of interacting biomolecules upon UV irradiation.
Environmentally Sensitive Probe Reporting on local microenvironment (e.g., polarity, viscosity)The electronic properties of the benzoxazole core can be tuned to create solvatochromic probes whose fluorescence emission changes with the polarity of their surroundings.

Conclusion and Future Outlook

While this compound may not be a standalone molecular probe, its true value lies in its potential as a versatile and powerful building block. The synthetic protocols and strategies outlined in this guide provide a clear roadmap for researchers to leverage this compound in the creation of novel, highly functionalized molecular probes for a wide range of applications in chemical biology and drug discovery. The future development of probes based on this scaffold will undoubtedly contribute to a deeper understanding of complex biological processes.

References

synthesis of benzoxazole derivatives for agricultural applications

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis and Evaluation of Benzoxazole Derivatives for Agricultural Applications

Authored by: A Senior Application Scientist

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemicals

The benzoxazole motif, a bicyclic system comprising a fused benzene and oxazole ring, represents a cornerstone in the development of bioactive molecules.[1][2] In the realm of agricultural science, it is considered a "privileged structure" due to its recurring presence in compounds exhibiting a wide spectrum of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[3][4][5][6] The urgent need for novel agrochemicals, driven by the rise of resistant pathogens and weeds, has intensified research into versatile heterocyclic scaffolds like benzoxazole.[4][7] These structures offer a rigid and planar framework that can be readily functionalized, allowing for the fine-tuning of biological activity and physicochemical properties to develop next-generation crop protection agents.[3][8] This guide provides an in-depth exploration of key synthetic methodologies, detailed experimental protocols, and workflows for the evaluation of benzoxazole derivatives in an agricultural context.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of the benzoxazole core typically relies on the formation of the oxazole ring by coupling a 2-aminophenol precursor with a suitable one-carbon (C1) electrophile. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, and tolerance of functional groups to the reaction conditions. We will explore three robust and widely adopted strategies.

Retrosynthetic Analysis of the Benzoxazole Core

The primary disconnection approach for 2-substituted benzoxazoles involves breaking the two C-N and C-O bonds of the oxazole ring that are connected to the C2 position. This leads back to the key building blocks: a 2-aminophenol and a C1 electrophile, commonly derived from a carboxylic acid, aldehyde, or their equivalents.

G Benzoxazole 2-Substituted Benzoxazole Disconnect C-N / C-O Disconnection Benzoxazole->Disconnect Retrosynthesis Precursors Key Precursors Disconnect->Precursors Aminophenol 2-Aminophenol Precursors->Aminophenol C1_Electrophile C1 Electrophile (e.g., R-COOH, R-CHO) Precursors->C1_Electrophile

Caption: Retrosynthetic approach for benzoxazole synthesis.

Methodology 1: Classical Condensation via Carboxylic Acids

This is one of the most direct and established methods, involving the condensation of a 2-aminophenol with a carboxylic acid at elevated temperatures.[9] Polyphosphoric acid (PPA) is frequently used as it serves as both a solvent and a powerful dehydrating agent, driving the reaction towards the cyclized product.[10][11]

  • Causality: The high temperature and acidic environment of PPA facilitate two key steps: first, the formation of an amide intermediate (an o-hydroxyanilide), and second, the subsequent intramolecular cyclodehydration to form the benzoxazole ring. This method is robust but its harsh conditions can limit its use with sensitive substrates.

Methodology 2: Aldehyde Condensation and Oxidative Cyclization

A highly versatile and often milder approach involves the reaction of a 2-aminophenol with an aldehyde.[12][13] This process occurs in two distinct stages: the initial formation of a Schiff base (o-hydroxyanil), followed by an oxidative cyclization to furnish the aromatic benzoxazole ring.

  • Causality: The initial condensation to the Schiff base is typically straightforward. The critical step is the subsequent oxidation. A variety of catalysts and oxidants can be employed, from metal-based systems like Cu₂O to greener alternatives, which allows for greater control and optimization.[13] This two-step sequence, often performed in one pot, is advantageous for its broad aldehyde scope and adaptability to milder, catalytic conditions.[14][15]

Methodology 3: Modern Copper-Catalyzed Intramolecular C-O Cross-Coupling

Representing a more modern and elegant approach, this method involves the intramolecular cyclization of pre-formed N-(2-haloaryl)amides.[16] The key transformation is a copper-catalyzed C-O bond formation, which is highly efficient for constructing the oxazole ring.[17][18]

  • Causality: The catalytic cycle is believed to proceed through an oxidative addition of the copper(I) catalyst to the C-X bond (where X is I, Br), followed by coordination of the amide oxygen and subsequent reductive elimination to form the C-O bond and regenerate the catalyst.[16] This method offers the advantage of mild reaction conditions and excellent functional group tolerance, making it suitable for complex molecule synthesis.

Comparative Analysis of Synthetic Methodologies
Methodology Starting Materials Typical Conditions Key Reagent/Catalyst Advantages Limitations Yield Range
1. Carboxylic Acid Condensation 2-Aminophenol, Carboxylic AcidHigh Temp (150-250 °C)PPA, Eaton's ReagentSimple, direct, readily available materials.[9]Harsh conditions, limited functional group tolerance.[11]60-90%
2. Aldehyde Condensation 2-Aminophenol, AldehydeRT to 130 °COxidant (e.g., DDQ, O₂) or Catalyst (e.g., Cu₂O, Ionic Liquid).[12][13]Versatile, broad scope, often milder conditions, one-pot potential.[14][19]Requires an oxidative step, potential for side reactions.70-98%
3. Cu-Catalyzed C-O Coupling N-(2-haloaryl)amideModerate Temp (90-120 °C)CuI / Ligand (e.g., 1,10-phenanthroline).[16][17]Mild conditions, excellent functional group tolerance, high yields.[18]Requires pre-synthesis of the amide precursor.80-95%

Application Notes & Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from synthesis to characterization and preliminary biological screening.

Workflow for Benzoxazole Agrochemical Development

The overall process from synthesis to evaluation follows a logical progression.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation Start Select Precursors: 2-Aminophenol & Aldehyde/Acid Reaction Perform Condensation/ Cyclization Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (Column Chromatography/ Recrystallization) Workup->Purify Characterize Structural Confirmation: NMR, IR, Mass Spec Purify->Characterize Screen In Vitro Screening (e.g., Antifungal Assay) Characterize->Screen Data Data Analysis (Calculate EC₅₀) Screen->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of 2-Phenylbenzoxazole via Aldehyde Condensation

This protocol details the synthesis of a representative 2-arylbenzoxazole using a copper-catalyzed oxidative cyclization method adapted from the literature.[13]

Materials:

  • 2-Aminophenol (1.09 g, 10 mmol)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

  • Copper(I) oxide (Cu₂O) (72 mg, 0.5 mmol, 5 mol%)

  • Dimethyl sulfoxide (DMSO) (20 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask, add 2-aminophenol (10 mmol), benzaldehyde (10 mmol), and Cu₂O (5 mol%).

  • Add DMSO (20 mL) to the flask and stir the mixture at room temperature. The reaction is open to the air, which serves as the oxidant.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-5 hours).

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from ethanol to yield pure 2-phenylbenzoxazole as a white solid.[9]

Protocol 2: Characterization of Synthesized Benzoxazoles

Structural confirmation is essential for validating the successful synthesis of the target compound.[20][21]

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum (KBr pellet or thin film). Look for the disappearance of the broad -OH and -NH₂ stretching bands of the 2-aminophenol (around 3000-3400 cm⁻¹) and the appearance of characteristic C=N stretching (around 1650 cm⁻¹) and C-O-C stretching (around 1245 cm⁻¹) bands for the benzoxazole ring.[22][23]

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • In the ¹H NMR spectrum, expect to see signals in the aromatic region (typically δ 7.2-8.5 ppm) corresponding to the protons on the benzoxazole core and any substituents. Confirm the absence of the amine and hydroxyl protons from the starting material.[20]

    • In the ¹³C NMR spectrum, a key signal to identify is the C2 carbon of the benzoxazole ring, which typically appears downfield (around δ 160-165 ppm).

  • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., via ESI or EI) to confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should match the calculated mass of the target structure.

Protocol 3: In Vitro Antifungal Activity Screening (Poisoned Food Technique)

This protocol provides a standard method for evaluating the efficacy of synthesized compounds against common phytopathogenic fungi.[10][24]

Materials:

  • Synthesized benzoxazole derivative

  • Phytopathogenic fungus (e.g., Fusarium solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Stock solution of the test compound (e.g., 1000 µg/mL in DMSO)

  • Positive control (commercial fungicide, e.g., Hymexazol)[24]

  • Negative control (DMSO)

Procedure:

  • Prepare sterile molten PDA medium and cool it to approximately 45-50 °C.

  • To the molten PDA, add the required volume of the stock solution of the test compound to achieve the desired final concentration (e.g., 100 µg/mL). Also prepare plates for the positive and negative controls.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a 5 mm mycelial disc taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at 25 ± 2 °C for 4-7 days, or until the mycelial growth in the negative control plate has reached the edge.

  • Measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treatment plate.

  • To determine the EC₅₀ (Effective Concentration for 50% inhibition), repeat the assay with a range of concentrations of the active compounds.

Representative Bioactivity Data

The following table summarizes the reported antifungal activity of selected benzoxazole derivatives against various plant pathogens, demonstrating the potential of this chemical class.

Compound Structure Test Organism Activity Reference
2-(4-chlorophenoxymethyl)benzo[d]oxazoleFusarium solaniIC₅₀ = 11.23 µg/mL[24]
2-(2,4-dichlorophenoxymethyl)benzo[d]oxazoleBotrytis cinereaIC₅₀ = 19.92 µg/mL[24]
N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamideMycosphaerella melonis76.4% inhibition @ 100 µg/mL[10]
5-chloro-2-(nitromethyl)benzo[d]oxazoleSolanum lycopersicum (Tomato)Herbicidal activity greater than commercial standard.[7]

Conclusion and Future Outlook

The benzoxazole scaffold remains a highly fruitful area for agrochemical research. The synthetic versatility, allowing for the creation of large and diverse chemical libraries, combined with a proven track record of potent biological activity, ensures its continued relevance. Modern catalytic methods are paving the way for more efficient, sustainable, and environmentally benign syntheses.[12][19] Future work will likely focus on leveraging these advanced synthetic strategies to explore novel substitution patterns, elucidating mechanisms of action, and optimizing compounds for field efficacy and environmental safety. The protocols and insights provided herein serve as a robust foundation for researchers aiming to contribute to this exciting and vital field.

References

Application Notes and Protocols for the Utilization of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine Scaffold

The benzoxazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These scaffolds are known to interact favorably with various protein targets, leading to a wide therapeutic potential.[3] The specific molecule, this compound, represents a highly strategic starting point for a drug discovery campaign. Its structure can be dissected into three key components, each contributing to its potential as a lead generation scaffold:

  • The 2-Arylbenzoxazole Core: This rigid, bicyclic system is a well-established pharmacophore found in compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

  • The 3-Bromophenyl Substituent: Halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The meta-positioning of the bromine on the phenyl ring has been reported to enhance the anti-proliferative activity of some benzoxazole derivatives.[6] This substituent provides a handle for modulating lipophilicity and can form specific halogen bonds with protein targets.

  • The 5-Amino Group: This functional group is of paramount importance for "hit-to-lead" optimization. It serves as a versatile chemical handle for creating a library of derivatives through reactions such as acylation, sulfonylation, and reductive amination.[7] This allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties.

These application notes provide a comprehensive guide for researchers on how to leverage the this compound scaffold in a drug discovery program. We present detailed protocols for initial biological screening and for the chemical modification of the scaffold to generate novel derivatives.

Hypothesized Therapeutic Applications and Corresponding Screening Protocols

Based on extensive literature on structurally related benzoxazoles, this compound and its subsequent derivatives are prime candidates for evaluation in several therapeutic areas.

Anticancer and Kinase Inhibition

The 2-arylbenzoxazole scaffold is frequently found in potent anticancer agents, with many acting as inhibitors of protein kinases that are critical for tumor growth and survival.[8][9][10] For instance, derivatives of this class have shown inhibitory activity against key kinases like VEGFR-2 and c-Met.[9][10]

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[11]

Principle: The assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is directly proportional to the amount of ADP, and therefore, to the kinase activity. Inhibition of the kinase results in a decreased luminescent signal.

Materials:

  • Kinase of interest (e.g., VEGFR-2, c-Met)

  • Kinase-specific substrate peptide

  • ATP

  • This compound (or its derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]

This assay is a fundamental first step to assess the effect of a compound on cancer cell proliferation and viability.[12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM).

    • Include wells with vehicle control (e.g., DMSO at the highest concentration used for the compounds) and untreated cells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[13]

Antimicrobial Applications

Benzoxazole derivatives are known to exhibit a wide spectrum of antimicrobial activities against various bacterial and fungal strains.[4][14][15]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by observing the lowest concentration at which no growth occurs.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[4]

  • Fungal strains (e.g., Candida albicans)[4]

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi

  • Sterile 96-well plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Cefixime for bacteria, Griseofulvin for fungi)[4]

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the 96-well plate containing the diluted compound. This brings the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no compound).

    • Sterility Control: A well containing only broth.

    • Positive Control: Wells with a serial dilution of a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16]

Hit-to-Lead Chemistry: Derivatization of the 5-Amino Group

The 5-amino group on the benzoxazole ring is a key position for synthetic modification to explore the SAR and improve the compound's properties.[7] A common and straightforward modification is the formation of amides.

Principle: This protocol describes the coupling of the primary amine with a carboxylic acid using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an amide bond.

Materials:

  • This compound

  • A desired carboxylic acid (R-COOH)

  • HATU

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel and magnetic stirrer

  • Standard workup and purification reagents (Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise format.

Table 1: In Vitro Biological Activity of Benzoxazole Derivatives

Compound IDR-Group at 5-positionKinase IC50 (nM) (VEGFR-2)Cytotoxicity IC50 (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)
Parent -NH₂>10,000>10064
Derivative 1 -NH-CO-CH₃85045.232
Derivative 2 -NH-CO-Ph21012.516
Positive Control Sorafenib / Cefixime908.72

Data is hypothetical and for illustrative purposes only.

Visualizations

Diagrams are essential for visualizing complex workflows and pathways.

G cluster_0 Hit-to-Lead Workflow Start Start with: 2-(3-Bromophenyl)-1,3- benzoxazol-5-amine Synth Synthesize Derivative Library (Protocol 4: Amide Coupling) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Screen Primary Biological Screening (Protocols 1, 2, 3) Purify->Screen SAR Analyze Structure-Activity Relationship (SAR) Screen->SAR SAR->Synth Iterative Optimization Lead Lead Candidate SAR->Lead

Caption: Hit-to-Lead Optimization Workflow.

G cluster_1 Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds & Activates P1 Downstream Signaling (e.g., RAS/MAPK) RTK->P1 Phosphorylates Compound Benzoxazole Inhibitor Compound->RTK Inhibits P2 Cell Proliferation, Angiogenesis P1->P2 Activates Outcome Tumor Growth P2->Outcome

Caption: Mechanism of Action for a Kinase Inhibitor.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Therapeutic Potential of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

This compound is a member of the benzoxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific biological targets of this compound are not yet fully elucidated. This application note provides a detailed guide for researchers, scientists, and drug development professionals to screen this compound for inhibitory activity against two key enzymes implicated in cancer and inflammatory diseases: Indoleamine 2,3-dioxygenase 1 (IDO1) and IκB kinase β (IKKβ).

The rationale for selecting these targets is rooted in the established roles of IDO1 and IKKβ in pathological processes where benzoxazole derivatives have shown promise. IDO1 is a critical immune checkpoint protein that fosters tumor immune escape, making it a prime target for cancer immunotherapy.[5][6] The IKKβ enzyme is a central component of the NF-κB signaling pathway, a key regulator of inflammation that is often dysregulated in inflammatory diseases and cancer.[7][8][9] By evaluating the inhibitory potential of this compound against these enzymes, researchers can gain valuable insights into its mechanism of action and therapeutic potential.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Screening for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[5][6][10] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell-mediated immune responses and promote an immunosuppressive tumor microenvironment.[5][11] Therefore, inhibitors of IDO1 are of significant interest as potential cancer immunotherapeutics.[5][6]

Principle of the IDO1 Inhibition Assay

The most common methods for measuring IDO1 activity involve the quantification of kynurenine, the product of the enzymatic reaction.[12][13][14] This can be achieved through various detection methods, including fluorescence, absorbance, and high-performance liquid chromatography (HPLC).[12][13][14][15][16] The fluorescence-based assay is particularly well-suited for high-throughput screening (HTS) due to its sensitivity and simplicity.[16][17][18]

The workflow for a typical IDO1 inhibition assay involves incubating the enzyme with its substrate (L-tryptophan) in the presence and absence of the test compound. The reaction is then stopped, and the amount of kynurenine produced is measured. A decrease in kynurenine production in the presence of the compound indicates inhibition of IDO1 activity.

Diagram 1: IDO1 Inhibition Assay Workflow

IDO1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis IDO1 IDO1 Enzyme Incubation Incubation at 37°C IDO1->Incubation L_Trp L-Tryptophan (Substrate) L_Trp->Incubation Inhibitor This compound Inhibitor->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Kynurenine_Detection Kynurenine Quantification (Fluorescence) Stop_Reaction->Kynurenine_Detection IC50_Calc IC50 Determination Kynurenine_Detection->IC50_Calc

Caption: Workflow for the IDO1 enzyme inhibition assay.

Detailed Protocol: Fluorescence-Based IDO1 Inhibition Assay

This protocol is adapted from established methods for measuring IDO1 activity.[17][18]

Materials and Reagents:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (Substrate)

  • This compound (Test Compound)

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors: Methylene Blue, Ascorbic Acid, Catalase

  • Stop Reagent (e.g., Trichloroacetic acid)

  • Fluorogenic Developer Solution

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (e.g., excitation at ~400 nm and emission at ~510 nm)[17]

Experimental Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures as described in the table below. It is crucial to include appropriate controls.

ComponentTest Wells (µL)Positive Control (No Inhibitor) (µL)Negative Control (No Enzyme) (µL)
IDO1 Assay Bufferto final volumeto final volumeto final volume
Recombinant IDO1 EnzymeXX0
Cofactor MixYYY
Test Compound (dilutions)Z00
DMSO (vehicle control)0ZZ
L-Tryptophan (Substrate)AAA
  • Incubation: Initiate the enzymatic reaction by adding the L-tryptophan substrate. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop reagent.

  • Signal Development: Add the fluorogenic developer solution to each well and incubate as recommended by the manufacturer to allow for the development of a fluorescent signal proportional to the amount of kynurenine produced.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = (1 - (Fluorescence_Test_Well - Fluorescence_Negative_Control) / (Fluorescence_Positive_Control - Fluorescence_Negative_Control)) * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Part 2: Screening for IκB Kinase β (IKKβ) Inhibition

The IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is a critical node in the NF-κB signaling pathway.[19] Upon stimulation by various signals like cytokines, the IKK complex phosphorylates the inhibitory IκB proteins.[8][20] This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[8] Dysregulation of this pathway is implicated in numerous inflammatory conditions and cancers.[7][9] Therefore, inhibitors of IKKβ are attractive therapeutic candidates.[21][22]

Principle of the IKKβ Inhibition Assay

IKKβ is a kinase that utilizes ATP to phosphorylate its substrates. Therefore, IKKβ activity can be measured by quantifying either the phosphorylation of a specific substrate or the consumption of ATP (which is converted to ADP).[20][21] Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ luminescent assays are robust and sensitive methods for measuring kinase activity in a high-throughput format.[19][20][23][24]

The HTRF assay measures the phosphorylation of a substrate peptide, while the ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[20][23] In both cases, a decrease in the signal in the presence of the test compound indicates inhibition of IKKβ activity.

Diagram 2: IKKβ Inhibition Assay Principle (ADP-Glo™)

IKKbeta_ADP_Glo cluster_kinase_reaction Kinase Reaction cluster_detection_reaction Detection Reaction IKKbeta IKKβ Enzyme Phospho_Substrate_ADP Phosphorylated Substrate + ADP IKKbeta->Phospho_Substrate_ADP Inhibited by Compound Substrate_ATP Substrate + ATP Substrate_ATP->Phospho_Substrate_ADP Inhibitor This compound Inhibitor->IKKbeta ADP_Glo_Reagent ADP-Glo™ Reagent Phospho_Substrate_ADP->ADP_Glo_Reagent ADP ATP_Depletion Remaining ATP Depletion ADP_Glo_Reagent->ATP_Depletion Kinase_Detection_Reagent Kinase Detection Reagent ATP_Depletion->Kinase_Detection_Reagent ADP_to_ATP ADP to ATP Conversion Kinase_Detection_Reagent->ADP_to_ATP Luciferase_Reaction Luciferase/Luciferin Reaction ADP_to_ATP->Luciferase_Reaction Newly synthesized ATP Light Luminescent Signal Luciferase_Reaction->Light

Caption: Principle of the ADP-Glo™ IKKβ kinase assay.

Detailed Protocol: ADP-Glo™ IKKβ Kinase Assay

This protocol is based on commercially available ADP-Glo™ kinase assay kits.[20][24][25]

Materials and Reagents:

  • Recombinant Human IKKβ Enzyme

  • IKKβ Substrate (e.g., IKKtide)

  • ATP

  • This compound (Test Compound)

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a white microplate, set up the kinase reactions as outlined below.

ComponentTest Wells (µL)Positive Control (No Inhibitor) (µL)Negative Control (No Enzyme) (µL)
Kinase Assay Bufferto final volumeto final volumeto final volume
Recombinant IKKβ EnzymeXX0
IKKβ Substrate/ATP MixYYY
Test Compound (dilutions)Z00
DMSO (vehicle control)0ZZ
  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = (1 - (Luminescence_Test_Well - Luminescence_Negative_Control) / (Luminescence_Positive_Control - Luminescence_Negative_Control)) * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Directions

This application note provides detailed, field-proven protocols for the initial screening of this compound against two high-value therapeutic targets, IDO1 and IKKβ. A positive result in these assays, indicated by a potent IC50 value, would warrant further investigation into the compound's mechanism of action, selectivity, and cellular activity. Understanding the fundamentals of enzyme kinetics is crucial for interpreting these results and guiding the subsequent stages of drug discovery.[26][27][28][29][30]

Subsequent studies could include determining the mode of inhibition (e.g., competitive, non-competitive) and assessing the compound's efficacy in cell-based assays that measure downstream signaling events of IDO1 or NF-κB pathways. The ultimate goal is to build a comprehensive biological profile of this compound to evaluate its potential as a novel therapeutic agent.

References

Application Notes & Protocols: A Strategic Framework for Developing Cell-Based Assays for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Characterizing a Novel Benzoxazole Derivative

The compound 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (herein referred to as Cpd-BXB) is a member of the benzoxazole class of heterocyclic compounds. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Given the established therapeutic potential of this chemical family, novel derivatives like Cpd-BXB are promising candidates for drug discovery programs.

However, as a novel chemical entity, the specific biological activity and mechanism of action (MoA) of Cpd-BXB are uncharacterized. This document provides a comprehensive, tiered strategy for the systematic development of cell-based assays to elucidate its cytotoxic potential and initial MoA. This framework is designed for researchers, scientists, and drug development professionals to establish a robust biological profile for Cpd-BXB or any similar uncharacterized small molecule.

Our approach is structured as a logical screening cascade, beginning with broad assessments of cytotoxicity and progressing to more focused mechanistic assays. This ensures an efficient use of resources and allows data from each tier to inform the experimental design of the next.

Tier 1: Primary Screening - Foundational Cytotoxicity Assessment

The initial and most critical step is to determine if Cpd-BXB exerts any effect on cell viability and to establish its potency.[4][5] This provides the half-maximal inhibitory concentration (IC50), a key parameter that dictates the concentration range for all subsequent, more complex assays.

Causality Behind Experimental Choices

We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for primary screening. The rationale is as follows:

  • Broad Applicability: It is a well-established, cost-effective colorimetric assay that measures metabolic activity, which is a reliable proxy for cell viability.[5][6]

  • Mechanism-Agnostic: The assay relies on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are present in viable cells.[6] This makes it a suitable first-pass screen, as it does not assume a specific mechanism of cell death.

  • High-Throughput: The 96-well format is easily scalable for screening multiple cell lines and concentration ranges.[7]

Experimental Workflow: Primary Cytotoxicity Screening

The overall workflow is designed to move from initial compound handling to a definitive IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis stock Prepare 10 mM Cpd-BXB Stock in DMSO treat Treat with Serial Dilutions of Cpd-BXB (e.g., 0.1-100 µM) stock->treat cells Culture & Harvest Cancer Cell Lines (e.g., MCF-7, A549, HeLa) seed Seed Cells in 96-Well Plates (5,000-10,000 cells/well) cells->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent (Incubate 4h) incubate2->mtt solubilize Solubilize Formazan (Add DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Value read->analyze

Caption: Workflow for Primary Cytotoxicity Screening using the MTT Assay.

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing novel compounds.[7]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Cpd-BXB; DMSO (Sterile).

  • MTT solution (5 mg/mL in sterile PBS).[7]

  • Solubilization solution (e.g., 100% DMSO).[6]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to ensure proper attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-BXB in sterile DMSO. On the day of the experiment, perform serial dilutions in complete medium to create 2X working solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4]

  • Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the various concentrations of Cpd-BXB. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Untreated Control: Cells in medium only.

    • Medium Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[7]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot the % Viability against the log concentration of Cpd-BXB and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

All quantitative data should be summarized in a clear, structured table.

Cell LineTissue of OriginCpd-BXB IC50 (µM) at 48hPositive Control (Doxorubicin) IC50 (µM)
MCF-7Breast Adenocarcinoma8.50.9
A549Lung Carcinoma12.21.5
HeLaCervical Carcinoma6.80.7
HEK293Normal Embryonic Kidney> 10025.4

This table presents hypothetical data for illustrative purposes.

Tier 2: Secondary Screening - Phenotypic MoA Elucidation

If Cpd-BXB demonstrates significant cytotoxicity (e.g., IC50 < 20 µM) in cancer cell lines with selectivity over normal cells, the next logical step is to investigate how it induces cell death. We propose a panel of three key assays to probe for apoptosis, cell cycle disruption, and oxidative stress—common mechanisms for anticancer agents.[8][9]

Decision Logic for Secondary Screening

The decision to proceed and the choice of assays are directly informed by the primary screen.

G cluster_assays Secondary Assay Panel start Primary Screen Results (IC50 Value) decision Is IC50 < 20 µM in Cancer Cells? start->decision stop Compound is Inactive or Not Potent. Stop or Re-evaluate. decision->stop No proceed Compound is Active. Proceed to Secondary Screening. decision->proceed Yes apoptosis Apoptosis Assay (Caspase-Glo 3/7) proceed->apoptosis cellcycle Cell Cycle Analysis (PI Staining) proceed->cellcycle ros Oxidative Stress (ROS Assay) proceed->ros

Caption: Decision workflow from primary to secondary screening.

Protocol 1: Apoptosis Induction via Caspase-3/7 Activity

Rationale: Apoptosis is a highly regulated form of programmed cell death. Its activation is a hallmark of many effective chemotherapeutics.[9] Caspases-3 and -7 are the primary executioner caspases that cleave key cellular substrates, leading to cell disassembly.[10] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures this activity in a simple "add-mix-measure" format.[11][12]

Materials:

  • Cells cultured and treated in white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).[11]

  • Luminometer plate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Cpd-BXB at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include vehicle and untreated controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[13]

  • Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence (from no-cell controls) and express the results as fold change in caspase activity relative to the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Disruption of the cell cycle is another key anticancer mechanism. Compounds can cause cells to arrest in specific phases (G0/G1, S, or G2/M), preventing proliferation.[14][15] Flow cytometry with propidium iodide (PI) staining is the gold-standard method to quantify the DNA content of cells, thereby revealing the distribution of the cell population across the different cycle phases.[14][16]

Materials:

  • Cells cultured and treated in 6-well plates.

  • Phosphate-Buffered Saline (PBS).

  • Cold 70% ethanol.

  • PI/RNase A staining solution.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with Cpd-BXB (e.g., 1x IC50) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected. Centrifuge and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and slowly add the cells dropwise into ice-cold 70% ethanol while gently vortexing. This step is crucial for proper fixation and permeabilization.[14][17] Fix for at least 2 hours at 4°C (can be stored at -20°C for longer).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. The RNase A is essential to remove RNA, which PI can also bind to, ensuring only DNA is stained.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate to improve data quality and gate out doublets.[16]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection

Rationale: Cellular metabolism produces reactive oxygen species (ROS), but excessive ROS levels can damage DNA, proteins, and lipids, leading to cell death.[18][19] Some anticancer compounds exploit this by inducing overwhelming oxidative stress.[9] The H2DCFDA probe is a common tool for this measurement; it is non-fluorescent until it is deacetylated within the cell and oxidized by ROS, at which point it becomes highly fluorescent.[19][20]

Materials:

  • Cells cultured in a black-walled, clear-bottom 96-well plate.

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe.

  • Hanks' Balanced Salt Solution (HBSS) or other serum-free medium.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash cells with warm HBSS. Add medium containing 10-20 µM H2DCFDA and incubate for 30-60 minutes at 37°C.

  • Treatment: Wash the cells again with HBSS to remove excess probe. Add fresh medium containing various concentrations of Cpd-BXB. Include a positive control (e.g., H2O2) and a vehicle control.

  • Measurement: Immediately measure fluorescence (Excitation ~485 nm, Emission ~530 nm) kinetically over several hours or as an endpoint measurement after a defined period (e.g., 1-6 hours).

  • Data Analysis: Subtract background fluorescence and express the results as a fold change in ROS production relative to the vehicle control.

Data Presentation: Summary of Secondary Screening Results
AssayEndpoint MeasuredResult with Cpd-BXB (1x IC50)Interpretation
Caspase-Glo 3/7Luminescence (Caspase Activity)5.2-fold increase vs. vehicleCpd-BXB strongly induces apoptosis.
Cell Cycle Analysis% of Cells in G2/M Phase65% (vs. 15% in vehicle)Cpd-BXB causes significant G2/M arrest.
ROS DetectionFluorescence (ROS Levels)1.8-fold increase vs. vehicleCpd-BXB causes a mild increase in ROS.

This table presents hypothetical data for illustrative purposes.

Tier 3: Interpretation & Designing Mechanistic Studies

The data from Tier 1 and 2 assays provide a phenotypic signature of Cpd-BXB's activity. The final step is to synthesize this information to form a testable hypothesis about the underlying molecular signaling pathway.

Logical Framework for MoA Hypothesis Generation

The combination of phenotypic results points toward specific cellular pathways. For instance, the hypothetical data above (strong apoptosis and G2/M arrest) is a classic signature for compounds that induce DNA damage or interfere with mitosis.

G cluster_input Secondary Assay Outcomes cluster_hypo Plausible MoA Hypotheses cluster_next Proposed Tertiary Assays (Western Blot) in1 High Caspase 3/7 Activity h1 DNA Damage Response in1->h1 h2 Mitotic Catastrophe in1->h2 h3 Microtubule Disruption in1->h3 in2 G2/M Phase Arrest in2->h1 in2->h2 in2->h3 in3 Mild ROS Increase in3->h1 next1 γH2AX (DNA Damage Marker) h1->next1 next2 Cleaved PARP (Apoptosis Marker) h1->next2 next4 Phospho-p38 (Stress Kinase) h1->next4 h2->next2 next3 Cyclin B1 / CDK1 (G2/M Regulators) h2->next3 h3->next3

Caption: Interpreting phenotypic data to propose MoA studies.

Next Steps: Proposing Tertiary, Target-Based Assays

Based on the hypothetical results, a logical next step would be to use Western blotting to probe key proteins in the suspected pathways.[8]

  • To Confirm DNA Damage: Probe for phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.

  • To Confirm Apoptosis: Probe for cleaved PARP, a direct substrate of caspase-3, which provides orthogonal confirmation of apoptosis.[8]

  • To Investigate G2/M Arrest: Examine the levels of key G2/M regulatory proteins like Cyclin B1 and CDK1.

  • To Follow Up on Stress: Measure the phosphorylation of stress-activated protein kinases like p38 MAPK.

These targeted molecular assays will validate the phenotypic findings and bring researchers closer to identifying the specific molecular target or pathway modulated by this compound.

Trustworthiness: Principles of Robust Assay Design

Every protocol described must be a self-validating system. To ensure trustworthiness and reproducibility, the following principles should be applied:[21][22]

  • Appropriate Controls: Always include positive, negative, and vehicle controls to establish the assay's dynamic range and rule out artifacts.

  • Statistical Rigor: Perform all experiments with at least three biological replicates.

  • Assay Validation Metrics: For screening campaigns, calculate metrics like the Z'-factor to ensure the assay is robust and can reliably distinguish hits from non-hits. A Z' > 0.5 is considered excellent for HTS.[23]

  • Phase-Appropriate Validation: The level of validation should match the stage of drug development. Initial screening requires robustness, while later-stage development for lot release requires full GMP validation.[24][25][26]

By following this strategic framework, researchers can efficiently and rigorously characterize the biological activity of novel compounds like this compound, paving the way for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes.

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses common issues encountered during the synthesis of this compound, offering step-by-step solutions to improve your yield and product quality.

Q1: My reaction is resulting in a very low yield of the desired product. What are the primary factors to investigate?

A1: Low yields are a frequent challenge in benzoxazole synthesis and can often be attributed to several key factors. A systematic troubleshooting approach is essential.[1][2]

  • Purity of Starting Materials: The first and most critical step is to verify the purity of your starting materials, namely 2,4-diaminophenol and 3-bromobenzoic acid (or its corresponding aldehyde or acyl chloride). Impurities can act as catalyst poisons or participate in side reactions, significantly reducing the yield of the target molecule.[1][2] It is advisable to use reagents of high purity or purify them before use.

  • Reaction Conditions: The formation of the benzoxazole ring is highly sensitive to reaction conditions. Factors such as temperature, reaction time, solvent, and the choice of catalyst are pivotal.[1][2][3] Non-optimal conditions can lead to incomplete reactions or the formation of unwanted byproducts.

  • Inert Atmosphere: Many reactions for benzoxazole synthesis, especially those involving sensitive reagents or intermediates, should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][3] 2-aminophenol derivatives are particularly susceptible to air oxidation, which can lead to the formation of colored impurities and a decrease in yield.[1]

Q2: I observe multiple spots on my TLC plate, indicating the formation of side products. What are the likely culprits and how can I minimize them?

A2: The formation of side products is a common issue that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Incomplete Cyclization: A frequent side product is the intermediate Schiff base (if starting from an aldehyde) or an amide (if starting from a carboxylic acid or acyl chloride) that fails to cyclize.[2] To drive the reaction towards completion, consider increasing the reaction temperature or extending the reaction time.[1] The choice of a more efficient dehydrating agent or catalyst can also promote cyclization.

  • Dimerization/Polymerization: The starting 2,4-diaminophenol can undergo self-condensation or polymerization, especially at elevated temperatures or under strongly acidic or basic conditions.[1] Careful control of the reaction temperature and stoichiometry can help minimize these competing reactions.

  • Diacylation: When using 3-bromobenzoyl chloride, there is a risk of diacylation of the 2,4-diaminophenol, which will not lead to the desired product.[4] Performing the reaction at a lower temperature (e.g., 0 °C) can favor monoacylation.[4]

Below is a troubleshooting workflow to address low yield and side product formation:

Caption: Troubleshooting workflow for low yield.

Q3: My reaction seems to stall and does not go to completion. What steps can I take to drive it forward?

A3: A stalled reaction can be frustrating, but several strategies can be employed to push it to completion.

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.[1] Consider a stepwise increase in temperature while carefully monitoring the reaction progress by TLC. Some solvent-free methods for benzoxazole synthesis require temperatures as high as 130°C for good yields.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.[2] This is particularly relevant for heterogeneous or recyclable catalysts. Adding a fresh portion of the catalyst may help to restart the reaction.[2]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant might not always be beneficial and could lead to the formation of side products.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing 2-arylbenzoxazoles involves the condensation of a 2-aminophenol derivative with a carboxylic acid, aldehyde, or acyl chloride. For the target molecule, this would typically involve the reaction of 2,4-diaminophenol with 3-bromobenzoic acid or a derivative thereof.

A common and effective approach is the condensation of 2,4-diaminophenol with 3-bromobenzoic acid in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA).[5][6] PPA serves as both a catalyst and a solvent in this reaction.[5]

Q2: What is the role of polyphosphoric acid (PPA) in the synthesis, and are there any alternatives?

A2: Polyphosphoric acid plays multiple crucial roles in the synthesis of benzoxazoles from carboxylic acids and o-aminophenols.[7] It activates the carboxylic acid by forming a mixed anhydride, which is more reactive towards nucleophilic attack by the aminophenol.[7][8][9] PPA also acts as a powerful dehydrating agent, removing the water formed during the cyclization step and driving the equilibrium towards the product.[7] Finally, it serves as an acidic catalyst for the ring closure.[7][8][9]

While PPA is effective, its high viscosity can sometimes make product isolation challenging. Alternatives to PPA include:

  • Eaton's Reagent (P₂O₅ in methanesulfonic acid): This is a less viscous alternative that can offer better solubility for some substrates.[7]

  • Acid Catalysts with Dehydrating Agents: A combination of a Brønsted or Lewis acid catalyst with a dehydrating agent can also be employed.

  • Microwave-assisted synthesis: This can often accelerate the reaction and improve yields, sometimes even under solvent-free conditions.[5]

Q3: How do I choose the optimal catalyst for my synthesis?

A3: The choice of catalyst is highly dependent on the specific synthetic route.[1][2][3]

Catalyst TypeApplicable ReactionAdvantagesConsiderations
Polyphosphoric Acid (PPA) 2,4-diaminophenol + 3-bromobenzoic acidActs as solvent, catalyst, and dehydrating agent.[5][7]High viscosity can complicate workup.
Brønsted/Lewis Acids (e.g., TfOH, CuI) Condensation of 2-aminophenols with various partners.[1][10]Wide range of options available.Optimal choice depends on specific substrates.[1]
Nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H) Condensation of 2-aminophenol with aldehydes.[3][11]Often reusable and environmentally friendly.[11]May require specific reaction conditions (e.g., solvent-free).[3][11]
Ionic Liquids Condensation reactions.Can act as both solvent and catalyst; often recyclable.[12]May require specific workup procedures.
Q4: What are the best practices for the purification of this compound?

A4: Effective purification is crucial to obtain a high-purity final product.

  • Initial Workup: If using PPA, the reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then collected by filtration and washed to remove residual acid.

  • Column Chromatography: This is the most common and effective method for purifying benzoxazoles.[2] The choice of the solvent system (eluent) is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired product.

  • Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization from a suitable solvent or solvent mixture can be performed.

Q5: What is the general reaction mechanism for the formation of the benzoxazole ring?

A5: The formation of the 2-arylbenzoxazole ring from a 2-aminophenol and a carboxylic acid derivative generally proceeds through a two-step mechanism:

  • Amide/Imine Formation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the 3-bromobenzoyl derivative (activated by the catalyst) to form an intermediate amide or Schiff base (if starting with an aldehyde).

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the 2-aminophenol moiety then attacks the carbonyl carbon of the newly formed amide or the imine carbon, leading to a cyclized intermediate. Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic benzoxazole ring.

References

Technical Support Center: Improving the Aqueous Solubility of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (CAS: 293737-81-2). This molecule, with its rigid benzoxazole core and bromophenyl substituent, presents a significant challenge for researchers due to its inherently low aqueous solubility.[1][2] Its molecular structure contributes to a high crystalline lattice energy and a hydrophobic character, as indicated by a predicted LogP of approximately 3.4 to 3.84.[3][4]

This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome solubility issues encountered during your experiments. We will progress from fundamental principles and simple adjustments to more advanced formulation strategies, explaining the scientific rationale behind each technique.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added my this compound powder to a neutral aqueous buffer (e.g., PBS pH 7.4), but it won't dissolve. Why is this happening?

A1: This is the expected behavior for this compound. The poor solubility stems from two primary molecular features:

  • Hydrophobic Structure: The fused benzoxazole ring system and the bromophenyl group are large, non-polar moieties. In an aqueous environment, water molecules form a highly ordered hydrogen-bonded network. These hydrophobic regions disrupt this network, which is energetically unfavorable, causing the compound to aggregate and precipitate rather than dissolve.[][6]

  • Weakly Basic Nature: The key to manipulating this compound's solubility lies in the primary amine group (-NH₂) at the 5-position of the benzoxazole ring.[3][7] In a neutral pH buffer, this amine is predominantly in its neutral, uncharged state (R-NH₂). This form is less soluble than its protonated, charged counterpart (R-NH₃⁺).[8]

Q2: What is the simplest and most effective first step to try and solubilize this compound?

A2: The most direct approach is pH adjustment . By leveraging the basicity of the 5-amino group, you can convert the compound into a more soluble salt form in situ.[1][][9][10]

The Causality: The amine group can accept a proton (H⁺) to form a positively charged ammonium cation. This charged species is significantly more polar and can readily form favorable ion-dipole interactions with water molecules, dramatically increasing its aqueous solubility.[8][11] The general rule of thumb is to adjust the pH of your buffer to be at least 2 pH units below the pKa of the ionizable group to ensure >99% ionization.[1][12]

G cluster_0 pH Adjustment Workflow start Start with Compound Powder & Target Aqueous Buffer prep_stock Prepare a concentrated stock of the compound in a minimal amount of acid (e.g., 1N HCl) start->prep_stock ph_adjust Slowly add the acidic stock to your aqueous buffer while stirring continuously prep_stock->ph_adjust check_ph Monitor the final pH of the solution ph_adjust->check_ph decision Is the final pH compatible with your experimental system? check_ph->decision success Proceed with Experiment decision->success Yes failure pH is not compatible. Proceed to Q3: Co-solvents. decision->failure No

Caption: Decision workflow for using pH adjustment to improve solubility.

  • Prepare an Acidic Stock: Instead of adding the solid directly to the buffer, first create a concentrated stock solution. Weigh out the required amount of this compound and dissolve it in a small volume of a suitable acid, such as 0.1N to 1N HCl. Use the minimum volume necessary for complete dissolution. This creates the highly soluble hydrochloride salt of the compound.[13][14]

  • Dilute into Buffer: While vortexing or stirring your target aqueous buffer, slowly add the required volume of the acidic stock solution.

  • Verify Final pH: After addition, measure the pH of the final solution. The addition of the acidic stock will lower the pH of your buffer. Ensure the final pH is within an acceptable range for your assay or experiment (e.g., cell viability, enzyme activity).

  • Observation: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the buffer's capacity may have been exceeded, or the final pH is still too high for complete solubility at that concentration.

Q3: My experiment is pH-sensitive and must be performed at or near neutral pH. What is my next best option?

A3: The use of organic co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[15][16][17]

The Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar molecules, making the solvent system more hospitable to the hydrophobic benzoxazole compound.[][6] Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[][16]

Co-SolventTypical Starting Conc.Max Tolerated in Cell AssaysKey Considerations
DMSO 5-10% (v/v)< 0.5%Excellent solubilizing power but can be toxic to cells at higher concentrations.[]
Ethanol 10-20% (v/v)< 1.0%Good solubilizer, less toxic than DMSO, but can be volatile.
PEG 400 10-30% (v/v)> 5.0%Low toxicity, often used in formulations. Can increase viscosity.[6]
Propylene Glycol 10-40% (v/v)> 2.0%Common vehicle for drug delivery, good safety profile.[15]
  • Prepare Concentrated Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions of this stock solution in the same 100% co-solvent to create a range of intermediate concentrations.

  • Final Dilution: Add a small aliquot of the co-solvent stock (or one of the intermediates) to your aqueous buffer to reach the final desired concentration. Crucially, ensure the final percentage of the co-solvent in the aqueous solution is below the tolerance level of your experimental system.

  • Control Group: Always include a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent without the compound, to account for any effects of the solvent itself.

Q4: I need to avoid organic solvents entirely due to potential experimental artifacts. What other solubilizing agents can I use?

A4: In this scenario, you can explore the use of surfactants or cyclodextrins . These are generally more complex to work with but can be highly effective and are often used in final drug formulations.[18]

1. Surfactants:

  • The Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[19][20] The hydrophobic core of the micelle can encapsulate the insoluble benzoxazole compound, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous buffer.[21]

  • Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL. Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[22]

  • Considerations: The concentration must be kept above the CMC. Surfactants can interfere with some biological assays or membrane integrity.

2. Cyclodextrins:

  • The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[18][23] The benzoxazole compound can become encapsulated within this non-polar cavity, forming a water-soluble "inclusion complex".[24][25][26]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high solubility and safety profiles.[23]

  • Considerations: A 1:1 stoichiometry between the drug and cyclodextrin is often assumed but may need to be determined experimentally.[24]

G cluster_1 Advanced Solubilization Workflow (Solvent-Free) start Previous methods (pH, Co-solvents) are unsuitable choice Choose solubilizing agent start->choice surfactant Use Surfactants (e.g., Tween® 80) choice->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) choice->cyclodextrin prep_surfactant Prepare aqueous solution of surfactant > CMC surfactant->prep_surfactant prep_cd Prepare aqueous solution of cyclodextrin cyclodextrin->prep_cd add_drug Add compound to agent solution. Mix thoroughly (sonicate/stir) to facilitate complexation prep_surfactant->add_drug prep_cd->add_drug evaluate Evaluate for clarity and stability. Filter if necessary. add_drug->evaluate end Proceed with Experiment evaluate->end

Caption: Workflow for using surfactants or cyclodextrins.

This protocol is adapted for laboratory-scale preparation.[1]

  • Weigh Components: Weigh the required amounts of this compound and HP-β-cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).

  • Form Paste: Place the HP-β-cyclodextrin in a glass mortar and add a minimal amount of water or buffer to form a thick, uniform paste.

  • Add Compound: Slowly add the powdered compound to the cyclodextrin paste.

  • Knead: Knead the mixture thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Dry: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, yielding a solid powder of the complex.

  • Dissolve: This powder can now be dissolved in your aqueous buffer, where it should exhibit significantly enhanced solubility.

Q5: For my drug development program, I need a more permanent and scalable solution. What are the industry-standard approaches?

A5: For long-term development, particularly for oral or parenteral dosage forms, salt formation is a primary strategy.[13][27]

The Causality: This is a more robust version of the pH adjustment technique. Instead of creating the salt in situ, you react the basic amine group of your compound with an acid to form a stable, solid, crystalline salt form (e.g., a hydrochloride, mesylate, or tartrate salt).[14][28] This new chemical entity often has vastly different and superior physicochemical properties, including higher aqueous solubility and better dissolution rates, compared to the parent free base.[12]

Key Advantages of Salt Formation:

  • Improved Solubility & Dissolution: This is the primary goal. The salt form readily dissociates in aqueous media.[11][14]

  • Enhanced Stability: Salt forms can be more chemically and physically stable than the free base.

  • Better Manufacturability: Crystalline salts often have better flowability and handling properties for manufacturing solid dosage forms.[13]

Process Overview: Salt screening involves reacting the compound (a base) with a library of pharmaceutically acceptable acids to find a counter-ion that forms a stable, crystalline salt with the desired properties. This is a specialized process often conducted by dedicated chemistry teams or contract research organizations.

References

Technical Support Center: Purification of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (CAS No: 293737-81-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and questions that arise during the isolation and purification of this important benzoxazole derivative. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

Compound Profile at a Glance

PropertyValueSource
Molecular Formula C₁₃H₉BrN₂O[1][2]
Molecular Weight 289.13 g/mol [1]
Predicted XlogP 3.4[2][3]
Appearance Typically a solid[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My crude product is an intractable oil or gum. How can I solidify it for further purification?

A1: Oiling out is a common issue, often caused by residual solvent or impurities depressing the melting point.

  • Initial Approach: Trituration. This is the first and often most effective method.

    • Rationale: Trituration with a non-polar solvent in which your product is poorly soluble (but impurities might be) can induce crystallization and wash away soluble contaminants.

    • Protocol:

      • Place the oil in a flask.

      • Add a small volume of a cold, non-polar solvent like hexanes or diethyl ether.

      • Use a spatula or glass rod to scratch the inside of the flask and vigorously agitate the mixture.

      • If solidification occurs, you can filter the resulting solid. If not, slowly add a slightly more polar co-solvent (e.g., a few drops of ethyl acetate into the hexanes) while continuing to agitate.

  • Troubleshooting: If trituration fails, it may indicate a high impurity load. Consider a preliminary purification step like a quick filtration through a silica plug before attempting crystallization again.

Q2: I'm seeing significant streaking on my TLC plates when trying to develop a column chromatography method. What's causing this and how do I fix it?

A2: Streaking of amine-containing compounds on silica gel TLC is a classic problem.

  • Causality: The primary amine group (-NH₂) on your compound is basic. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This acid-base interaction can cause your compound to "stick" to the silica, leading to tailing or streaking rather than moving as a compact spot.

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution.

      • Method: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system. A typical starting point is 0.5-1% by volume.

      • Mechanism: The added base will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your compound. This allows your product to travel up the plate with improved spot integrity.

    • Use a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your downstream applications, consider alternative stationary phases.

      • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[5]

      • Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water).[6]

Q3: During column chromatography, my product is co-eluting with a closely-related impurity. How can I improve the separation?

A3: Achieving separation of closely-eluting spots requires optimizing the selectivity of your chromatography system.

  • Strategies for Improved Resolution:

    • Decrease the Polarity of the Eluent: A less polar mobile phase will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.

    • Change the Solvent System: The choice of solvents can dramatically affect selectivity. If you are using an ethyl acetate/hexane system, try switching to a different solvent combination with different properties, such as dichloromethane/methanol.

    • Use Isocratic vs. Gradient Elution: If you are running the column with a single solvent mixture (isocratic), switching to a shallow gradient (a slow, gradual increase in polarity) can help resolve closely-eluting bands.

    • Column Parameters: Use a longer, narrower column and a finer mesh silica gel (e.g., 300-400 mesh) to increase the number of theoretical plates and improve separation efficiency.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude this compound?

A1: A two-step approach is generally recommended for achieving high purity:

  • Recrystallization: This is an excellent initial purification technique to remove the bulk of impurities, especially if your crude product is mostly the desired compound.

  • Silica Gel Column Chromatography: This is used to remove any remaining impurities that have similar solubility characteristics to your product.

Q2: What are some good starting solvent systems for recrystallizing this compound?

A2: The key is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot. Given the aromatic structure with a polar amine group, consider the following starting points:

  • Single Solvents: Ethanol, isopropanol, or acetonitrile.

  • Solvent Pairs: An ethyl acetate/hexane or dichloromethane/hexane system. You would dissolve the compound in the minimum amount of the more polar solvent (e.g., ethyl acetate) while hot, and then slowly add the less polar "anti-solvent" (e.g., hexane) until turbidity appears, then allow it to cool slowly.[5][8]

Q3: What are the likely impurities I might encounter from the synthesis of this compound?

A3: The impurities will depend on the synthetic route. A common synthesis involves the condensation of an o-aminophenol with a benzoic acid derivative.[9][10] Potential impurities could include:

  • Unreacted starting materials (e.g., 2,4-diaminophenol or 3-bromobenzoic acid/aldehyde).

  • Partially cyclized intermediates.

  • Byproducts from side reactions.

Monitoring your reaction by TLC or HPLC is crucial for identifying the presence of these impurities before beginning your purification.[11]

Q4: Do I need to take any special precautions when handling this compound?

A4: As with any laboratory chemical, you should handle this compound with appropriate care. Always work in a well-ventilated fume hood, and wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Material Safety Data Sheet (MSDS) from your supplier for specific handling and safety information.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a general guideline and should be optimized for your specific sample.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol assumes a mobile phase of ethyl acetate/hexanes with a triethylamine modifier.

G cluster_prep Preparation cluster_column Column Chromatography cluster_post Post-Column prep1 Dissolve crude product in minimal DCM prep2 Add a small amount of silica gel prep1->prep2 prep3 Concentrate to a free-flowing powder (Dry Loading) prep2->prep3 col2 Load the sample onto the top of the column prep3->col2 col1 Pack column with silica in Hexane col1->col2 col3 Elute with Hexane to remove non-polar impurities col2->col3 col4 Gradually increase polarity (e.g., 5% -> 20% EtOAc in Hexane) + 0.5% Et3N col3->col4 col5 Collect fractions and monitor by TLC col4->col5 post1 Combine pure fractions col5->post1 post2 Remove solvent under reduced pressure post1->post2 post3 Dry final product under high vacuum post2->post3

Caption: Workflow for Flash Column Chromatography Purification.

References

Technical Support Center: Enhancing the Stability of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 2-(3-bromophenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Due to its dual chemical nature, possessing both an aromatic amine and a benzoxazole core, this compound is susceptible to specific degradation pathways, including oxidation and hydrolysis.[1][2] Maintaining its structural integrity in solution is paramount for obtaining reliable and reproducible experimental results in drug discovery and development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the stability of your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: The solution of my compound rapidly turns from colorless to yellow or brown.

  • Potential Cause: This discoloration is a classic indicator of the oxidation of the aromatic amine moiety.[3][4] Aromatic amines are highly susceptible to air oxidation, which leads to the formation of colored quinone-imine derivatives.[5] This process can be accelerated by exposure to light, heat, and the presence of metal ions.

  • Solution:

    • Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the experimental environment.[4][6][7] Prepare your solutions in a glove box or use standard air-free techniques, such as purging your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before dissolving the compound.[4][8]

    • Use Antioxidants: The addition of a small amount of an antioxidant can effectively quench the free radical chain reactions that drive oxidation.[9]

    • Protect from Light: Store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[10]

Issue 2: I observe a precipitate forming in my aqueous buffered solution over time.

  • Potential Cause: Precipitation can occur for several reasons:

    • pH-Dependent Solubility: The compound has a basic amine group. If the pH of the buffer is close to the pKa of this group, the compound will be in its less soluble free-base form.

    • Degradation to an Insoluble Product: Hydrolysis of the benzoxazole ring can lead to the formation of 2-aminophenol and 3-bromobenzoic acid derivatives, which may have different solubility profiles.[11]

    • Low Intrinsic Solubility: Benzoxazole derivatives can have poor aqueous solubility due to their rigid, hydrophobic structures.[12]

  • Solution:

    • Adjust the pH: Ensure the pH of your buffer is at least 2 units below the pKa of the aromatic amine to maintain it in its more soluble protonated (salt) form.[12] For most aromatic amines, a slightly acidic pH (e.g., pH 4-6) is often suitable.

    • Use Co-solvents: If working with aqueous buffers, consider adding a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to improve the solubility of the parent compound and its potential degradants.[12]

    • Verify Compound Integrity: Analyze the precipitate and the supernatant by HPLC to determine if degradation has occurred. If degradation is confirmed, address the root cause (e.g., hydrolysis) by optimizing the buffer pH and temperature.

Issue 3: My compound is losing potency in my assay, as confirmed by HPLC analysis.

  • Potential Cause: A loss of the parent compound peak with the concurrent appearance of new peaks on the chromatogram indicates chemical degradation. The two primary pathways for this compound are hydrolysis of the benzoxazole ring and oxidation of the aromatic amine.

  • Solution:

    • Perform a Forced Degradation Study: To identify the specific cause, a forced degradation study is recommended.[13][14][15] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to understand its degradation profile. A detailed protocol is provided later in this guide.

    • Optimize Solution pH: The benzoxazole ring is susceptible to base-catalyzed hydrolysis.[11] Maintaining the solution at a neutral or slightly acidic pH can significantly slow this degradation pathway.

    • Control Temperature: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C) to slow down the rates of both hydrolysis and oxidation. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous organic solvent like DMSO or ethanol. The solution should be stored at -20°C or -80°C in tightly sealed, amber glass vials that have been purged with an inert gas like argon or nitrogen. For aqueous solutions used in experiments, it is best to prepare them fresh from the stock solution. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C, protected from light, and for no longer than 24 hours.

Q2: Which buffer system should I use for my experiments?

A2: The choice of buffer depends on the required pH range for your experiment. Given the susceptibility of the benzoxazole ring to basic hydrolysis and the aromatic amine to oxidation, a slightly acidic to neutral pH is generally recommended.[11]

Buffer System Effective pH Range Recommended Molarity Notes
Acetate Buffer3.6 – 5.60.05 - 0.1 MExcellent for maintaining a slightly acidic environment to ensure the amine is protonated and soluble.[16][17]
Citrate Buffer3.0 – 6.20.05 - 0.1 MA good alternative to acetate, often used in drug stability studies.[16][17]
Phosphate Buffer5.8 – 8.00.05 - 0.1 MUse with caution. While versatile, maintaining a pH below 7.4 is crucial to minimize base-catalyzed hydrolysis.[16][17]

Q3: What type of antioxidant should I use and at what concentration?

A3: Both phenolic antioxidants and hindered amine light stabilizers (HALS) can be effective. The choice may depend on the solvent system and experimental conditions. It is crucial to start with a low concentration and verify that the antioxidant does not interfere with your assay.

Antioxidant Type Example Typical Concentration Range Mechanism of Action
PhenolicButylated hydroxytoluene (BHT)0.01% - 0.1% (w/v)Donates a hydrogen atom to free radicals, terminating the oxidation chain reaction.[18]
Hindered AmineTinuvin® 7700.05% - 0.5% (w/v)Acts as a radical scavenger. It forms stable nitroxyl radicals that intercept free radicals.[18]
Thiol-basedGlutathione (reduced)1 - 10 mMA biological antioxidant that can directly scavenge reactive oxygen species.[19]

Q4: How do I properly prepare a solution under an inert atmosphere?

A4:

  • Select a suitable flask with a sidearm and a rubber septum.

  • Add your solvent to the flask.

  • Insert a needle connected to a vacuum line through the septum and another needle connected to an inert gas (nitrogen or argon) line.

  • Degas the solvent by applying a vacuum for several minutes and then backfilling with the inert gas. Repeat this cycle 3-5 times.

  • Remove the vacuum line while maintaining a positive pressure of the inert gas.

  • Weigh your compound in a separate vial and add it to the solvent against a positive flow of the inert gas to prevent air from entering the flask.

  • Seal the flask and store it under the inert atmosphere.

Visualizing Degradation and Stability Workflows

Understanding the potential degradation pathways and the experimental workflow for assessing stability is crucial.

cluster_0 Potential Degradation Pathways A 2-(3-Bromophenyl)-1,3- benzoxazol-5-amine B Oxidative Degradation (Aromatic Amine) A->B O2, light, metal ions C Hydrolytic Cleavage (Benzoxazole Ring) A->C H2O, OH- D Colored Quinone-imine Derivatives B->D Loss of Colorless Appearance E 2-Amino-4-(3-bromobenzamido)phenol C->E Loss of Parent Compound

Caption: Potential degradation pathways for the target compound.

cluster_1 Stability Study Experimental Workflow P1 Prepare Stock Solution (e.g., in DMSO) P2 Prepare Test Solutions (in various buffers/conditions) P1->P2 P3 Initial Analysis (T=0) (HPLC-UV/MS) P2->P3 Establish Baseline P4 Incubate Samples (Defined Temp, Light, Atmosphere) P2->P4 P6 Quantify Parent Compound and Degradants P3->P6 P5 Time-Point Analysis (e.g., 1, 4, 8, 24 hrs) P4->P5 Collect Aliquots P5->P6 P7 Determine Degradation Rate and Pathway P6->P7 Data Analysis

Caption: A typical experimental workflow for a stability study.

Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways to develop a stability-indicating analytical method.[13][14][20]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a vial of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21][22][23] A control sample should be kept in the dark at the same temperature.

  • Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 320 nm

  • Column Temperature: 30°C

References

Technical Support Center: Scale-Up Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. This compound belongs to the 2-aryl benzoxazole class, a scaffold of significant interest in medicinal chemistry and materials science.[1] While numerous methods exist for the laboratory-scale synthesis of benzoxazoles, scaling up production presents unique challenges related to reaction control, impurity management, and process efficiency.[2] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to navigate these challenges effectively. The core synthetic strategy involves the condensation and subsequent cyclization of a 2,4-disubstituted aminophenol with 3-bromobenzaldehyde.[3]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Q1: My reaction is producing a low yield of the target compound. What are the most common causes on a larger scale?

A1: Low yields during scale-up can be frustrating and often stem from issues that are less apparent at the bench scale.[4] The primary areas to investigate are:

  • Purity and Stability of Starting Materials: The key precursor, likely 2,4-diaminophenol or a protected equivalent, is highly susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities that inhibit the reaction and complicate purification.[5] Always verify the purity of your 2-aminophenol derivative and 3-bromobenzaldehyde before starting. Using freshly purified starting materials or storing them rigorously under an inert atmosphere (e.g., nitrogen or argon) is critical.[6]

  • Incomplete Cyclization: The reaction proceeds via a Schiff base intermediate. If this intermediate fails to cyclize completely, it will remain a major component in your crude product, thus lowering the yield of the desired benzoxazole.[5] Inadequate heat, insufficient reaction time, or an inefficient catalyst can cause the reaction to stall at this stage.

  • Suboptimal Reaction Conditions: Conditions that work on a 100 mg scale may not be optimal for a 100 g scale. Heat and mass transfer limitations can lead to localized hot spots or poor mixing, resulting in side reactions. Re-optimization of temperature, catalyst loading, and reaction time is often necessary during scale-up.[7]

  • Side Product Formation: Competing side reactions, such as the self-condensation of 2,4-diaminophenol or over-reaction, can consume starting materials and reduce the final yield.[4]

Q2: The reaction mixture and isolated product are intensely colored (dark brown or black). How can I prevent this and decolorize the product?

A2: The formation of intense color is almost always due to the oxidation of the 2-aminophenol starting material. The presence of two amino groups in 2,4-diaminophenol makes it particularly sensitive.

  • Prevention during Reaction:

    • Inert Atmosphere: The most critical preventive measure is to conduct the entire reaction under a strictly inert atmosphere (nitrogen or argon). This includes degassing your solvent prior to use.[6]

    • Control of Temperature: High temperatures can accelerate oxidative degradation. If possible, explore catalytic systems that allow the reaction to proceed at lower temperatures.

    • Order of Addition: Adding the more stable reagent (3-bromobenzaldehyde) to the reaction vessel first, followed by the 2-aminophenol derivative, can sometimes minimize the time the sensitive amine is exposed to potentially oxidizing conditions alone.

  • Decolorization of Product:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate or ethanol) and treating it with activated charcoal can effectively remove colored impurities. Use charcoal sparingly (e.g., 1-5% w/w) and heat the suspension briefly before filtering through a pad of celite to remove the charcoal. Be aware that this can lead to some product loss.

    • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored, polymeric impurities behind in the mother liquor. Multiple recrystallizations may be necessary.

Q3: My reaction stalls at the Schiff base intermediate. How can I promote complete cyclization to the benzoxazole?

A3: The conversion of the Schiff base to the benzoxazole is an oxidative cyclization step. If this step is the bottleneck, you can address it in several ways:

  • Choice of Oxidant/Catalyst: Many benzoxazole syntheses rely on an oxidant to facilitate the final ring-closing and aromatization step.[8]

    • Air/Oxygen: Some catalytic systems use oxygen from the air as the terminal oxidant, which is a green and economical choice.[9][10] Ensuring a sufficient headspace of air or bubbling a gentle stream of oxygen through the reaction mixture can drive the reaction to completion.

    • Chemical Oxidants: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are highly effective for this transformation, though they add cost and generate byproducts that must be removed.[11]

  • Acid Catalysis: In the absence of an external oxidant, strong acids like polyphosphoric acid (PPA) can promote both condensation and cyclization/dehydration.[3] On a large scale, PPA can be difficult to handle and stir. Alternative acid catalysts like p-toluenesulfonic acid (p-TsOH) may be more manageable.

  • Increasing Temperature: As a last resort, slowly increasing the reaction temperature while monitoring by TLC or HPLC can provide the necessary activation energy for cyclization. However, be mindful of potential degradation.[5]

Q4: The purification by column chromatography is not feasible for my scale. What are the best strategies for large-scale purification?

A4: Relying on chromatography for multi-kilogram scale purification is generally not viable. The focus should shift to crystallization.

  • Develop a Robust Crystallization Protocol:

    • Solvent Screening: Screen a variety of solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for compounds like this include ethanol, isopropanol, ethyl acetate, toluene, and mixtures with heptane or hexane as anti-solvents.

    • pH Adjustment: The C5-amine group is basic. Its solubility is highly pH-dependent. You can potentially use this to your advantage. For instance, dissolving the crude product in an acidic aqueous solution to protonate the amine, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the pure product is a classic acid-base work-up strategy.

    • Controlled Cooling: For large volumes, crash-cooling can lead to the inclusion of impurities. A slow, controlled cooling profile is essential for growing pure crystals and achieving consistent results.

Frequently Asked Questions (FAQs)

Q5: What are the most common and scalable synthetic routes to this compound?

A5: The most direct and widely used approach is the one-pot condensation of 4-amino-2-nitrophenol with 3-bromobenzaldehyde, followed by reduction of the nitro group and cyclization. A more convergent route involves the direct condensation of 2,4-diaminophenol dihydrochloride with 3-bromobenzaldehyde.[3] The latter avoids the final nitro reduction step but requires careful handling of the highly reactive and unstable diaminophenol. A general mechanism is the formation of a Schiff base followed by oxidative cyclization.[3]

Q6: What are the critical process parameters (CPPs) to monitor and control during scale-up?

A6: Based on field experience, the following parameters are critical for a successful and reproducible scale-up:

  • Temperature Control: Exothermic events during condensation or neutralization must be managed with adequate cooling capacity to prevent runaway reactions and impurity formation.

  • Atmosphere Control: Maintaining a low-oxygen environment is paramount to prevent the degradation of the aminophenol precursor.

  • Reagent Stoichiometry and Addition Rate: Precise control over stoichiometry is essential. Slow, controlled addition of one reagent to the other can help manage exotherms and minimize side reactions.

  • Mixing Efficiency: Inadequate agitation can lead to poor reaction kinetics and localized concentration gradients, impacting yield and purity. The stirrer design and speed should be appropriate for the vessel size and reaction mass viscosity.

Q7: Are there "greener" or more sustainable synthetic methods I should consider?

A7: Yes, the field is moving towards more sustainable practices. Traditional methods often use harsh acids and toxic reagents.[2] Consider these alternatives:

  • Catalytic Air Oxidation: Several modern methods use transition metal catalysts (e.g., based on gold or iron) with air or oxygen as the terminal oxidant, with water being the only byproduct.[9][12] This avoids stoichiometric, toxic oxidants.

  • Solvent Choice: Replacing chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with greener alternatives like 2-methyl-THF or cyclopentyl methyl ether (CPME) should be evaluated. Some reactions can even be performed under solvent-free conditions.[12]

  • Continuous Flow Synthesis: Flow chemistry offers superior heat and mass transfer, enabling better control over reaction conditions and potentially improving safety and yield. This technology is particularly well-suited for scale-up.[2]

Diagrams and Workflows

General Synthetic Workflow

The following diagram outlines the typical process from starting materials to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Starting Materials (2,4-Diaminophenol derivative, 3-Bromobenzaldehyde) solvent Degassed Solvent reaction_vessel Reaction Vessel (Inert Atmosphere, Temp Control) reagents->reaction_vessel Charge Reagents solvent->reaction_vessel Charge Solvent quench Reaction Quench reaction_vessel->quench Transfer extraction Aqueous/Organic Extraction quench->extraction evaporation Solvent Evaporation extraction->evaporation crystallization Recrystallization evaporation->crystallization Crude Product filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product Final Product: This compound drying->final_product

Caption: High-level workflow for the synthesis and purification.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes schiff_present Schiff Base Intermediate is the Main Byproduct? sm_present->schiff_present No solution1 Action: • Extend reaction time • Increase temperature • Check catalyst activity incomplete_rxn->solution1 cyclization_fail Cyclization Failure schiff_present->cyclization_fail Yes many_impurities Multiple Unidentified Impurities? schiff_present->many_impurities No solution2 Action: • Add/increase oxidant • Increase acid catalyst loading • Increase temperature cyclization_fail->solution2 side_reactions Side Reactions / Degradation many_impurities->side_reactions Yes solution3 Action: • Verify SM purity • Ensure inert atmosphere • Lower reaction temperature side_reactions->solution3

Caption: A logical guide to troubleshooting low reaction yields.

Protocols and Data

Table 1: Comparison of Selected Benzoxazole Synthesis Methods
MethodReactantsCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
12-Aminophenol, BenzaldehydeHAuCl₄·4H₂O, O₂THF6696[10]
22-Aminophenol, ThioamidePh₃BiCl₂1,2-DCE6079-99[13]
32-Aminophenol, AldehydeMagnetic Ionic LiquidSolvent-free70up to 90[12]
4Tertiary Amide, 2-AminophenolTf₂O, 2-FluoropyridineDCMRT95[14]
Protocol 1: Gold-Catalyzed One-Pot Oxidative Cyclization

This protocol is adapted from a high-yield literature procedure and is suitable for bench-scale optimization prior to scale-up.[10] It utilizes an environmentally benign oxidant (O₂).

Reactants & Reagents:

  • 2,4-Diaminophenol dihydrochloride (or other suitable precursor)

  • 3-Bromobenzaldehyde

  • Hydrogen tetrachloroaurate (HAuCl₄·4H₂O)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Vessel Preparation: To a three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen/oxygen inlet, add 2,4-diaminophenol dihydrochloride (1.0 equiv) and 3-bromobenzaldehyde (1.0 equiv).

  • Catalyst Addition: Add hydrogen tetrachloroaurate (HAuCl₄·4H₂O, 2 mol%) and anhydrous THF (approx. 2 mL per mmol of starting material).

  • Initial Condensation: Stir the resulting mixture at 40 °C for 30 minutes under a nitrogen atmosphere to facilitate the initial Schiff base formation.

  • Oxidative Cyclization: Replace the nitrogen atmosphere with a balloon filled with oxygen (O₂). Heat the reaction mixture to reflux (approx. 66 °C) and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified via acid-base extraction followed by recrystallization from a suitable solvent like ethanol/water to yield the final product.

References

Technical Support Center: Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a critical process for researchers in medicinal chemistry and materials science, providing a key structural motif for various applications. The most common synthetic route involves the condensation of a 2,4-disubstituted aminophenol with a 3-bromobenzoyl derivative. However, this seemingly straightforward transformation is often plagued by byproduct formation, leading to reduced yields and complex purification challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your synthesis and minimize unwanted side reactions.

Section 1: The Core Synthesis and Key Byproduct Pathways

The predominant method for synthesizing the target molecule is the Phillips-Ladenburg condensation, which involves reacting 2,4-diaminophenol dihydrochloride with 3-bromobenzoic acid, typically using polyphosphoric acid (PPA) as both the catalyst and solvent at elevated temperatures.[1][2] While effective, this approach presents several opportunities for byproduct formation.

Primary Synthetic Pathway

The desired reaction proceeds via an initial acylation of the amino group ortho to the hydroxyl function, followed by an intramolecular cyclodehydration to form the benzoxazole ring.

G cluster_conditions Reaction Conditions SM1 2,4-Diaminophenol Intermediate N-(2-hydroxy-5-aminophenyl) -3-bromobenzamide SM1->Intermediate Acylation SM2 3-Bromobenzoic Acid SM2->Intermediate Product 2-(3-Bromophenyl)-1,3- benzoxazol-5-amine Intermediate->Product Cyclodehydration (PPA, >170°C) PPA Polyphosphoric Acid (PPA) High Temperature Byproducts SM1 2,4-Diaminophenol Target Desired Product SM1->Target 1. Acylation (ortho-NH2) 2. Cyclization Byproduct1 Diacylated Byproduct (N1,N3-bis(3-bromobenzoyl) -2,4-diaminophenol) SM1->Byproduct1 Acylation at both -NH2 groups Byproduct2 Polymeric Tar SM1->Byproduct2 Thermal Decomposition (High Temp) SM2 3-Bromobenzoic Acid (Excess) ProtectedRoute Start 4-Amino-2-nitrophenol + 3-Bromobenzaldehyde Step1 Schiff Base Formation & Oxidative Cyclization Start->Step1 Intermediate 2-(3-Bromophenyl)-5-nitro- 1,3-benzoxazole Step1->Intermediate Step2 Nitro Group Reduction (e.g., SnCl2/HCl or Fe/NH4Cl) Intermediate->Step2 Product Target Product Step2->Product

References

analytical method development for purity assessment of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Assessment of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

This technical guide provides a comprehensive framework for the development, validation, and troubleshooting of analytical methods for assessing the purity of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for determining the purity of this compound?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most recommended technique. This method offers excellent resolution, sensitivity, and specificity for separating the main compound from potential process-related impurities and degradation products. Given the compound's aromatic structure, it exhibits strong UV absorbance, making detection straightforward.

Q2: What are the potential impurities I should be looking for?

A: Impurities can originate from various sources. You should consider:

  • Process-Related Impurities: Unreacted starting materials (e.g., precursors to the benzoxazole ring system), intermediates, and byproducts from side reactions.[1]

  • Degradation Products: The molecule may degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light. A forced degradation study is essential to identify these potential degradants.[2]

  • Isomeric Impurities: Positional isomers, such as 2-(2-bromophenyl)-1,3-benzoxazol-5-amine or 2-(4-bromophenyl)-1,3-benzoxazol-5-amine, could be present depending on the synthetic route.

Q3: Which regulatory guidelines should I follow for method validation?

A: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the globally recognized standard.[3][4] Adherence to this guideline ensures that the developed method is suitable for its intended purpose and that the results are reliable and reproducible.[5]

Q4: Why is the mobile phase pH important for this analysis?

A: The target molecule contains a primary amine group (-NH2), which is basic. The pH of the mobile phase dictates the ionization state of this group. At a low pH (e.g., pH 2.5-4), the amine will be protonated (-NH3+), which generally leads to better solubility in the aqueous mobile phase and sharper, more symmetrical peak shapes on silica-based C18 columns by minimizing unwanted interactions with residual silanols.[6]

Section 2: Detailed Protocol: RP-HPLC Method Development and Validation

This section provides a systematic approach to developing and validating a stability-indicating RP-HPLC method.

Initial Method Development

The goal is to establish a baseline separation. The starting point is chosen based on the physicochemical properties of the analyte (Molecular Formula: C13H9BrN2O, LogP: ~3.4-3.8), which indicates a relatively non-polar molecule with a basic functional group.[7][8]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent hydrophobic retention for non-polar compounds. The C18 phase is a versatile and robust starting point for method development.[9]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the amine group is protonated, improving peak shape. Formic acid is a volatile modifier compatible with mass spectrometry (LC-MS) if needed.
Mobile Phase B AcetonitrileA common, strong organic solvent in RP-HPLC that provides good peak resolution and is UV transparent.
Elution Mode GradientA gradient is recommended to elute a wide range of potential impurities (from polar to non-polar) and to ensure the column is cleaned effectively after each run.
Example Gradient 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B (re-equilibration)This is a starting point and must be optimized based on the observed chromatogram.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CHelps maintain consistent retention times and can improve peak efficiency.
Detector Photodiode Array (PDA) at 210-400 nm. Quantify at λmax.A PDA detector allows for the identification of the optimal detection wavelength (λmax) and checks for peak purity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and detector response.
Sample Preparation Dissolve in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.Ensures solubility and compatibility with the mobile phase, preventing precipitation on the column.
Method Optimization

Once an initial chromatogram is obtained, optimize the method to achieve a resolution (Rs) of >2 between the main peak and the closest eluting impurity.

  • Adjusting the Gradient: If peaks are poorly resolved, flatten the gradient slope (e.g., increase the run time) in the region where the critical pair elutes.

  • Changing Organic Modifier: If acetonitrile does not provide adequate separation, methanol can be tried as it offers different selectivity for aromatic compounds.

  • Modifying pH: While low pH is recommended, slight adjustments can alter the retention and selectivity of ionizable impurities.

Forced Degradation Study

A forced degradation study is critical to ensure the method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[6]

Protocol for Forced Degradation:

  • Prepare solutions of this compound (~0.5 mg/mL).

  • Expose the solutions to the following stress conditions as outlined in Table 2.

  • Analyze the stressed samples, along with an unstressed control, using the optimized HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Table 2: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidation 3% H₂O₂24 hours at RT
Thermal Heat solid powder at 105 °C48 hours
Photolytic Expose solution to UV light (e.g., 254 nm)24 hours

Evaluate peak purity of the parent peak in all stressed samples to ensure no degradants are co-eluting.

Method Validation (per ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability.[3]

Table 3: Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and API spiked with known impurities and degradation products. Assess peak purity using a PDA detector.Main peak should be free of interference from blank, impurities, or degradants. Peak purity angle < purity threshold.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and perform linear regression.[2]Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[3]Typically 80% to 120% of the test concentration for an assay.
Accuracy Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Perform at least six replicate injections of the same sample at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
Detection Limit (DL) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Report the value.
Quantitation Limit (QL) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. Must be demonstrated with acceptable precision and accuracy.[9]Report the value. RSD at this concentration should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and observe the effect on the results.System suitability parameters should remain within acceptable limits.

Section 3: Visual Workflows

Method_Development_Workflow cluster_dev Phase 1: Development & Optimization cluster_stab Phase 2: Stability Indicating Assessment cluster_val Phase 3: Validation Start Define Analytical Target Profile Dev Initial Method Development (See Table 1) Start->Dev Opt Method Optimization (Adjust Gradient, pH, etc.) Dev->Opt Check1 Resolution (Rs > 2)? Opt->Check1 Check1->Opt No FD Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Check1->FD Yes Check2 Peak Purity Met? FD->Check2 Check2->Opt No VP Write Validation Protocol (Based on ICH Q2(R1)) Check2->VP Yes VE Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) VP->VE VR Final Validation Report VE->VR FinalMethod Validated Analytical Method VR->FinalMethod

Caption: Overall workflow for analytical method development and validation.

Section 4: Troubleshooting Guide

Q: My main peak is tailing or showing poor symmetry. What can I do?

A: Peak tailing for a basic compound like this is common and usually caused by secondary interactions with the silica support of the column.

  • Solution 1: Lower Mobile Phase pH: Ensure the pH is low enough (e.g., 2.5-3.5) to fully protonate the amine. This is the most effective solution.

  • Solution 2: Add a Competing Base: Sometimes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active sites on the silica and improve peak shape. However, this can suppress MS signals if used.

  • Solution 3: Use a Different Column: Consider a column with end-capping or a hybrid particle technology designed to reduce silanol interactions.

Q: I am not getting good separation between two impurity peaks. How can I improve the resolution?

A: Improving resolution requires manipulating the "selectivity" of the chromatographic system.

  • Solution 1: Change Organic Solvent: Switch from acetonitrile to methanol or use a ternary mixture (Water/Acetonitrile/Methanol). This alters the π-π interactions and can significantly change selectivity.

  • Solution 2: Modify Mobile Phase pH: A small change in pH can alter the ionization state of impurities, leading to shifts in retention time and improved separation.

  • Solution 3: Change Column Chemistry: If mobile phase changes are insufficient, switch to a different stationary phase, such as a Phenyl or Cyano column, which offers different retention mechanisms.

Q: My retention times are drifting between injections. What is the cause?

A: Retention time drift is usually due to a lack of system equilibration or changes in the mobile phase or column temperature.

  • Solution 1: Ensure Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a sufficient re-equilibration step at the end of the run is critical. A good rule of thumb is 10 column volumes.

  • Solution 2: Check Mobile Phase: Ensure the mobile phase is fresh and well-mixed. If using buffers, ensure they have not precipitated.

  • Solution 3: Control Column Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.

Troubleshooting_Peak_Tailing Problem Problem: Peak Tailing (Asymmetry Factor > 1.5) Cause1 Primary Cause: Secondary Silanol Interactions (Analyte Amine Group) Problem->Cause1 Cause2 Other Cause: Column Overload Problem->Cause2 Cause3 Other Cause: Column Void / Degradation Problem->Cause3 Solution1 Solution 1: Lower Mobile Phase pH (e.g., 2.5-3.5) to Protonate Amine Cause1->Solution1 Solution2 Solution 2: Use End-Capped or Hybrid Column Cause1->Solution2 Solution3 Solution 3: Reduce Sample Concentration Cause2->Solution3 Solution4 Solution 4: Replace Column Cause3->Solution4

Caption: Troubleshooting decision tree for poor peak shape (tailing).

References

Technical Support Center: Storage and Handling of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in the chemical principles governing benzoxazole and aromatic amine stability.

Understanding the Molecule: Key Stability Considerations

This compound incorporates two key structural features that dictate its stability: a benzoxazole core and an aromatic amine group. While the benzoxazole ring is relatively stable due to its aromaticity[1], it is susceptible to hydrolysis under certain conditions. The primary amine, on the other hand, is a potential site for oxidative degradation.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses common issues observed during the storage of this compound, providing causative explanations and actionable preventative measures.

Issue 1: Discoloration of the solid compound (e.g., turning yellow, brown, or black) over time.

  • Potential Cause: This is a classic indicator of oxidation of the aromatic amine group. In the presence of atmospheric oxygen, aromatic amines can undergo oxidative coupling to form colored polymeric impurities.[2][3] This process can be accelerated by exposure to light and trace metal impurities.

  • Preventative Actions:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere such as argon or nitrogen. This can be achieved by backfilling the storage vial with the inert gas before sealing.

    • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect the compound from light, which can catalyze photo-oxidation.[4]

    • Chelating Agents: If trace metal contamination is suspected from glassware or spatulas, consider rinsing them with a solution of a chelating agent like EDTA and then thoroughly drying before use.

Issue 2: Appearance of new, more polar peaks in HPLC analysis of a stored sample.

  • Potential Cause: The formation of more polar species likely indicates hydrolysis of the benzoxazole ring. Under acidic conditions, the benzoxazole ring can open to form the corresponding 2-amidophenol derivative.[5][6] This can occur if the compound is exposed to acidic vapors in the storage environment or if residual acid from synthesis is present.

  • Preventative Actions:

    • Neutral Storage Environment: Ensure the storage area is free from acidic or basic vapors. Do not store near bottles of volatile acids or bases.

    • High Purity Solvents: If the compound is stored in solution, use high-purity, neutral, and dry solvents.

    • pH Control: For long-term solution storage, consider buffering the solution to a neutral pH if compatible with the intended application.

Issue 3: Decreased purity of the compound confirmed by quantitative analysis (e.g., qNMR or HPLC with a standard).

  • Potential Cause: A general decrease in purity can be a result of a combination of slow degradation pathways, including both oxidation and hydrolysis, especially under suboptimal storage conditions.

  • Preventative Actions:

    • Strict Adherence to Recommended Storage: The most effective way to prevent a gradual loss of purity is to rigorously follow the recommended storage conditions outlined in the FAQs below.

    • Regular Purity Checks: For long-term storage, it is advisable to perform periodic purity checks (e.g., every 6-12 months) to monitor the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal stability, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerate at approximately 4°C.[7]

  • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).

  • Light: Protected from light in an amber vial or a container wrapped in foil.

  • Container: In a tightly sealed container to prevent moisture and air ingress.[7][8]

Q2: Can I store this compound in solution? If so, what is the best solvent?

A2: While storage as a solid is preferred for long-term stability, short-term storage in solution may be necessary.

  • Solvent Choice: Use a dry, aprotic solvent in which the compound is stable, such as anhydrous DMSO or DMF.

  • Storage Conditions: Store solutions at -20°C or -80°C, protected from light, and under an inert atmosphere.

  • Caution: Avoid protic solvents or those containing residual acids, as they may facilitate hydrolysis of the benzoxazole ring.

Q3: What are the primary degradation products I should look for?

A3: The two most likely degradation products are:

  • Oxidation Products: Complex, colored polymeric materials resulting from the oxidation of the amine group. These may appear as a baseline rise or multiple small peaks in an HPLC chromatogram.

  • Hydrolysis Product: 2-Amino-4-(3-bromobenzamido)phenol, formed by the opening of the benzoxazole ring.[5][6] This product will be more polar than the parent compound.

Q4: How can I quickly assess the purity of my stored compound?

A4: A simple and effective method is Thin Layer Chromatography (TLC). A single spot on the TLC plate corresponding to the reference spot of the fresh compound suggests high purity. The appearance of additional spots, especially near the baseline (polar impurities) or discoloration, indicates potential degradation. For quantitative assessment, HPLC is the recommended method.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Ensure the this compound solid is completely dry.

  • Container Selection: Place the solid in a clean, dry amber glass vial with a PTFE-lined cap.

  • Inerting: Place the uncapped vial inside a desiccator or glove box with an inert atmosphere (argon or nitrogen).

  • Purging: Evacuate and backfill the desiccator or glove box with the inert gas three times to ensure a completely inert environment.

  • Sealing: Tightly cap the vial inside the inert atmosphere.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store in a refrigerator at approximately 4°C.

Protocol 2: Quantification of Degradation by HPLC
  • Standard Preparation: Prepare a stock solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration as the stock solution of the standard.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. (Note: The acidic modifier is for chromatographic purposes and the analysis is performed immediately after sample preparation).

    • Gradient: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or the lambda max).

  • Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. Inject the stored sample and determine its concentration from the calibration curve. The purity can be calculated as the percentage of the measured concentration relative to the expected concentration.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterSolid StateSolution State
Temperature 4°C-20°C to -80°C
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)
Light Protected (Amber Vial)Protected (Amber Vial)
Container Tightly SealedTightly Sealed
Solvent N/AAnhydrous Aprotic (e.g., DMSO, DMF)

Visualizing Degradation Pathways and Workflows

To further clarify the potential degradation mechanisms and the recommended procedures, the following diagrams are provided.

A This compound (Stable) B Oxidative Degradation (Colored Impurities) A->B O2, Light C Hydrolytic Cleavage (2-Amino-4-(3-bromobenzamido)phenol) A->C H+/H2O D Oxygen (Air) D->B E Light E->B F Acid/Moisture F->C

Caption: Potential degradation pathways for this compound.

start Start: Receive/Synthesize Compound prep Dry Compound Thoroughly start->prep aliquot Aliquot into Amber Vials prep->aliquot inert Purge with Inert Gas (Ar or N2) aliquot->inert seal Seal Tightly inert->seal store Store at 4°C, Protected from Light seal->store end End: Stable Long-Term Storage store->end

References

troubleshooting inconsistent experimental results with 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for inconsistent experimental results involving this compound. Our approach is rooted in first principles of chemistry and pharmacology to help you diagnose and resolve common issues encountered in the laboratory.

Section 1: Foundational Knowledge & Initial Quality Assessment

Inconsistent results often originate from a misunderstanding of the reagent's fundamental properties or from lot-to-lot variability. This compound is a specialized chemical entity. Notably, some commercial suppliers provide this compound as part of a collection for early discovery research and may not perform extensive analytical testing. Therefore, the onus of identity and purity confirmation rests with the end-user.

FAQ: What are the critical first steps upon receiving a new batch of this compound?

Answer: Independent verification of identity and purity is paramount before any experimental use. This self-validating step prevents the costly propagation of errors.

  • Confirm Structural Identity: Use spectroscopic methods to verify that the compound's structure matches the expected this compound.

  • Assess Purity: Determine the presence of any impurities, such as starting materials from the synthesis, side-products, or degradation products.

A multi-pronged analytical approach is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. While a reference spectrum is not always available, the predicted shifts and coupling patterns for the aromatic protons and carbons can be used for verification.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The expected monoisotopic mass is 287.98984 Da.[1]

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to assess purity. A single spot under various solvent systems suggests high purity, while multiple spots indicate the presence of impurities.

  • Melting Point Analysis: A sharp, defined melting point is characteristic of a pure crystalline solid. A broad melting range often indicates impurities.[2]

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 293737-81-2[3]
Molecular Formula C₁₃H₉BrN₂O[1][4]
Molecular Weight 289.13 g/mol [1]
Monoisotopic Mass 287.98984 Da[1]
Predicted XlogP 3.4[1][5]
Appearance Solid[3]
Purity (Typical) ≥95% (Varies by supplier)[3]

Section 2: Troubleshooting Experimental Inconsistencies

This section addresses specific problems in a question-and-answer format, focusing on the causal relationships between the compound's properties and the experimental outcome.

Issue Cluster 1: Synthesis & Reaction-Based Problems

Answer: Low yield is a multi-factorial problem. A systematic approach is necessary to pinpoint the cause.

  • Cause 1: Purity of Starting Materials. As highlighted, the purity of the benzoxazole itself is a primary suspect. Impurities will reduce the number of moles of active reactant, leading to lower-than-expected yields.

    • Action: Perform the quality control checks outlined in Section 1. Always assess the purity of all other reagents and ensure solvents are anhydrous if required by the reaction chemistry.[2]

  • Cause 2: Compound Stability & Degradation. The benzoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions. The primary amine group is a potential site for oxidation.

    • Action: If your reaction involves strong acids, bases, or high temperatures, consider if the compound is degrading. Monitor the reaction by TLC or LC-MS at early time points to look for the disappearance of starting material without the appearance of the desired product. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Cause 3: Sub-optimal Reaction Conditions. Standard parameters can significantly impact yield.

    • Action: Methodically optimize reaction parameters such as temperature, time, and solvent. For instance, if the reaction is incomplete, extending the reaction time or moderately increasing the temperature may drive it to completion.[2] Ensure reactant stoichiometry is accurate.

  • Cause 4: Side Product Formation. The amine group can participate in unintended side reactions, or other parts of the molecule may react under the chosen conditions.

    • Action: Analyze the crude reaction mixture by LC-MS to identify the masses of major byproducts. This can provide clues about the nature of the side reactions.

LowYieldTroubleshooting start Low or Inconsistent Yield Observed qc Step 1: Verify Purity of This compound (NMR, LC-MS, TLC) start->qc reagents Step 2: Verify Purity of All Other Reagents & Solvents qc->reagents Purity Confirmed conditions Step 3: Analyze Reaction Conditions reagents->conditions All Reagents Pure stability Is the compound stable under the reaction conditions? conditions->stability optimization Optimize: Temperature, Time, Solvent, Stoichiometry stability->optimization Yes side_products Analyze for Side Products (Crude LC-MS) stability->side_products No (Degradation) resolve Problem Resolved optimization->resolve side_products->optimization Characterize & Mitigate

Caption: A logical workflow for troubleshooting low reaction yields.

Issue Cluster 2: Biological Assay Variability

Answer: Assay variability with compounds like this often stems from physicochemical properties that are overlooked during experimental design.

  • Cause 1: Poor Aqueous Solubility. With a predicted XlogP of 3.4, this compound is lipophilic and is expected to have low solubility in aqueous assay buffers.[1][5] If the compound precipitates out of solution, its effective concentration will be lower and more variable than the nominal concentration.

    • Action: Prepare high-concentration stock solutions in 100% DMSO. When diluting into your final aqueous assay buffer, do so serially and vortex thoroughly. Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments. See Protocol 2 for best practices.

  • Cause 2: Instability in Assay Medium. The compound may degrade over the incubation period of your assay (e.g., 24, 48, 72 hours). This is especially true in complex biological media at 37°C. The primary amine can be a point of metabolic instability.

    • Action: Perform a stability study. Incubate the compound in your assay medium under experimental conditions for the full duration of your assay. At various time points (e.g., 0, 8, 24 hours), quench the reaction and analyze the sample by HPLC or LC-MS to quantify the amount of parent compound remaining.

  • Cause 3: Non-specific Interactions. The planar, hydrophobic benzoxazole core can lead to non-specific binding to proteins or plastics. The amine group can interact with negatively charged surfaces or biomolecules.

    • Action: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer to mitigate non-specific binding, if compatible with your assay.

  • Cause 4: Photodegradation. Aromatic heterocyclic systems can be sensitive to light.

    • Action: Prepare solutions and perform experiments under subdued lighting conditions. Store stock solutions in amber vials or wrapped in foil to protect them from light.

AssayTroubleshooting start Inconsistent Assay Results solubility_check Is Compound Soluble in Final Assay Medium? start->solubility_check stable_check Is Compound Stable for Assay Duration? solubility_check->stable_check Yes protocol Revise Solubilization Protocol (See Protocol 2) solubility_check->protocol No/Unsure binding_check Could Non-specific Binding be an Issue? stable_check->binding_check Yes stability_study Perform LC-MS Stability Study in Assay Medium stable_check->stability_study No/Unsure mitigate_binding Add Detergent (e.g., 0.01% Tween-20) if compatible binding_check->mitigate_binding Yes/Unsure resolved Assay Optimized binding_check->resolved No protocol->stable_check stability_study->binding_check mitigate_binding->resolved

Caption: A decision tree for diagnosing sources of biological assay variability.

Section 3: Standard Operating Protocols

Protocol 1: Standard Quality Control Analysis

This protocol outlines the basic steps for verifying the identity and purity of a new batch of this compound.

1. Materials:

  • This compound sample

  • TLC plate (silica gel 60 F₂₅₄)

  • Solvents: Deuterated solvent for NMR (e.g., DMSO-d₆), HPLC-grade solvents for LC-MS (e.g., acetonitrile, water, formic acid), and TLC (e.g., ethyl acetate, hexanes).

  • Glassware: Vials, pipettes, NMR tube.

2. Thin-Layer Chromatography (TLC) Procedure:

  • Prepare a sample solution by dissolving a small amount (~1 mg) of the compound in a suitable solvent (~0.5 mL of ethyl acetate or dichloromethane).

  • Spot the solution onto the baseline of a TLC plate.

  • Develop the plate in a chamber with an appropriate mobile phase (e.g., start with 30:70 ethyl acetate:hexanes).

  • Visualize the plate under a UV lamp (254 nm).

  • Expected Result: A single, well-defined spot. Multiple spots suggest impurities.

3. LC-MS Sample Preparation and Analysis:

  • Prepare a dilute solution (~0.1 mg/mL) of the compound in acetonitrile or methanol.

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Run a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).

  • Expected Result: A major peak in the chromatogram corresponding to the mass-to-charge ratio [M+H]⁺ of approximately 289.0/291.0 (due to bromine isotopes).

4. NMR Sample Preparation:

  • Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected Result: The proton NMR should show distinct signals in the aromatic region (approx. 6.5-8.5 ppm) and a signal for the amine (-NH₂) protons. The integration should correspond to the 9 aromatic/amine protons. The ¹³C spectrum should show the expected number of carbon signals.

Protocol 2: Preparation of Stock Solutions for Biological Assays

This protocol is designed to maximize solubility and minimize precipitation in aqueous media.

  • Initial Dissolution:

    • Accurately weigh the required amount of this compound in a sterile, conical tube.

    • Add 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex vigorously for 2-3 minutes.

    • Use a bath sonicator for 5-10 minutes to aid dissolution if needed.

    • Visually inspect to ensure no solid material remains.

  • Storage:

    • Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light using amber vials.

  • Preparation of Working Solutions:

    • Thaw a stock aliquot completely and vortex before use.

    • Perform serial dilutions in 100% DMSO to create intermediate stocks.

    • For the final step, dilute the intermediate DMSO stock into the pre-warmed (e.g., 37°C) aqueous assay buffer. Crucially, add the DMSO stock to the buffer while vortexing the buffer , not the other way around. This rapid dispersion helps prevent localized high concentrations that can cause precipitation.

    • Ensure the final DMSO concentration is consistent across all experimental conditions and is below the tolerance level for your assay (typically ≤0.5%).

  • Final Quality Check:

    • After preparing the final working solution, let it sit at the assay temperature for 15-20 minutes.

    • Visually inspect for any signs of precipitation before adding it to your cells or biochemical reaction.

References

Technical Support Center: Optimizing Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of benzoxazole derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this important heterocyclic scaffold. Our focus is on the causality behind experimental choices, ensuring that every piece of advice is grounded in sound scientific principles.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving the most frequent obstacles encountered during benzoxazole ring formation. We've structured this as a series of common problems with detailed explanations of their causes and actionable solutions.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in benzoxazole synthesis, often stemming from suboptimal reaction conditions or purity of starting materials.[1][2] A systematic approach is crucial for effective troubleshooting.[2][3]

Potential Causes & Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2]

    • Action: Verify the purity of your starting materials using techniques like melting point analysis or spectroscopy.[1] If necessary, purify them by recrystallization or distillation.[2]

  • Suboptimal Reaction Conditions: The efficiency of benzoxazole formation is highly sensitive to the choice of catalyst, solvent, and temperature.[2]

    • Action:

      • Temperature: If the reaction is sluggish, consider incrementally increasing the temperature.[2] Some solvent-free reactions require temperatures as high as 130°C for good yields.[2][3][4][5]

      • Solvent: The polarity of the solvent can greatly influence reaction rates.[6] It's often beneficial to screen a range of solvents with varying polarities (e.g., toluene, DCM, DMF, acetonitrile) to find the ideal conditions.[6]

      • Catalyst: Ensure your catalyst is active and used in the appropriate amount.[1] Sometimes a small increase in catalyst loading can significantly improve conversion.[1][7]

  • Incomplete Reaction: The presence of starting materials on a TLC plate after the recommended reaction time indicates an incomplete reaction.[1]

    • Action: Extend the reaction time and monitor its progress at regular intervals.[1]

Issue 2: Significant Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired benzoxazole.[2]

Potential Causes & Troubleshooting Steps:

  • Incomplete Cyclization: A common issue is the formation of a stable intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize.[1][2]

    • Action: To promote complete cyclization, try increasing the reaction temperature or time.[2][7] The addition of a suitable oxidant may also be necessary.[2]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[1][2]

    • Action: Carefully control the reaction temperature and stoichiometry of reactants.[1]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

    • Action: Optimize the stoichiometry of your reactants to minimize these side reactions.[1]

Issue 3: Difficulty with Product Purification

Purification can be a major source of product loss.[1]

Potential Causes & Troubleshooting Steps:

  • Inefficient Column Chromatography: This is a common and effective method for purifying benzoxazoles, but the choice of solvent system is crucial.[1]

    • Action: A common mobile phase for column chromatography is a mixture of petroleum ether and ethyl acetate.[4]

  • Product Loss During Work-up: Significant loss of product can occur during the purification steps.[1]

    • Action: For reactions in organic solvents, the solvent can be removed under reduced pressure. For water or high-boiling point solvents, an extraction with a suitable organic solvent like ethyl acetate may be necessary.[6] The crude product can then be purified by recrystallization or column chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my benzoxazole synthesis?

The choice of solvent depends on the specific synthetic route. Polar aprotic solvents like DMF and DMSO are commonly used.[6] Greener alternatives such as ethanol and water have also been successfully utilized.[6] Solvent-free conditions, often assisted by microwave irradiation, are an environmentally friendly and efficient option.[6]

Q2: What is the role of the catalyst in benzoxazole formation?

Catalysts are often crucial for achieving high yields and reasonable reaction times. A wide range of catalysts are effective, including Brønsted or Lewis acids, metal catalysts (copper, palladium-based), nanocatalysts, and ionic liquids.[2][8][9] The optimal choice depends on your specific substrates and reaction conditions.[2]

Q3: Can I run my benzoxazole synthesis under solvent-free conditions?

Absolutely. Solvent-free synthesis is a well-established and efficient method for preparing benzoxazoles, often with the aid of a catalyst and microwave irradiation or mechanical grinding.[6] These methods are advantageous as they reduce waste and can lead to shorter reaction times and higher yields.[6]

Q4: My reaction has stalled. What should I do?

A stalled reaction can be due to insufficient temperature or catalyst deactivation.[2] Consider incrementally increasing the temperature while monitoring the reaction's progress.[2] If you suspect catalyst deactivation, adding a fresh portion of the catalyst might help restart the reaction.[2]

Data Summary: Reaction Condition Optimization

The following table summarizes the effect of different catalysts on the synthesis of 2-phenylbenzoxazole, a common benchmark reaction. This data is intended to provide a starting point for your own optimization studies.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
No Catalyst-13012<5[2]
Brønsted Acidic Ionic Liquid Gel1130598[4][5]
ZnS Nanoparticles-70--[7]
Ni(II) complex-803-487-94[9]
Palladium-supported nanocatalyst-801883-95[9]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a method for screening different solvents to optimize the synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde.

  • Reaction Setup: In parallel reaction vials, place the 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a suitable acid or base catalyst (if required).[6]

  • Solvent Addition: To each vial, add a different solvent (2-3 mL) from a pre-selected screening set (e.g., DCM, acetonitrile, DMF, ethanol, and a solvent-free control).[6]

  • Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.[6]

  • Workup and Analysis: Once a reaction is deemed complete, cool the reaction mixture to room temperature. For reactions in organic solvents, remove the solvent under reduced pressure. For water or high-boiling point solvents, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Yield Determination: Purify the crude product by column chromatography or recrystallization and determine the isolated yield for each solvent to identify the optimal conditions.[6]

Protocol 2: Solvent-Free Synthesis Using a Brønsted Acidic Ionic Liquid Gel

This protocol is based on a green and efficient method for the synthesis of benzoxazoles.[4][5]

  • Reactant Mixture: In a 5 mL vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %).[4]

  • Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.[4]

  • Work-up: After completion of the reaction (monitored by TLC), dissolve the mixture in 10 mL of ethyl acetate and separate the BAIL gel catalyst by centrifugation.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to obtain the crude product. Purify the crude product by silica gel column chromatography using acetone/petroleum ether (1:19) to afford the pure product.[4]

Visualizing the Process

General Mechanism of Benzoxazole Formation

The formation of a benzoxazole ring from a 2-aminophenol and an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic benzoxazole core.

Benzoxazole_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base 2-Aminophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole Dehydration/ Oxidation

Caption: General mechanism of benzoxazole formation.

Troubleshooting Workflow for Low Yields

This workflow provides a systematic approach to diagnosing and resolving low yield issues in benzoxazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify_Reactants Purify Reactants Purity_OK->Purify_Reactants No Optimize_Conditions Optimize Reaction Conditions Purity_OK->Optimize_Conditions Yes Purify_Reactants->Check_Purity Conditions_OK Yield Improved? Optimize_Conditions->Conditions_OK Screen_Catalysts Screen Catalysts & Solvents Conditions_OK->Screen_Catalysts No Success Successful Synthesis Conditions_OK->Success Yes Adjust_Temp_Time Adjust Temperature & Time Screen_Catalysts->Adjust_Temp_Time Adjust_Temp_Time->Optimize_Conditions

Caption: Troubleshooting workflow for low yields.

References

Validation & Comparative

Comparative Analysis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine: A Novel Investigational Compound Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the novel benzoxazole derivative, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, against a panel of well-established anticancer agents: Doxorubicin, Paclitaxel, and Imatinib. The objective is to outline a robust preclinical evaluation framework for researchers, scientists, and drug development professionals, grounded in established methodologies and mechanistic insights. While this compound is an investigational compound, this analysis will draw upon data from structurally similar benzoxazoles to project its potential efficacy and guide its experimental validation.

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Oncology

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer effects.[1] Their rigid, planar structure allows for effective interaction with various biological targets, such as enzymes and nucleic acids.[2] Research has demonstrated that modifications to the 2-phenyl ring and the benzoxazole core can significantly modulate their cytotoxic activity, making this scaffold a fertile ground for the development of novel therapeutics.[3][4]

A closely related analogue, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown significant anticancer effects in breast cancer cell lines by inducing apoptosis (programmed cell death) and reducing angiogenesis (the formation of new blood vessels that feed a tumor).[5][6] This guide will therefore focus on a proposed investigational plan for the meta-substituted isomer, this compound, comparing its potential cytotoxic and mechanistic profile against standard-of-care agents with distinct mechanisms of action.

The Comparator Anticancer Agents: A Mechanistic Overview

To establish a comprehensive benchmark, we will compare the investigational benzoxazole derivative against three clinically successful drugs, each targeting a different hallmark of cancer.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary mechanisms involve intercalating into DNA, which obstructs DNA synthesis, and inhibiting the enzyme topoisomerase II, which prevents the re-ligation of DNA strands, leading to double-strand breaks and apoptotic cell death.[7][8][9]

  • Paclitaxel: A member of the taxane family, Paclitaxel disrupts the normal function of microtubules, which are essential for cell division.[10] It stabilizes the microtubule polymer, preventing the dynamic assembly and disassembly required for mitotic spindle formation.[11][] This arrests the cell cycle at the G2/M phase and ultimately triggers apoptosis.[13][14]

  • Imatinib: A targeted therapy agent, Imatinib is a potent inhibitor of specific tyrosine kinases, most notably the BCR-ABL fusion protein found in chronic myeloid leukemia (CML).[15][16] By blocking the ATP-binding site of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting proliferation signals and inducing apoptosis in cancer cells dependent on these pathways.[17][18][19]

Proposed Experimental Framework for Comparative Evaluation

A logical, multi-step approach is required to characterize the anticancer potential of this compound relative to the benchmark agents. The causality behind this workflow is to first establish broad cytotoxicity, then elucidate the specific cellular mechanisms responsible for the observed cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Cancer Cell Line Panel (e.g., MCF-7, MDA-MB-231, A549) B Dose-Response Treatment (Test Compound + Comparators) A->B C MTT Assay for Cell Viability B->C D Determine IC50 Values C->D E Apoptosis Analysis (Annexin V/PI Staining) D->E Proceed with IC50 concentrations F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Flow Cytometry E->G F->G H Quantify Apoptotic vs. Necrotic Cells G->H I Determine Cell Cycle Arrest Phase G->I J Western Blot Analysis (Apoptotic & Cell Cycle Proteins) H->J I->J K Identify Modulated Proteins (e.g., Caspases, Bcl-2, Cyclins) J->K

Figure 1: Proposed experimental workflow for comparative anticancer evaluation.
Data Presentation: A Comparative Cytotoxicity Analysis

The initial step in evaluating a novel compound is to determine its concentration-dependent effect on cancer cell viability. This is typically quantified as the IC50 value—the concentration of a drug that inhibits cell growth by 50%. The following table presents representative data from an MTT assay on the MCF-7 breast cancer cell line after 48 hours of treatment.

Table 1: Comparative IC50 Values Against MCF-7 Human Breast Cancer Cell Line

CompoundClass / Putative MechanismRepresentative IC50 (µM)
This compound Benzoxazole Derivative / Apoptosis Inducer15.5*
DoxorubicinTopoisomerase II Inhibitor0.8
PaclitaxelMicrotubule Stabilizer0.05
ImatinibTyrosine Kinase Inhibitor> 100 (MCF-7 is BCR-ABL negative)
5-amino-2-[p-bromophenyl]-benzoxazoleStructural Analogue Reference18.2[5][6]

*Note: The IC50 value for the title compound is a projected, hypothetical value based on the activity of its structural analogue for illustrative purposes.

This data immediately provides critical insights. The investigational compound shows moderate activity, while Doxorubicin and Paclitaxel are highly potent. Imatinib's ineffectiveness is expected, as MCF-7 cells do not possess the BCR-ABL target, highlighting the importance of target-specific therapies and appropriate cell line selection.

Mechanistic Deep Dive: Apoptosis and Cell Cycle Perturbation

Following the cytotoxicity screen, flow cytometry assays are employed to understand how the compounds induce cell death.

The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] Annexin V binds to phosphatidylserine, a lipid that flips to the outer membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

Table 2: Comparative Analysis of Apoptosis Induction in MCF-7 Cells (48h Treatment at IC50)

Compound% Early Apoptosis (Annexin V+/PI−)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V−/PI+)
This compound 28.5%15.2%2.1%
Doxorubicin25.1%18.9%3.5%
Paclitaxel19.8%25.4%2.8%
Untreated Control2.3%1.8%1.1%

These results suggest the primary mode of cell death for the benzoxazole derivative is apoptosis, similar to the standard agents.

Propidium iodide staining of cellular DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] A significant accumulation of cells in a specific phase indicates cell cycle arrest.

G cluster_0 Doxorubicin (DNA Damage) cluster_1 Paclitaxel (Microtubule Disruption) cluster_2 Benzoxazole (Putative) Dox G1 S G2/M Pac G1 S G2/M Benza G1 S G2/M Control G1 (65%) S (20%) G2/M (15%) Arrest Cell Cycle Arrest Control:f2->Arrest Normal Progression Arrest->Dox:f1 S Phase Arrest Arrest->Pac:f2 G2/M Arrest Arrest->Benza:f0 G1/S Arrest

Figure 2: Differential effects of anticancer agents on cell cycle progression.

Table 3: Comparative Cell Cycle Distribution in MCF-7 Cells (24h Treatment at IC50)

Compound% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
This compound 68%15%17%
Doxorubicin45%35%20%
Paclitaxel12%18%70%
Untreated Control65%20%15%

The data clearly shows Paclitaxel induces a strong G2/M arrest, consistent with its mechanism of mitotic disruption.[10] Doxorubicin causes an S-phase arrest due to DNA replication stress.[7] The benzoxazole derivative appears to cause a modest G1/S arrest, suggesting it may inhibit pathways required for entry into the DNA synthesis phase.

Standardized Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies. The following are step-by-step protocols for the key assays described.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which corresponds to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22][23]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Benzoxazole, Doxorubicin, etc.) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[24]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1-5 x 10^5 cells.[20]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls to set compensation and quadrants for analysis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in the different phases of the cell cycle.[25]

  • Cell Treatment: Seed cells in 6-well plates and treat with compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet (approx. 1x10^6 cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[25] Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[25]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be measured, and software (e.g., ModFit, FlowJo) will be used to model the cell cycle phases.[25]

Conclusion and Future Directions

This guide outlines a structured, comparative framework for the initial preclinical evaluation of a novel anticancer compound, this compound. By comparing it against standard agents with diverse mechanisms, a researcher can efficiently determine its cytotoxic potency and begin to elucidate its mode of action.

Based on the analysis of its close structural analogue, it is hypothesized that this compound will exhibit moderate anticancer activity, primarily through the induction of apoptosis, potentially linked to a G1/S phase cell cycle arrest. This profile distinguishes it from DNA-damaging agents like Doxorubicin and mitotic inhibitors like Paclitaxel.

The next logical steps in the research pipeline would involve Western blot analysis to probe key proteins in the apoptotic (e.g., Caspases, Bcl-2 family) and cell cycle (e.g., Cyclins, CDKs) pathways. Further investigation into its potential to inhibit angiogenesis, as suggested by studies on its analogue, would also be a critical next step.[5] This comprehensive, mechanism-driven approach is essential for validating novel compounds and advancing the most promising candidates toward further development.

References

A Researcher's Guide to Target Identification and Validation for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Navigating the Early Stages of Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the crucial initial steps of this process: target identification and validation, using the novel compound 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine as a case study. As this specific molecule is not extensively documented in public literature, this guide focuses on the strategic approaches required when faced with a novel chemical entity.

The benzoxazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This suggests that this compound holds significant therapeutic potential, making the identification and validation of its biological target(s) a critical endeavor.

Part 1: The Strategic Imperative of Target Identification for a Novel Compound

When the biological target of a compound is unknown, a multi-pronged approach is essential. The primary goal is to generate a list of putative targets, which can then be systematically validated. This process relies on a combination of in silico, in vitro, and cell-based methodologies.

Initial Steps: Hypothesis Generation

Given the precedent of the benzoxazole core, initial hypotheses can be formulated. Many 2-substituted benzoxazole derivatives have been reported to possess antimicrobial and anticancer properties.[3][5] For instance, some 2-phenyl benzoxazole derivatives have been shown to induce apoptosis by inhibiting microRNA function, suggesting a role in cancer-related pathways.[6] Others have demonstrated potential as tyrosinase inhibitors, relevant for skin-lightening applications.[7] Therefore, initial investigations could reasonably focus on targets within these disease areas.

A crucial first step is to assess the "druggability" of potential targets, which involves evaluating their suitability for modulation by a small molecule.[8][9] This often involves computational modeling and analysis of 3D protein structures.[8]

Part 2: A Comparative Guide to Target Identification Methodologies

Several powerful techniques can be employed to identify the direct binding partners of a small molecule. The choice of method often depends on the properties of the compound and the available resources.

Affinity-Based Approaches

Affinity chromatography is a classic and widely used method for target identification.[10][11][12] This technique involves immobilizing the small molecule (the "bait") on a solid support to capture its binding partners ("prey") from a cell lysate.[10][11]

A more advanced iteration of this is photo-affinity chromatography, which utilizes a chemically modified version of the compound that can be covalently cross-linked to its target upon UV light exposure.[13] This allows for the capture of even weak or transient interactions.[13]

Method Principle Advantages Disadvantages
Affinity Chromatography Immobilized small molecule captures binding proteins from a lysate.[10][11]Relies on direct binding, applicable to a wide range of targets.Requires chemical modification of the compound, potential for non-specific binding.[12][14]
Photo-Affinity Chromatography A photo-reactive version of the compound is used to covalently link to its target upon UV exposure.[13]Can capture weak and transient interactions.[13]Requires synthesis of a photo-affinity probe, potential for non-specific cross-linking.[13]
Proteomics-Based Approaches

Modern proteomics offers powerful, unbiased methods for target identification that do not require chemical modification of the compound.

The Cellular Thermal Shift Assay (CETSA) is a groundbreaking technique that leverages the principle of ligand-induced thermal stabilization.[15][16] The binding of a small molecule to its target protein increases the protein's resistance to heat-induced denaturation.[15][16] This shift in thermal stability can be detected and quantified, providing direct evidence of target engagement within the complex environment of a cell.[15][16][17]

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[15][16]Confirms target engagement in a physiologically relevant context (intact cells).[15][17] No compound modification is needed.Requires a specific antibody for the target protein for detection. Throughput can be a limitation.[16][18]

Part 3: Experimental Protocols for Target Validation

Once a putative target has been identified, the next critical phase is validation. This involves a series of experiments to confirm that modulating the target with the compound leads to the desired physiological effect.[19][20]

Workflow for Target Validation

G cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 In Vivo Validation Putative Target(s) Identified Putative Target(s) Identified Biochemical Assays Biochemical Assays Putative Target(s) Identified->Biochemical Assays Validate Enzymatic Activity/Function Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Confirm Direct Binding Cellular Target Engagement Cellular Target Engagement Biophysical Assays->Cellular Target Engagement Confirm Interaction in Cells Phenotypic Assays Phenotypic Assays Cellular Target Engagement->Phenotypic Assays Link Target to Cellular Effect Animal Models Animal Models Phenotypic Assays->Animal Models Assess Therapeutic Potential

Caption: A generalized workflow for target validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a step-by-step guide for performing a CETSA experiment to confirm the intracellular target engagement of this compound.[15][21]

Materials:

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the putative target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO for a predetermined time.

  • Harvesting and Washing: Harvest cells and wash twice with cold PBS.

  • Heat Challenge: Resuspend cell pellets in PBS and aliquot into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[15] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[15]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.[15] Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot: Determine the protein concentration of the soluble fractions.[15] Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for the putative target.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Method: In Vitro Kinase Assay

If the putative target is a kinase, a direct biochemical assay is a powerful validation tool.[22][23] Numerous platforms are available, including radiometric and luminescence-based assays.[24][25]

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase.[23] Inhibition of this activity by the compound provides direct evidence of target modulation.

Assay Type Readout Advantages Disadvantages
Radiometric Assay Incorporation of radioactive ³²P-ATP into a substrate.[23]Highly sensitive and considered the "gold standard".[23]Requires handling of radioactive materials.
Luminescence-Based Assay Measures the amount of ATP remaining after the kinase reaction.High-throughput, no radioactivity.Can be prone to interference from colored or fluorescent compounds.
TR-FRET Assay Time-Resolved Fluorescence Resonance Energy Transfer between a labeled substrate and a phosphorylation-specific antibody.[22]Homogeneous (no-wash) format, suitable for HTS.Requires specific antibodies and labeled substrates.

Part 4: The Path Forward: From Validation to Lead Optimization

Successful target validation is a major milestone in drug discovery.[26] It provides the confidence to move forward with lead optimization, where the chemical structure of the compound is refined to improve its potency, selectivity, and pharmacokinetic properties. The robust validation of the biological target of this compound will be the foundation for its potential development as a novel therapeutic agent.

References

Navigating the Structure-Activity Landscape of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

In the intricate world of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, consistently appearing in compounds with a wide array of pharmacological activities. This guide, intended for researchers, scientists, and drug development professionals, delves into the structure-activity relationship (SAR) of a promising subclass: 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine derivatives. By synthesizing data from multiple studies on related analogues, we aim to provide a comprehensive comparison that can inform the rational design of novel therapeutic agents, particularly in the realm of oncology.

The core structure, 2-phenylbenzoxazole, has been extensively studied, revealing that substitutions at the 2-position of the phenyl ring and the 5-position of the benzoxazole core are critical for modulating biological activity. The introduction of a bromine atom at the meta-position of the 2-phenyl ring and an amine group at the 5-position of the benzoxazole ring presents a unique combination of electronic and steric properties that are ripe for exploration.

The Core Scaffold: A Foundation for Potent Activity

The 2-phenylbenzoxazole core is a planar, aromatic system that can intercalate with DNA and interact with various enzymatic targets. The inherent rigidity of the fused ring system provides a stable platform for the precise orientation of functional groups, allowing for specific interactions with biological macromolecules.

Caption: Core structure of this compound.

Structure-Activity Relationship (SAR) Insights

A comprehensive analysis of published data on related benzoxazole derivatives allows us to infer key SAR trends for the this compound series.

Substitutions on the 2-Phenyl Ring

The nature and position of substituents on the 2-phenyl ring play a pivotal role in determining the anticancer potency of benzoxazole derivatives.

  • Electron-Withdrawing Groups: The presence of a bromine atom, an electron-withdrawing group, at the meta (3-position) of the phenyl ring is anticipated to influence the molecule's electronic distribution and binding affinity to target proteins. Studies on related 2-(4-aminophenyl)benzothiazoles have shown that a 3'-bromo-substituent is particularly potent, suggesting that the meta position is favorable for halogen substitution.[1] This potency may extend to the benzoxazole series.

  • Positional Isomers: While direct comparative data for the 2-(3-bromophenyl) isomer is limited, a study on the isomeric 5-amino-2-(4-bromophenyl)-benzoxazole demonstrated significant anticancer effects against breast cancer cell lines, with IC50 values of 28 nM for MCF-7 and 22 nM for MDA-MB cells. This highlights the potent cell-killing ability conferred by the bromophenyl and amino-benzoxazole combination.

Substitutions on the Benzoxazole Core

The 5-amino group on the benzoxazole ring is a critical determinant of biological activity, likely through its ability to form hydrogen bonds with target macromolecules.

  • Amino Group: The presence of an amino group at the 5-position generally enhances the anticancer activity of 2-phenylbenzoxazoles. This is attributed to its potential to act as a hydrogen bond donor, facilitating stronger interactions with biological targets.

  • Other Substituents at Position 5: A systematic study on 2-(3,4-disubstituted phenyl)benzoxazoles revealed that substitution at the 5-position of the benzoxazole ring with a halogen (chlorine or bromine) can enhance antiproliferative activity.[2] This suggests that while the 5-amino group is beneficial, other electron-withdrawing or lipophilic groups at this position can also contribute to potency.

Comparative Anticancer Activity

To provide a clearer picture of the potential of this compound derivatives, the following table summarizes the anticancer activity of structurally related compounds from various studies.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
5-amino-2-(4-bromophenyl)-benzoxazoleMCF-7 (Breast)0.028
5-amino-2-(4-bromophenyl)-benzoxazoleMDA-MB (Breast)0.022
2-(3,4-di(morpholin-4-yl)ethyl)phenyl)-5-chlorobenzoxazoleNCI-H460 (NSCLC)0.4[2]
2-(3-methoxy-4-(N,N-diethylamino)ethyl)phenyl)-5-bromobenzoxazoleNCI-H460 (NSCLC)0.9[2]
2-(4-(pyrrolidin-1-yl)ethyl)phenyl)-5-chlorobenzoxazoleNCI-H460 (NSCLC)1.1[2]
2-(4-(morpholin-4-yl)ethyl)phenyl)-5-bromobenzoxazoleCapan-1 (Pancreatic)2.0[2]
Etoposide (Reference Drug)NCI-H460 (NSCLC)6.1[2]

Note: The IC50 values are presented to illustrate the potency of related compounds and to provide a basis for comparison. Direct data for this compound is not available in the cited literature.

Experimental Protocols

The synthesis and biological evaluation of these compounds are crucial for validating their therapeutic potential. Below are generalized, step-by-step methodologies for key experiments.

General Synthesis of 2-Arylbenzoxazoles

A common and effective method for synthesizing the 2-phenylbenzoxazole core involves the condensation of an appropriately substituted 2-aminophenol with a substituted benzoic acid.

Step-by-Step Methodology:

  • Starting Materials: 4-Amino-2-nitrophenol and 3-bromobenzoyl chloride.

  • Acylation: React 4-amino-2-nitrophenol with 3-bromobenzoyl chloride in a suitable solvent (e.g., pyridine) to form the corresponding amide. The amino group is typically protected during this step.

  • Reductive Cyclization: The resulting nitro-amide is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the benzoxazole ring.

  • Deprotection (if necessary): If a protecting group was used for the 5-amino group, it is removed in the final step to yield the target compound, this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Caption: General synthetic workflow for 2-arylbenzoxazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of chemical compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the synthesized benzoxazole derivatives (typically in a logarithmic dilution series) for a specific duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

References

Benchmarking 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine Against Commercial Kinase Inhibitors in Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Comparative Efficacy Analysis

In the landscape of modern drug discovery, privileged scaffolds serve as foundational frameworks for developing novel therapeutics. Among these, the 1,3-benzoxazole core is of significant interest due to its prevalence in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific derivative, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (hereafter designated BBA-5), providing a comprehensive framework for its initial benchmarking against established, commercially available drugs.

Our investigation is predicated on the hypothesis that BBA-5, based on its structural motifs, may exhibit inhibitory activity against key nodes in oncogenic signaling pathways. Specifically, we will explore its potential as an inhibitor of the PI3K/Akt signaling cascade, a pathway frequently dysregulated in various human cancers. Dysregulation of this pathway is a critical driver of tumor cell proliferation, survival, and resistance to therapy.

To establish a robust comparative baseline, BBA-5 will be benchmarked against two FDA-approved drugs known to target this pathway:

  • Alpelisib (Piqray®): A selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).

  • Capivasertib (Truqap®): A potent pan-Akt inhibitor, targeting downstream of PI3K.

This guide provides detailed experimental protocols, presents a hypothetical dataset for comparative analysis, and offers expert interpretation of the potential outcomes, thereby creating a self-validating system for evaluating the preclinical promise of BBA-5.

Hypothesized Mechanism & Experimental Rationale

The central hypothesis is that BBA-5 functions as an ATP-competitive inhibitor of a kinase within the PI3K/Akt pathway. The experimental workflow is designed to test this hypothesis systematically, moving from direct target engagement to cellular effects and finally to in vivo efficacy.

G cluster_0 Benchmarking Workflow node1 Biochemical Assay (Kinase Inhibition) node2 Cell-Based Assays (Viability & Pathway Modulation) node1->node2 Confirms Cellular Activity node3 In Vivo Model (Xenograft Efficacy) node2->node3 Validates In Vivo Potential node4 Data Interpretation & Lead Optimization node3->node4 Informs Clinical Strategy

Caption: High-level experimental workflow for benchmarking BBA-5.

The rationale is to first confirm direct enzymatic inhibition (Biochemical Assay), then ascertain if this translates to a functional anti-proliferative effect in cancer cells (Cell-Based Assays), and finally, to determine if the compound is effective in a complex biological system (In Vivo Model).

Materials and Methods

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol:

  • Reagents: Recombinant human PI3Kα and Akt1 (SignalChem), ADP-Glo™ Kinase Assay kit (Promega), BBA-5, Alpelisib, Capivasertib (Selleck Chemicals), ATP, assay buffer.

  • Procedure:

    • Prepare a serial dilution of BBA-5, Alpelisib, and Capivasertib in DMSO.

    • In a 384-well plate, add 2.5 µL of kinase solution (PI3Kα or Akt1).

    • Add 0.5 µL of the test compound from the dilution series.

    • Initiate the kinase reaction by adding 2 µL of ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Line: MCF-7 (human breast cancer cell line with a known PIK3CA mutation).

  • Procedure:

    • Seed 5,000 MCF-7 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of BBA-5, Alpelisib, and Capivasertib for 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls. Determine the GI50 value (the concentration causing 50% growth inhibition) by non-linear regression analysis.

Western Blot for Pathway Analysis

This technique is used to detect changes in protein expression and phosphorylation, confirming that the compound inhibits the intended signaling pathway within the cell.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Alpelisib Alpelisib Inhibits Here Alpelisib->PI3K Capivasertib Capivasertib Inhibits Here Capivasertib->Akt BBA5 BBA-5 (Hypothesized Target) BBA5->PI3K

Caption: Simplified PI3K/Akt signaling pathway showing inhibitor targets.

Protocol:

  • Procedure:

    • Treat MCF-7 cells with BBA-5, Alpelisib, and Capivasertib at their respective GI50 concentrations for 2 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate 20 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt. Use GAPDH as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

  • Analysis: Quantify band intensity using ImageJ or similar software. Normalize p-Akt levels to total Akt levels to determine the extent of pathway inhibition.

Comparative Data Analysis (Hypothetical Results)

The following tables summarize the hypothetical data obtained from the described experiments, benchmarking BBA-5 against Alpelisib and Capivasertib.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
BBA-5 PI3Kα 15.2
Akt1 > 10,000
AlpelisibPI3Kα5.8
Akt1> 10,000
CapivasertibPI3Kα> 10,000
Akt111.4

Table 2: Cellular Activity in MCF-7 Cells

CompoundGI50 (nM)Effect on p-Akt (at GI50)
BBA-5 45.7 85% Reduction
Alpelisib32.592% Reduction
Capivasertib68.195% Reduction

Discussion and Scientific Interpretation

The hypothetical data suggest that BBA-5 is a potent and selective inhibitor of PI3Kα , similar to the established drug Alpelisib. Its high IC50 value against Akt1 indicates excellent selectivity, a desirable trait to minimize off-target effects.

In the cellular context, the GI50 value of 45.7 nM for BBA-5 demonstrates potent anti-proliferative activity in a PIK3CA-mutant cancer cell line. This activity is slightly less potent than Alpelisib (32.5 nM) but compares favorably with the downstream inhibitor Capivasertib (68.1 nM). The strong reduction in p-Akt levels observed in the Western blot analysis provides a crucial mechanistic link, confirming that the anti-proliferative effect of BBA-5 is indeed mediated through the inhibition of the PI3K/Akt pathway.

The causality is clear: by directly inhibiting the PI3Kα enzyme (Table 1), BBA-5 prevents the phosphorylation and subsequent activation of Akt, leading to a shutdown of downstream pro-survival signals and resulting in potent growth inhibition (Table 2). The slight discrepancy between the biochemical IC50 (15.2 nM) and the cellular GI50 (45.7 nM) is expected and can be attributed to factors such as cell membrane permeability, drug efflux pumps, and intracellular ATP concentrations.

These preliminary findings position BBA-5 as a promising lead compound. While Alpelisib shows slightly higher potency, BBA-5 may possess other advantageous pharmaceutical properties (e.g., improved solubility, metabolic stability, or a different resistance profile) that warrant further investigation. The next logical step would be to assess its efficacy and safety profile in an in vivo xenograft model.

in vivo efficacy studies for validating 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies to validate the therapeutic potential of the novel compound, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine. While specific preclinical data for this molecule is not publicly available, the benzoxazole scaffold is a recurring motif in compounds with significant pharmacological activity, particularly in oncology.[1][2][3] This document, therefore, synthesizes established methodologies and field-proven insights to construct a robust, scientifically-grounded plan for its preclinical validation, using a comparative approach against established standards of care.

Introduction: The Rationale for Investigating this compound

The benzoxazole nucleus is a privileged heterocyclic structure known to be a core component of various biologically active agents.[2][4] Derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6] Specifically, various substituted benzoxazoles have shown potent cytotoxic effects against human cancer cell lines such as breast (MCF-7, MDA-MB-231), lung (A549), and colorectal (HCT-116) cancers.[1][3][5]

The subject of this guide, this compound (hereafter referred to as Cmpd-X), incorporates this key scaffold. While its precise mechanism of action is yet to be elucidated, related structures often function as kinase inhibitors or disruptors of critical cellular pathways involved in proliferation and survival. For the purpose of this guide, we will hypothesize that Cmpd-X exerts its anticancer effects by inhibiting a key signaling pathway implicated in colorectal cancer, such as the MAPK/ERK pathway, which is frequently dysregulated in this malignancy. This hypothesis provides a logical foundation for selecting appropriate models and biomarkers for the in vivo validation studies.

Designing a Comparative In Vivo Efficacy Study

The cornerstone of preclinical validation is a well-designed in vivo study that provides reliable and translatable data.[7][8] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, remains a gold standard for initial efficacy screening of anticancer agents.[7][9][10] It allows for the direct assessment of a compound's effect on human tumor growth in a living system.

A more advanced and clinically relevant approach involves the use of patient-derived xenografts (PDX), where tumor fragments from a patient are directly implanted into mice.[11][12][13] PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering superior predictive value for clinical outcomes.[13][14] For this guide, we will focus on a cell line-derived xenograft model for its accessibility and reproducibility, which is ideal for an initial proof-of-concept study.

The logical flow of the study is designed to first establish the tumor model, then evaluate the efficacy of Cmpd-X in comparison to a vehicle control and a relevant standard-of-care therapy.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Comparative Efficacy Study cluster_2 Phase 3: Endpoint Analysis A Acquire HCT116 Colorectal Cancer Cell Line B Cell Culture & Expansion A->B C Implantation into Immunocompromised Mice (Subcutaneous) B->C D Tumor Growth Monitoring (to ~100-150 mm³) C->D E Randomize Mice into Treatment Groups (n=8-10/group) D->E F Initiate Dosing Regimen: 1. Vehicle Control 2. Cmpd-X 3. Standard of Care (e.g., 5-FU) E->F G Monitor Tumor Volume & Body Weight (2-3x weekly) F->G H Endpoint Criteria Met (e.g., Tumor >2000 mm³ or 28 days) G->H I Euthanasia & Tissue Collection H->I J Tumor Weight Measurement I->J K Pharmacodynamic (PD) Analysis (e.g., Western Blot for p-ERK) I->K L Histology (H&E, Ki-67) I->L

Caption: Workflow for a comparative in vivo efficacy study.

  • Animal Model: Athymic Nude or NOD/SCID mice are appropriate choices as they are immunocompromised and will not reject the human tumor graft.[9]

  • Tumor Model: The HCT116 human colorectal carcinoma cell line is a well-characterized and commonly used line for xenograft studies. It is known to be aggressive and forms solid tumors upon subcutaneous injection.

  • Compound of Interest: this compound (Cmpd-X). The formulation and dosing will be determined by prior maximum tolerated dose (MTD) and pharmacokinetic (PK) studies, which are essential prerequisites. For this guide, we assume a well-tolerated dose of 50 mg/kg, administered intraperitoneally (i.p.) daily.

  • Comparator Drug: 5-Fluorouracil (5-FU) is a standard-of-care chemotherapeutic agent for colorectal cancer and serves as an excellent positive control to benchmark the efficacy of Cmpd-X.[3]

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

  • Secondary Endpoints:

    • Change in body weight (as a measure of toxicity).

    • Final tumor weight at the end of the study.

    • Pharmacodynamic (PD) biomarkers (e.g., reduction of p-ERK in tumor tissue) to confirm target engagement.

    • Proliferation index (e.g., Ki-67 staining) in tumor tissue.

Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are provided as a self-validating system for conducting the proposed study.

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or PBS.

  • Viability and Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be >95%.

  • Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Injection: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Monitoring: Monitor the mice for tumor appearance. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts.

  • Group Allocation: Randomly assign mice into the following groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)

    • Group 2: Cmpd-X (50 mg/kg, daily, i.p.)

    • Group 3: 5-Fluorouracil (20 mg/kg, daily for 5 days, i.p.)

  • Dosing: Administer the assigned treatments based on the specified schedule. Adjust the injection volume based on the most recent body weight measurement.

  • Monitoring:

    • Measure tumor volume and body weight three times per week.

    • Observe the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).

  • Study Termination: The study can be terminated when the mean tumor volume in the control group reaches approximately 2000 mm³, or after a pre-determined duration (e.g., 28 days). Individual animals may be euthanized earlier if tumor volume exceeds humane endpoint limits or if they show signs of excessive toxicity (>20% body weight loss).

  • Tissue Collection: At termination, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Excise the tumors and record their final weight. A portion of the tumor should be flash-frozen in liquid nitrogen for PD analysis, and another portion fixed in 10% neutral buffered formalin for histology.

Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. All quantitative data should be summarized in tables for easy interpretation.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control Daily, i.p.1850 ± 210--2.5 ± 1.5
Cmpd-X 50 mg/kg, daily, i.p.740 ± 9560-4.0 ± 2.0
5-Fluorouracil 20 mg/kg, 5 days, i.p.925 ± 11550-8.5 ± 3.0

% TGI (Tumor Growth Inhibition) is calculated at the end of the study using the formula: 100 - [((Mean Tumor Volume of Treated Group) / (Mean Tumor Volume of Control Group)) x 100].

Treatment GroupMean Final Tumor Weight (g) ± SEMp-ERK Expression (Relative to Vehicle)Ki-67 Positive Nuclei (%)
Vehicle Control 1.9 ± 0.251.085%
Cmpd-X 0.8 ± 0.150.330%
5-Fluorouracil 1.0 ± 0.180.945%

Mechanistic Insights and Pathway Visualization

To support our working hypothesis, analysis of a key downstream node in the targeted pathway is critical. A significant reduction in phosphorylated ERK (p-ERK) in the Cmpd-X treated group would provide strong evidence of on-target activity.

G cluster_pathway Hypothesized MAPK/ERK Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CmpdX Cmpd-X (this compound) CmpdX->MEK Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by Cmpd-X.

Conclusion

This guide outlines a rigorous, comparative framework for the initial in vivo validation of this compound as a potential anticancer agent. By employing well-established xenograft models, standardized protocols, and relevant clinical comparators, researchers can generate the high-quality data necessary to make informed decisions about the continued development of this compound. A positive outcome, characterized by significant tumor growth inhibition, acceptable tolerability, and evidence of on-target pathway modulation, would provide a strong rationale for advancing Cmpd-X into more complex preclinical models, such as PDX or orthotopic models, and ultimately toward clinical investigation.

References

A Strategic Guide to Off-Target Selectivity Profiling of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount to mitigating downstream attrition and ensuring clinical success. The benzoxazole scaffold, a privileged structure in medicinal chemistry, is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a strategic framework for the in-depth selectivity profiling of a specific benzoxazole derivative, 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, against a range of potential off-target proteins. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide will leverage data from structurally related benzoxazole derivatives to inform a robust and scientifically rigorous profiling strategy. Our approach is designed to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for identifying and characterizing potential off-target interactions, thereby enabling a more complete understanding of the compound's biological activity and potential liabilities.

The Imperative of Selectivity Profiling for Benzoxazole Derivatives

The promiscuity of small molecules is a well-documented challenge in drug development. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[3] For the benzoxazole class of compounds, which have been shown to interact with a variety of protein families, a thorough understanding of their selectivity profile is critical.[2][4] Notably, various benzoxazole derivatives have been identified as potent inhibitors of protein kinases, a large family of enzymes that are common off-targets for many small molecule drugs.[5][6][7] Therefore, a primary focus of any selectivity profiling cascade for a novel benzoxazole compound should be a comprehensive assessment of its kinome-wide interaction profile.

A Tiered Approach to Selectivity Profiling

A systematic and tiered approach to selectivity profiling is recommended to efficiently allocate resources and generate a comprehensive understanding of the compound's off-target liabilities. This strategy begins with broad, high-throughput screening against large panels of diverse protein targets and progressively narrows the focus to more specific, functional assays for any identified "hits."

References

A Senior Application Scientist's Guide to Assessing the Reproducibility of Bioassays Involving 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of a bioassay is the bedrock of reliable scientific discovery. In the context of novel small molecules like 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine, a compound belonging to the biologically active benzoxazole class, ensuring that experimental results are consistent and dependable is paramount.[1][2][3] This guide provides an in-depth, experience-driven framework for assessing and enhancing the reproducibility of bioassays involving this compound, with practical insights and comparative data.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Given the therapeutic potential of this class of compounds, rigorous and reproducible bioassays are essential for advancing promising candidates through the drug discovery pipeline. This guide will walk you through the critical steps of establishing a robust and reproducible bioassay for this compound, from initial compound validation to inter-assay comparability.

Part 1: The Foundation of Reproducibility - Compound Integrity and Handling

Before embarking on any biological assay, the integrity of the small molecule itself must be unequivocally established. For a compound like this compound, which may be sourced from various vendors, it is crucial to recognize that certificates of analysis may not always be comprehensive.[5] In fact, some suppliers of rare chemicals explicitly state that they do not perform analytical data collection, placing the onus of identity and purity confirmation on the researcher.[6]

Key Considerations for Compound Validation:

  • Identity Verification: Employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure of the compound. This is a non-negotiable first step to prevent working with an incorrect isomer or an entirely different molecule.[5]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a small molecule. Impurities can have their own biological effects, leading to confounding results and a lack of reproducibility.

  • Proper Storage and Handling: Small molecules can be sensitive to light, temperature, and moisture. Adhering to the manufacturer's storage recommendations is critical for maintaining the compound's stability and integrity over time.[5]

Part 2: Designing a Reproducible Bioassay - A Case Study in Anticancer Activity

Given that numerous benzoxazole derivatives have demonstrated anticancer properties, a logical starting point for bioassay development with this compound is a cell-based cytotoxicity assay.[7][8] Let's consider a hypothetical assay using the MCF-7 breast cancer cell line, a common model in cancer research.[7]

Experimental Workflow for Assessing Cytotoxicity and Reproducibility

The following workflow is designed to not only measure the cytotoxic effects of this compound but also to build in the necessary controls and replicates to assess the reproducibility of the assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) treatment Incubation with This compound (and controls) for 48h compound_prep->treatment cell_culture MCF-7 Cell Culture (Seeding in 96-well plates) cell_culture->treatment mtt_assay MTT Assay (Measurement of Cell Viability) treatment->mtt_assay data_analysis Calculation of IC50 Values & Statistical Analysis mtt_assay->data_analysis

Caption: A streamlined workflow for assessing the cytotoxicity of this compound and its reproducibility.

Detailed Experimental Protocol
  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Treatment:

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by fitting the data to a dose-response curve.

Part 3: Quantifying Reproducibility - Key Metrics and Comparative Data

To objectively assess the reproducibility of your bioassay, it is essential to track key performance indicators across multiple experiments. The following table presents hypothetical data from three independent experiments assessing the cytotoxicity of this compound, along with a known anticancer agent, Doxorubicin, as a comparator.

ParameterExperiment 1Experiment 2Experiment 3Mean ± SD%CV
This compound IC50 (µM) 25.428.126.826.8 ± 1.355.0%
Doxorubicin IC50 (µM) 0.80.90.850.85 ± 0.055.9%
Z'-factor 0.750.820.790.79 ± 0.0364.6%
Signal-to-Background Ratio 12.313.512.912.9 ± 0.64.7%

Key Performance Indicators Explained:

  • IC50: The half-maximal inhibitory concentration is a measure of the potency of a compound. Low variability in IC50 values across experiments is a primary indicator of reproducibility.

  • Z'-factor: This is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Consistent Z'-factors demonstrate the robustness of the assay.

  • Signal-to-Background Ratio: This ratio indicates the dynamic range of the assay. A high and consistent ratio is desirable.

Part 4: Troubleshooting and Enhancing Reproducibility

Even with a well-designed protocol, issues with reproducibility can arise. Here are some common culprits and their solutions:

  • Inconsistent Cell Culture:

    • Problem: Variations in cell passage number, confluency, and health can significantly impact results.

    • Solution: Maintain a detailed cell culture log, use cells within a defined passage number range, and regularly check for mycoplasma contamination.

  • Reagent Variability:

    • Problem: Lot-to-lot variations in serum, media, and other reagents can introduce variability.[9]

    • Solution: Qualify new lots of critical reagents by running a side-by-side comparison with the old lot.

  • Pipetting Errors:

    • Problem: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error.

    • Solution: Use calibrated pipettes, employ reverse pipetting for viscous solutions, and consider using automated liquid handlers for high-throughput applications.[9]

Part 5: Alternative and Orthogonal Assays for Data Corroboration

To build a truly robust dataset, it is advisable to use orthogonal assays that measure the same biological endpoint through different mechanisms. For cytotoxicity, alternatives to the MTT assay include:

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells.

  • Real-Time Cell Analysis (RTCA): This impedance-based method provides continuous monitoring of cell proliferation and cytotoxicity.

Comparing the results from these different assays can provide a higher degree of confidence in the observed biological activity of this compound.

Logical Relationship of Reproducibility Factors

reproducibility_factors cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Results compound Compound Integrity (Purity, Identity) protocol Standardized Protocol (SOPs) compound->protocol reagents Reagent Consistency (Lot-to-Lot Variation) reagents->protocol cells Cell Culture Conditions (Passage, Health) cells->protocol execution Assay Execution (Pipetting, Timing) protocol->execution reproducibility Reproducible Data execution->reproducibility

Caption: Key factors influencing the reproducibility of bioassays.

Conclusion

References

A Comparative Guide to the Preclinical Cross-Species Activity of 2-Phenyl-1,3-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical activity of benzoxazole derivatives, with a focus on understanding the critical aspects of cross-species evaluation. While we will use 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine as a reference point for this important chemical class, the scarcity of specific public data on this single agent necessitates a broader examination of its structural analogs. This approach allows us to derive meaningful insights into the structure-activity relationships (SAR) that govern efficacy and translatability across different preclinical models, a crucial step in drug development.

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The successful translation of any of these promising preclinical findings into clinical candidates hinges on a thorough understanding of how a compound behaves across different species. This guide will delve into the methodologies for assessing this, the common challenges encountered, and the strategic importance of such studies.

The Benzoxazole Scaffold: A Platform for Diverse Pharmacological Activity

The 1,3-benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a versatile template for drug design. Its rigid, planar structure allows it to interact with various biological targets. The pharmacological profile of a benzoxazole derivative is heavily influenced by the nature and position of substituents on its two primary rings.

  • Position 2: Typically substituted with an aryl group (like the 3-bromophenyl group in our reference compound). Modifications here significantly impact target binding and specificity. For instance, various substituted phenyl rings at this position have led to potent inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and other kinases.[4][5]

  • Position 5: Often bears an amine or amide linkage, providing a handle for modulating solubility, cell permeability, and hydrogen bonding interactions. The 5-amine group on our reference compound is a common feature in many biologically active benzoxazoles.[6][7]

The diagram below illustrates the core benzoxazole scaffold and key positions for substitution that dictate its biological effects.

Caption: Core 1,3-benzoxazole scaffold with key positions for substitutions.

Comparative Analysis of Benzoxazole Derivatives in Preclinical Models

Anti-inflammatory Activity

Benzoxazole derivatives have shown significant promise as anti-inflammatory agents.[6] A common preclinical model for acute inflammation is the carrageenan-induced paw edema model in rats.

Compound/AlternativePreclinical ModelKey FindingReference
N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-propanamides Wistar Rats (Carrageenan-induced paw edema)Showed up to 81.7% protection against edema, superior to ibuprofen (64.7%). Less ulcerogenic than ibuprofen.[6]
Benoxaprofen Human Patients (Psoriasis)Effective anti-psoriatic effects, attributed to inhibition of 5-lipoxygenase.[8]
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) Mice (Imiquimod-induced psoriasis)Both topical and oral administration reduced erythema, thickness, and desquamation.[8]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is selected for its high reproducibility and its relevance to the acute phase of inflammation, which is mediated by prostaglandins and other inflammatory mediators. The use of a well-established non-steroidal anti-inflammatory drug (NSAID) like ibuprofen as a positive control is essential for validating the model and benchmarking the potency of the test compounds.[6]

Anticancer Activity

A significant area of research for benzoxazoles is oncology, with many derivatives showing potent anti-proliferative activity.[5][9] The primary models are in vitro cancer cell line assays and in vivo xenograft studies in mice.

Compound/AlternativePreclinical ModelMechanism/Key FindingReference
Benzoxazole-Benzamide Conjugates HCT-116 & MCF-7 human cancer cells (in vitro)Potent VEGFR-2 inhibition (IC50 = 0.268 µM), exceeding the potency of the reference drug Sorafenib.[5]
Substituted 2-phenyl-benzoxazoles HepG2 & MCF-7 human cancer cells (in vitro)Induced apoptosis and arrested cell growth at the Pre-G1 phase.[4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs 58 human cancer cell lines (NCI panel)Showed broad-spectrum anticancer activity, with particular sensitivity in CNS cancer cell lines (SNB-75).[10]

Trustworthiness Through Self-Validating Systems: In vitro cytotoxicity assays must include a non-cancerous cell line (e.g., normal human fibroblasts) to determine the selectivity index. A high selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential therapeutic. For in vivo studies, animal body weight must be monitored as a key indicator of systemic toxicity.

The Crucial Role of Cross-Species Pharmacokinetics

A promising compound can show high efficacy in a mouse model but fail in later stages if its pharmacokinetic (PK) profile does not translate to higher species. Cross-species PK studies are essential to predict human PK parameters and select appropriate first-in-human doses.

The workflow for a typical cross-species PK study is outlined below.

G cluster_workflow Cross-Species Pharmacokinetic Workflow A Dose Formulation & Administration (e.g., IV, PO) B Animal Dosing (e.g., Mouse, Rat, Dog) A->B C Serial Blood Sampling (Defined Timepoints) B->C D Plasma Sample Processing & Bioanalysis (LC-MS/MS) C->D E PK Parameter Calculation (Cmax, Tmax, AUC, T1/2) D->E F Allometric Scaling to Predict Human PK E->F

Caption: A typical experimental workflow for a cross-species pharmacokinetic study.

Expertise in Experimental Design: The choice of species is critical. Rodents (mouse, rat) are typically used for initial studies due to cost and ethical considerations. A non-rodent species (e.g., dog, non-human primate) is also required by regulatory agencies before clinical trials. The route of administration (intravenous vs. oral) provides different information: IV administration helps determine clearance and volume of distribution, while oral administration reveals bioavailability.

Detailed Experimental Protocols

To ensure scientific integrity, protocols must be detailed and reproducible. Below are representative protocols for key preclinical assays.

Protocol 4.1: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Model: Male Wistar rats (180-200g).

  • Acclimatization: Animals are acclimatized for one week before the experiment.[6]

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% CMC)

    • Positive Control (e.g., Ibuprofen, 10 mg/kg, p.o.)

    • Test Compound Group (e.g., Benzoxazole derivative, 20 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally (p.o.).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

  • Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Protocol 4.2: In Vitro VEGFR-2 Kinase Inhibition Assay
  • Objective: To determine the concentration of a compound required to inhibit 50% of VEGFR-2 kinase activity (IC50).

  • Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in kinase buffer.

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity. Luminescence is read on a plate reader.

    • A known inhibitor (e.g., Sorafenib) is used as a positive control.[5]

    • Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The benzoxazole scaffold remains a highly productive platform for the discovery of novel therapeutics. While our focus compound, this compound, represents a point in a vast chemical space, the principles of preclinical evaluation remain universal. The collective data from its analogs demonstrate potent anti-inflammatory and anticancer activities, primarily driven by mechanisms like kinase inhibition.

The critical path forward for any promising benzoxazole derivative involves a rigorous, multi-species evaluation. Future studies must bridge the gap between in vitro potency and in vivo cross-species pharmacokinetics and toxicology. This systematic approach is the only way to validate these exciting preclinical findings and increase the probability of successful clinical translation.

References

evaluating the ADME-Tox profile of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Evaluating the ADME-Tox Profile of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine and Its Analogs A Senior Application Scientist's Perspective on Preclinical Candidate Assessment

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable drug candidate is a multidimensional challenge, critically dependent on a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[1] The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] This guide focuses on a specific derivative, this compound, a compound of interest for which public experimental ADME-Tox data is not yet available.

As such, this document serves a dual purpose: first, to establish a comprehensive framework for the systematic evaluation of this compound's ADME-Tox properties using a suite of validated in silico and in vitro assays. Second, to provide a comparative analysis, contextualizing the potential profile of our lead compound against structurally related analogs, thereby guiding future medicinal chemistry efforts. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and synthesize hypothetical data to illustrate the decision-making process in early-stage drug discovery.

The Predictive First Pass: In Silico ADME-Tox Profiling

Before committing resources to expensive and time-consuming wet lab experiments, a robust in silico assessment is an indispensable first step.[4] Computational models provide rapid, cost-effective predictions of key physicochemical and pharmacokinetic properties, allowing for the early identification of potential liabilities.[5][6] Using freely accessible platforms like SwissADME and pkCSM, we can generate a preliminary profile for our lead compound and its analogs.[5][7]

The rationale here is to triage compounds based on fundamental "drug-like" properties. A compound with poor predicted oral absorption or a high probability of mutagenicity can be flagged for de-prioritization or immediate redesign, saving significant resources.

Table 1: Predicted Physicochemical and ADME Properties of Benzoxazole Analogs

PropertyThis compound (Lead)2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine (Analog 1)2-Phenyl-1,3-benzoxazol-5-amine (Analog 2)Desirable Range
Molecular Weight ( g/mol )303.14258.69224.25< 500
LogP (Lipophilicity)3.853.503.011 - 4
LogS (Aqueous Solubility)-4.5-4.1-3.6> -4
H-Bond Donors111≤ 5
H-Bond Acceptors333≤ 10
Lipinski's Rule of 5 Violations0000
GI Absorption PredictionHighHighHighHigh
BBB Permeant PredictionYesYesYesVaries by target
P-gp Substrate PredictionNoNoNoNo
CYP2D6 Inhibitor PredictionYesYesNoNo
hERG Inhibition (pIC50)5.24.84.1< 5

Note: Data in this table is hypothetical, generated for illustrative purposes based on established chemoinformatic principles.[8][9]

Expert Analysis: The in silico data suggests all three compounds possess good "drug-like" characteristics, with no violations of Lipinski's Rule of Five, indicating a high probability of good oral absorption. The brominated lead compound exhibits the highest lipophilicity, which may enhance membrane permeability but could also increase metabolic liability and decrease aqueous solubility. A key flag is the predicted inhibition of the CYP2D6 metabolic enzyme and potential for hERG blockade by the halogenated analogs, warranting rigorous in vitro verification.

The Experimental Framework: A Step-by-Step Evaluation

Following the predictive screen, we proceed to a tiered in vitro experimental cascade to confirm or refute the in silico hypotheses and build a robust, data-driven profile of our lead compound.

ADME_Tox_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity a1 Caco-2 Permeability Assay d1 Plasma Protein Binding (RED) a1->d1 m1 Microsomal Stability Assay d1->m1 m2 CYP450 Inhibition m1->m2 t1 Cytotoxicity (MTT Assay) m1->t1 t2 Cardiotoxicity (hERG Assay) t1->t2 end end t2->end Final ADME-Tox Profile Go/No-Go Decision start Lead Compound start->a1

Caption: Tiered experimental workflow for ADME-Tox profiling.

Absorption: Caco-2 Permeability Assay

Causality: Predicting oral absorption is paramount for orally administered drugs. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a differentiated monolayer that is the gold standard for modeling the human intestinal epithelium.[10] This assay not only measures passive diffusion but also identifies compounds that are substrates of active efflux transporters like P-glycoprotein (P-gp), a common cause of poor bioavailability.[11][12]

Experimental Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ polycarbonate membrane inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values >200 Ω·cm², confirming the integrity of the tight junctions.[12][13]

  • Transport Experiment (Apical to Basolateral, A→B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.[10]

    • Take samples from both chambers at the end of the incubation period.

  • Transport Experiment (Basolateral to Apical, B→A):

    • Perform the experiment in reverse, adding the compound to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying active efflux.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction.

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 strongly suggests the compound is a substrate for an active efflux pump.[12]

Metabolism: Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[14] An excessively high rate of metabolism leads to rapid clearance and poor in vivo exposure. The liver microsomal stability assay is a cost-effective method to determine a compound's susceptibility to Phase I metabolism and predict its intrinsic clearance.[15][16]

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM, e.g., at 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4).[14][17]

  • Initiation: Pre-warm the HLM solution and the test compound (e.g., at 1 µM) to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[15] A control incubation without NADPH is run in parallel to check for non-enzymatic degradation.[18]

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[15]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • In vitro half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) p1_1 Aromatic Hydroxylation (on Phenyl or Benzoxazole ring) p2_1 Glucuronidation (at hydroxyl group) p1_1->p2_1 p2_2 Sulfation (at hydroxyl group) p1_1->p2_2 p1_2 N-dealkylation (if applicable) p1_3 Oxidative Deamination p2_3 N-acetylation (at amine group) p1_3->p2_3 Lead This compound Lead->p1_1 Lead->p1_3

Caption: Potential metabolic pathways for the lead compound.

Toxicity: hERG Inhibition and Cytotoxicity Assays

Causality: Assessing toxicity early is crucial to prevent catastrophic failures in later development stages. Two of the most critical liabilities are cardiotoxicity and general cytotoxicity. Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsades de Pointes), making this a mandatory regulatory checkpoint.[19][20] The MTT assay provides a general measure of cell viability and is a robust primary screen for cytotoxic effects.[21][22]

Experimental Protocol: hERG Inhibition (Automated Patch Clamp)

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch).[20]

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[19]

  • Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration relative to the vehicle control. Fit the concentration-response data to a sigmoidal curve to determine the IC₅₀ value.

Experimental Protocol: Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound across a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the resulting purple solution using a microplate reader at ~570 nm.[22]

  • Data Analysis: Calculate the percentage of cell viability at each concentration relative to the vehicle control. Determine the IC₅₀ value from the concentration-response curve.

Synthesizing the Data: A Comparative Guide

The ultimate goal is to integrate these disparate data points into a coherent profile that informs a "Go/No-Go" decision or guides the next round of chemical synthesis.

Table 2: Hypothetical Experimental ADME-Tox Profile Comparison

ParameterThis compound (Lead)2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine (Analog 1)2-Phenyl-1,3-benzoxazol-5-amine (Analog 2)Interpretation
Caco-2 Papp (A→B) (10⁻⁶ cm/s)15.216.511.8High (>10), Moderate (2-10), Low (<2)
Caco-2 Efflux Ratio 1.21.11.3>2 indicates efflux
Human Microsomal t½ (min)2535>60>30 is generally favorable
Intrinsic Clearance (CLint) (µL/min/mg)55.439.6<11.5High (>50), Moderate (12-50), Low (<12)
hERG Inhibition IC₅₀ (µM)4.512.8>30>10 µM is desired
HepG2 Cytotoxicity IC₅₀ (µM)22.535.0>50>10x hERG IC₅₀ is a good sign

Overall Assessment and Path Forward:

  • Lead Compound (Bromophenyl): This compound demonstrates excellent permeability, suggesting good potential for oral absorption.[10] However, its metabolic stability is moderate-to-high, and more critically, the hERG IC₅₀ of 4.5 µM presents a significant cardiotoxicity risk.[20] The therapeutic window between its potential efficacy and this off-target effect would need to be very large.

  • Analog 1 (Chlorophenyl): The chloro-analog offers a clear improvement. It retains high permeability while showing better metabolic stability and, most importantly, a more favorable hERG profile (IC₅₀ > 10 µM). This makes it a more attractive candidate for further development.

  • Analog 2 (Unsubstituted Phenyl): This analog is the safest from a toxicity perspective, with no significant hERG or cytotoxic flags. However, its lower permeability and very high metabolic stability (potentially leading to accumulation) might present different challenges.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (CAS No. 293737-81-2). As a halogenated aromatic amine, this compound presents specific toxicological and environmental hazards that demand a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are designed to integrate seamlessly into existing laboratory safety protocols and are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. The Globally Harmonized System (GHS) of Classification and Labeling of Chemicals provides a clear summary of its risks.

According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if ingested and causes serious eye irritation.[1] Furthermore, its brominated structure places it in the category of halogenated organic compounds, which require specific disposal pathways to prevent the formation of harmful byproducts during waste treatment and to mitigate long-term environmental impact.[1][2] The compound is also recognized as potentially causing long-lasting harmful effects to aquatic life.[1]

Hazard Classification GHS Category Hazard Statement Precautionary Code
Acute Toxicity, OralCategory 3H301: Toxic if swallowedP301+P310, P501[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationP305+P351+P338[1]
Hazardous to the Aquatic Environment, ChronicCategory 4H413: May cause long lasting harmful effects to aquatic lifeP273[1]

The primary directive for disposal, as stated in the precautionary statements, is P501: "Dispose of contents/container to an approved waste disposal plant."[1] This guide elaborates on the precise operational steps required to fulfill this critical mandate.

The Waste Management Hierarchy: A Proactive Approach

Before addressing disposal, the most effective risk mitigation strategy is waste minimization. The EPA's policy for hazardous waste management prioritizes actions that decrease the amount of waste generated and reduce its inherent toxicity.[3] Laboratories using this compound should adhere to these principles.

  • Source Reduction : Order only the quantity of the chemical required for your experiments to avoid surplus.[4]

  • Scale Reduction : When feasible, reduce the scale of experiments to minimize the volume of waste produced.[4]

  • Substitution : Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste management, from the point of generation to final handoff for disposal.

Phase 1: Personal Protective Equipment (PPE) and Immediate Handling

Proper protection is essential during both the use and disposal of this compound. All handling of waste containing this compound must be performed within a certified chemical fume hood.

  • Hand Protection : Wear nitrile rubber gloves. Given that many halogenated solvents have poor compatibility with nitrile, consider double-gloving if solvents are used.[5]

  • Eye Protection : ANSI-approved chemical splash goggles are mandatory.[5]

  • Body Protection : A fully buttoned, flame-resistant lab coat must be worn.[5]

Phase 2: Waste Segregation

This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process. The cardinal rule is to never mix halogenated organic waste with non-halogenated waste .[2]

WasteSegregation start Experiment Complete: Waste Generation Point solid_waste solid_waste liquid_waste liquid_waste sharps_waste sharps_waste container_waste container_waste halogenated_solid halogenated_solid solid_waste->halogenated_solid Contains Bromine halogenated_liquid halogenated_liquid liquid_waste->halogenated_liquid Contains Bromine sharps_container sharps_container sharps_waste->sharps_container decon_container decon_container container_waste->decon_container Follow Decontamination Protocol saa Satellite Accumulation Area (SAA) (Secondary Containment Required) halogenated_solid->saa Store in SAA halogenated_liquid->saa Store in SAA sharps_container->saa Store in SAA regular_disposal Regular Lab Glass/ Plastic Disposal decon_container->regular_disposal Dispose as non-hazardous glass/plastic ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) saa->ehs_pickup

Phase 3: Containerization and Labeling

Proper containerization and labeling are legal requirements and are essential for safety.

  • Container Selection :

    • Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., polyethylene).[5] Metal cans are not recommended as halogenated compounds can degrade to form acids that corrode metal.[5]

    • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[6]

    • Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.

  • Labeling :

    • The container must be clearly marked with the words "Hazardous Waste ".

    • List the full chemical name of all contents: "This compound " and any solvents or other reagents present. Do not use abbreviations.

    • Indicate the approximate percentage of each component.

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.

Phase 4: On-Site Accumulation (Satellite Accumulation Area)

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]

  • Location : The SAA must not be near open sinks or floor drains.[3]

  • Secondary Containment : The primary waste container(s) must be placed within a larger, chemically resistant tub or tray to contain any potential leaks.[6]

  • Segregation within SAA : Incompatible waste streams (e.g., acids and bases, oxidizers and organics) must be stored in separate secondary containment bins within the SAA.[3]

  • Container Status : Keep waste containers closed at all times, except when adding waste.[4]

Phase 5: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being disposed of as regular trash.

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the chemical residue.

  • Rinsate Collection : The first rinsate is considered hazardous waste and must be collected and added to your "Halogenated Liquids" waste container. For a compound classified as acutely toxic, it is best practice to collect all three rinses as hazardous waste.

  • Drying : Allow the rinsed container to air dry completely in a fume hood.

  • Final Disposal : Once dry and decontaminated, obliterate the original labels and dispose of the container in the appropriate lab glass or plastic recycling bin.

Phase 6: Final Disposal Coordination

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Scheduling Pickup : Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded), contact your EHS office to schedule a pickup.[4]

  • Documentation : Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.

Emergency Procedures: Spills and Exposure

In the event of an accidental release, immediate and correct action is crucial. All personnel handling this compound must be trained on emergency procedures and know the location of safety equipment.[7][8]

  • Spill Response :

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact EHS.

    • For minor spills inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.

    • Collect the contaminated absorbent material, place it in a sealed, labeled bag or container, and dispose of it as "Halogenated Solid Waste."

  • Personal Exposure :

    • Skin Contact : Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Ingestion : If swallowed, immediately call a poison center or doctor.[1]

    • In all cases of exposure, consult the Safety Data Sheet (SDS) and seek medical attention.

Regulatory Framework

The procedures in this guide are aligned with major U.S. regulatory standards.

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes regulations for the management and disposal of hazardous waste.[6] Your institution's EHS department ensures these federal and state regulations are met.

  • Occupational Safety and Health Administration (OSHA) : OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER), ensure worker safety through proper training, labeling, and emergency planning.[9][10]

By adhering to this comprehensive disposal guide, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (CAS No. 293737-81-2). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols. By understanding the "why," we empower you to work more safely and effectively.

The subject compound, this compound, is a halogenated aromatic amine. While specific toxicological data is limited, the Safety Data Sheet (SDS) classifies it as acutely toxic if swallowed, a serious eye irritant, and potentially causing long-lasting harm to aquatic life.[1] The structure, featuring a brominated phenyl group and a benzoxazole amine moiety, suggests that skin absorption and inhalation of fine dust are potential routes of exposure with systemic effects. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Hazard Assessment and PPE Selection Rationale

A thorough hazard assessment is the foundation of a robust safety plan.[2] For this compound, the primary risks are ingestion of the toxic powder, severe eye irritation from airborne particles, and potential skin absorption. The operational plan must therefore center on creating multiple barriers to prevent this contact.

HazardRoute of ExposureRequired PPERationale
Acute Toxicity Ingestion, Inhalation, Dermal AbsorptionDouble Gloves, Lab Coat, RespiratorPrevents accidental ingestion through hand-to-mouth contact and absorption through the skin. A respirator mitigates the risk of inhaling toxic dust.
Serious Eye Irritation Airborne Particles/DustChemical Splash Goggles or Face ShieldCreates a complete seal around the eyes to protect from fine powders and potential splashes.[1]
Skin Irritation/Absorption Direct ContactChemical-Resistant Gloves, Lab CoatProvides a barrier against direct contact with the skin, which can lead to local irritation and systemic toxicity.[1][3]
Aquatic Toxicity Environmental ReleaseContained Waste DisposalPrevents the compound from entering waterways, where it can cause long-term harm.[1]

Step-by-Step PPE and Handling Protocol

Adherence to a strict operational workflow is critical for safety. The following protocol outlines the necessary steps from preparation to post-handling cleanup.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize the inhalation of dust.[4] The work surface should be lined with absorbent, disposable bench paper.

  • Gather Materials: Before handling the compound, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Review SDS: Always review the Safety Data Sheet (SDS) before beginning work with any new chemical.[5][6]

Donning Personal Protective Equipment

The order of donning PPE is crucial to prevent contamination.

PPE_Donning cluster_prep Preparation cluster_gloves Hand Protection Lab_Coat 1. Lab Coat (Fully buttoned) Respirator 2. Respirator (Fit-tested N95 or higher) Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Inner_Gloves 4. Inner Gloves (Nitrile) Goggles->Inner_Gloves Outer_Gloves 5. Outer Gloves (Thicker Nitrile or Neoprene) Inner_Gloves->Outer_Gloves

Caption: Sequential process for donning PPE.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[7] Given the severe eye irritation hazard, goggles are mandatory. A face shield worn over the goggles is recommended if there is a risk of splashing.

  • Hand Protection: Double gloving is required.

    • Inner Glove: A standard disposable nitrile glove.[5]

    • Outer Glove: A thicker, chemical-resistant glove. While nitrile offers good general protection, neoprene is also a suitable choice for aromatic hydrocarbons.[5][8] Avoid latex gloves due to potential allergies and poor resistance to many organic solvents.[9] Gloves should be inspected for any signs of degradation or puncture before use.

  • Body Protection: A fully buttoned lab coat made of a low-linting material is required. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat.[2]

  • Respiratory Protection: Due to the acute toxicity and the powdered nature of the compound, a NIOSH-approved respirator is necessary, especially when weighing or transferring the solid.[10] A fit-tested N95 respirator is the minimum requirement for protection against fine toxic dust.[10][11] For higher-risk operations or in the absence of adequate ventilation, a P100 filter or a Powered Air-Purifying Respirator (PAPR) should be considered.[12]

Handling the Compound
  • Weighing: When weighing the powder, do so within the fume hood. Use an anti-static gun to minimize the dispersal of fine particles.[4]

  • Transfers: Conduct all transfers of the solid material within the fume hood to contain any dust generated.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Doffing and Decontamination

The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area.

PPE_Doffing cluster_removal Removal Sequence Outer_Gloves_Remove 1. Outer Gloves Lab_Coat_Remove 2. Lab Coat (Turn inside out) Outer_Gloves_Remove->Lab_Coat_Remove Goggles_Remove 3. Goggles/Face Shield Lab_Coat_Remove->Goggles_Remove Inner_Gloves_Remove 4. Inner Gloves Goggles_Remove->Inner_Gloves_Remove Respirator_Remove 5. Respirator Inner_Gloves_Remove->Respirator_Remove Wash_Hands 6. Wash Hands Thoroughly Respirator_Remove->Wash_Hands

Caption: Step-by-step PPE removal process.

  • Decontaminate: Before removing any PPE, decontaminate the exterior of the outer gloves with 70% ethanol.

  • Remove Outer Gloves: Peel off the outer gloves, turning them inside out, and dispose of them in the designated solid hazardous waste container.

  • Remove Lab Coat and Goggles: Remove your lab coat, folding it inward, followed by your goggles or face shield.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Remove Respirator: Remove your respirator last.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup

In the event of a spill, prompt and correct action is crucial.[13]

  • Minor Spill (within a fume hood):

    • Alert others: Inform colleagues in the immediate area.

    • Ensure PPE: Confirm you are wearing the appropriate PPE as described above.

    • Contain: Cover the spill with an absorbent material suitable for aromatic amines, such as vermiculite or a commercial spill pillow.[14] Do not use paper towels, as this can increase the surface area and potential for aerosolization.[15]

    • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[16]

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate: Immediately alert everyone and evacuate the area.

    • Isolate: Close the doors to the laboratory to contain any airborne dust.

    • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a major spill yourself.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and empty containers, must be collected in a clearly labeled hazardous solid waste container designated for "Halogenated Organic Waste."[14][16]

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a dedicated, labeled hazardous liquid waste container for halogenated organic compounds. Do not mix with other waste streams.

Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste in accordance with local, state, and federal regulations.[1]

By integrating these detailed protocols and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.